molecular formula C10H9FO3 B598351 (S)-6-Fluorochromane-2-carboxylic acid CAS No. 129101-36-6

(S)-6-Fluorochromane-2-carboxylic acid

Cat. No.: B598351
CAS No.: 129101-36-6
M. Wt: 196.177
InChI Key: ZNJANLXCXMVFFI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Fluorochromane-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188605
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129101-36-6
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129101-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-fluoro-3,4-dihydro-2H-1-Benzopyran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-6-Fluorochromane-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of pharmaceutical development, the strategic selection of chiral building blocks is a critical determinant of a drug candidate's success. This compound, a molecule of significant interest, serves as a quintessential example of a versatile intermediate that empowers medicinal chemists to innovate. This guide provides an in-depth exploration of its chemical properties, synthesis, and pivotal applications, offering a technical resource for researchers, scientists, and professionals in drug development. The inherent structural rigidity of the chromane scaffold, combined with the electronic properties imparted by the fluorine substituent and the reactive handle of the carboxylic acid, makes this compound a cornerstone in the synthesis of complex therapeutic agents. Its primary role as a key intermediate in the synthesis of Nebivolol, a widely used cardiovascular medication, underscores its industrial importance.[1][2] Beyond this, its utility extends to the development of central nervous system (CNS) agents and serotonin receptor modulators, where its structure contributes to enhanced metabolic stability and bioavailability.[3][4]

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is essential for its effective application in synthesis and research. These characteristics influence its reactivity, solubility, and handling requirements.

Core Chemical Identity

The molecule's identity is defined by its specific stereochemistry and atomic composition, which are crucial for its biological activity and role in asymmetric synthesis.[3]

PropertyValueSource(s)
CAS Number 129101-36-6[5][6]
Molecular Formula C₁₀H₉FO₃[1][5]
Molecular Weight 196.18 g/mol [3][5]
IUPAC Name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[5]
Appearance White powder-like solid[1]
Purity Typically ≥95-99% for research and pharmaceutical grades[1][5]
Melting Point 129.2-130.3 °C[7]
Computed Properties for Drug Design

Computational data provides valuable insights into the molecule's behavior in biological systems, aiding in pharmacokinetic and pharmacodynamic modeling.

ParameterValueSignificance in Drug DevelopmentSource(s)
Topological Polar Surface Area (TPSA) 46.53 ŲPredicts membrane permeability and potential for oral bioavailability. A value in this range is generally favorable.[5]
LogP 1.6039Indicates lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability.[5]
Hydrogen Bond Donors 1The carboxylic acid proton is a key site for intermolecular interactions with biological targets.[5]
Hydrogen Bond Acceptors 2The carbonyl and ether oxygens can form hydrogen bonds, influencing solubility and receptor binding.[5]
Rotatable Bonds 1The low number of rotatable bonds indicates a rigid structure, which can lead to higher binding affinity and specificity.[5]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process, as stereochemistry is paramount for its function in active pharmaceutical ingredients (APIs).[3] Production methodologies have evolved from classical chemical resolution to more efficient enzymatic processes.

General Synthetic Pathway

A common and robust method for producing the racemic mixture of 6-fluorochromane-2-carboxylic acid starts from p-fluorophenol and proceeds through a key intermediate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[8] The final step involves a catalytic hydrogenation, which reduces the ketone and the double bond in the pyran ring.

Protocol: Catalytic Hydrogenation for Racemic 6-Fluorochromane-2-carboxylic acid [9][10]

  • Reactor Charging : In a suitable autoclave reactor, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent), wet palladium on carbon (5% Pd/C, ~1.7% w/w), and glacial acetic acid as the solvent.[9][10]

    • Scientist's Note: Glacial acetic acid is an effective solvent for this reaction and the starting material. The use of a Pd/C catalyst is standard for the hydrogenation of aromatic and heterocyclic systems.

  • Inerting : Seal the reactor and purge with nitrogen gas three times to remove oxygen, which can deactivate the catalyst and create a potential explosion hazard with hydrogen.

  • Hydrogenation : Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa (approx. 15-20 kg/cm ²) and heat to 70-80°C.[9][10]

  • Reaction Monitoring : Maintain the reaction under these conditions for 30-35 hours, or until hydrogen uptake ceases, indicating reaction completion. Progress can be monitored by TLC.[9]

  • Work-up :

    • Cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to recover the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • The crude product can be purified by crystallization, for instance, by adding toluene and performing an acid-base extraction followed by acidification to precipitate the final solid product.[9][10]

Chiral Resolution: Isolating the (S)-Enantiomer

Obtaining the optically pure (S)-enantiomer is the most critical step for its use in pharmaceuticals. Two primary strategies are employed:

  • Classical Chemical Resolution : This diastereomeric salt crystallization technique involves reacting the racemic acid with a chiral base. For the (S)-acid, the resolving agent of choice is often (S)-(-)-α-methylbenzylamine, though the (R)-(+)-amine is used to crystallize the salt of the (S)-acid.[8] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

  • Enzymatic Resolution : A more modern, green, and highly selective approach utilizes enzymes.[11] This method offers high yields and avoids the use of often expensive and polluting chemical resolving agents. A sequential biphasic batch resolution has been developed using two distinct esterases (EstS and EstR) from Geobacillus thermocatenulatus.[11] The process starts with the racemic methyl ester of the acid (methyl 6-fluoro-chroman-2-carboxylate). One esterase selectively hydrolyzes one enantiomer, allowing for the separation of the desired acid from the unreacted ester.[11] This technique has achieved enantiomeric excess (ee) values greater than 99%.[11]

G cluster_synthesis Synthesis & Resolution Workflow cluster_resolution Chiral Resolution start p-Fluorophenol intermediate 6-Fluoro-4-oxo-4H-1- benzopyran-2-carboxylic acid start->intermediate Multi-step synthesis racemate Racemic 6-Fluorochroman- 2-carboxylic acid intermediate->racemate Pd/C, H₂ Acetic Acid chem_res Chemical Resolution (e.g., with (R)-(+)-α- methylbenzylamine) racemate->chem_res enz_res Enzymatic Resolution (via methyl ester using selective esterases) racemate->enz_res s_acid (S)-6-Fluorochromane- 2-carboxylic acid chem_res->s_acid Fractional Crystallization r_acid (R)-Enantiomer chem_res->r_acid enz_res->s_acid Selective Hydrolysis enz_res->r_acid G cluster_pharma Pharmaceutical Applications SCCA (S)-6-Fluorochromane- 2-carboxylic acid nebivolol Nebivolol Synthesis (Cardiovascular) SCCA->nebivolol Key Building Block cns CNS Agent Development SCCA->cns Scaffold for Ligand Design serotonin Serotonin Receptor Modulators SCCA->serotonin Structural Motif enzyme Enzyme Inhibitor Design SCCA->enzyme Research Tool

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.

Hazard Identification

Based on regulatory classifications, the compound presents the following hazards:

  • H302 : Harmful if swallowed. [6][12]* H315 : Causes skin irritation. [6]* H319 : Causes serious eye irritation. [6]* H335 : May cause respiratory irritation. [6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles or a face shield. [6]* Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust. [6][13]* Handling Practices : Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [6][13]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [13]* In Case of Skin Contact : Wash off with soap and plenty of water. [13]* In Case of Eye Contact : Rinse cautiously with water for several minutes. [6][13]* If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [13]

Storage

Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at room temperature. [3][5]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for pharmaceutical innovation. Its well-defined stereochemistry, favorable physicochemical properties, and versatile reactivity profile provide a robust foundation for the synthesis of advanced therapeutics. From its established role in the production of Nebivolol to its emerging potential in CNS drug discovery, this chiral building block continues to be of high value to the scientific community. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in the quest for novel and more effective medicines.

References

  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., and Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry 25 (2) 201-203. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. [Link]

  • MySkinRecipes. This compound Product Page. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • Ni, X., Xu, Y., & Xu, J. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Advances, 11(32), 19655-19663. [Link]

  • MSDS of 6-Fluorochromane-2-carboxylic acid. (2019). [Link]

  • MySkinRecipes. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (S)-6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block, or synthon, in the pharmaceutical industry. Its structural motif is integral to a variety of bioactive molecules, most notably as a key intermediate in the synthesis of Nebivolol, a drug used to treat hypertension.[1][2] The compound's therapeutic importance stems from the specific stereochemistry at the C2 position of the chromane ring, which necessitates enantiomerically pure forms for optimal efficacy and safety. This guide provides an in-depth exploration of the primary synthetic pathways to obtain the desired (S)-enantiomer, focusing on the underlying chemical principles, detailed experimental protocols, and a comparison of classical and modern resolution techniques.

Part 1: Foundational Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid

The most common and industrially viable route to the target molecule begins with the synthesis of its racemic form. This multi-step process typically starts from the readily available precursor, p-fluorophenol.[1][3]

Causality Behind the Pathway:

The synthetic strategy involves three core transformations:

  • Acylation/Cyclization: Building the chromanone ring system from p-fluorophenol. This is often achieved by reacting it with diethyl oxalate, which undergoes acylation and subsequent intramolecular cyclization to form the heterocyclic ring.[2] An alternative patented method involves an addition reaction with dimethyl acetylenedicarboxylate, followed by hydrolysis and cyclization in concentrated sulfuric acid.[1]

  • Intermediate Formation: These initial steps yield the key intermediate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (also known as 6-fluorochromone-2-carboxylic acid).[1][2] This molecule contains the necessary carbon skeleton but requires reduction to form the target chromane structure.

  • Catalytic Hydrogenation: The final step is the reduction of the chromone intermediate. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion. The use of a palladium on carbon (Pd/C) catalyst is standard for this type of transformation, as it effectively reduces both the ketone at the C4 position and the double bond within the pyran ring to yield the saturated chromane system.[2][4]

dot graph "Racemic_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions p_fluorophenol [label="p-Fluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="6-Fluoro-4-oxo-4H-1-benzopyran-\n2-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; racemic_product [label="Racemic (R/S)-6-Fluorochromane-\n2-carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with Reagents p_fluorophenol -> intermediate1 [label="1. Diethyl Oxalate or\nDimethyl Acetylenedicarboxylate\n2. H₂SO₄ (Cyclization)"]; intermediate1 -> racemic_product [label="H₂, Pd/C\nGlacial Acetic Acid\n70-80°C, 2.0 MPa"]; } digraph "Racemic_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions p_fluorophenol [label="p-Fluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="6-Fluoro-4-oxo-4H-1-benzopyran-\n2-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; racemic_product [label="Racemic (R/S)-6-Fluorochromane-\n2-carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with Reagents p_fluorophenol -> intermediate1 [label="1. Diethyl Oxalate or\nDimethyl Acetylenedicarboxylate\n2. H₂SO₄ (Cyclization)"]; intermediate1 -> racemic_product [label="H₂, Pd/C\nGlacial Acetic Acid\n70-80°C, 2.0 MPa"]; } Caption: Racemic Synthesis of 6-Fluorochromane-2-carboxylic Acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to its racemic chromane derivative.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% Pd/C, 50% wet)

  • Glacial acetic acid

  • High-pressure autoclave reactor

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet 5% Pd/C, and 500 mL of glacial acetic acid.[4]

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to create an inert atmosphere.

  • Hydrogenation: Replace the nitrogen with hydrogen gas. Pressurize the reactor to 2.0 MPa (approx. 20 kg/cm ²) and heat the mixture to 70-80°C with stirring.[4]

  • Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is complete when hydrogen uptake ceases, indicated by a stable reactor pressure for over 30 minutes. The total reaction time is typically 30-35 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid. The resulting concentrate is then treated with a non-polar solvent like petroleum ether or toluene and may require an acid-base workup (dissolving in aqueous NaOH, washing with an organic solvent, and re-acidifying with HCl) to precipitate the final product.[4]

  • Drying: Filter the white solid product and dry under vacuum. This process typically yields the product in high purity (>99%) and good yield (approx. 88%).[4]

Part 2: Enantioselective Strategies for Isolating the (S)-Enantiomer

Once the racemic mixture is synthesized, the crucial step is to isolate the desired (S)-enantiomer. This is primarily achieved through resolution—a process of separating enantiomers.

Classical Chemical Resolution

This traditional method relies on the principle that enantiomers react with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers.[5][6] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[5][7]

Causality and Trustworthiness:

  • Mechanism: A racemic carboxylic acid ((R)-acid and (S)-acid) is reacted with a chiral amine, for example, (R)-(+)-α-methylbenzylamine. This forms two diastereomeric salts: [(R)-acid:(R)-base] and [(S)-acid:(R)-base].

  • Separation: Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubility in a given solvent. One salt will preferentially crystallize, allowing it to be separated by filtration.

  • Liberation: The separated diastereomeric salt is then treated with a strong acid to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid.

While effective, this method is often described as complex, low-yielding, and environmentally taxing due to the use of stoichiometric resolving agents and large solvent volumes.[8]

dot graph "Chemical_Resolution_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic [label="Racemic (R/S)-Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Chiral Resolving Agent\n(e.g., (R)-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; salts [label="Mixture of Diastereomeric Salts\n[(R)-Acid:(R)-Base] + [(S)-Acid:(R)-Base]", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Fractional Crystallization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; salt_S [label="Insoluble Salt\n[(S)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_R [label="Soluble Salt\n[(R)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification1 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; acidification2 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; s_acid [label="(S)-Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_acid [label="(R)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges racemic -> salts; reagent -> salts; salts -> crystallization; crystallization -> salt_S [label="Less Soluble"]; crystallization -> salt_R [label="More Soluble"]; salt_S -> acidification1; salt_R -> acidification2; acidification1 -> s_acid; acidification2 -> r_acid; } digraph "Chemical_Resolution_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic [label="Racemic (R/S)-Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent [label="Chiral Resolving Agent\n(e.g., (R)-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; salts [label="Mixture of Diastereomeric Salts\n[(R)-Acid:(R)-Base] + [(S)-Acid:(R)-Base]", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Fractional Crystallization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; salt_S [label="Insoluble Salt\n[(S)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_R [label="Soluble Salt\n[(R)-Acid:(R)-Base]", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification1 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; acidification2 [label="Acidification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; s_acid [label="(S)-Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_acid [label="(R)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges racemic -> salts; reagent -> salts; salts -> crystallization; crystallization -> salt_S [label="Less Soluble"]; crystallization -> salt_R [label="More Soluble"]; salt_S -> acidification1; salt_R -> acidification2; acidification1 -> s_acid; acidification2 -> r_acid; } Caption: Workflow for Classical Chemical Resolution.

Enzymatic Resolution: A Superior Green Chemistry Approach

A more advanced and efficient method for obtaining this compound is through enzymatic kinetic resolution.[8] This technique leverages the high enantioselectivity of enzymes, typically esterases or lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[9]

Causality and Trustworthiness:

  • Substrate Preparation: The racemic carboxylic acid is first converted to its corresponding ester, for example, methyl 6-fluoro-chroman-2-carboxylate (MFCC).[8]

  • Enantioselective Hydrolysis: An esterase enzyme, such as EstS isolated from Geobacillus thermocatenulatus, is introduced. This enzyme's active site is chiral and will preferentially bind and hydrolyze one enantiomer over the other.[8] In this case, EstS selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted.[8]

  • Biphasic System: The reaction is often performed in a biphasic system (e.g., aqueous-toluene).[8] This is advantageous because the ester substrate has higher solubility in the organic phase, while the enzyme is active in the aqueous phase. The product (S)-acid is deprotonated at neutral pH and moves into the aqueous phase, simplifying separation and preventing product inhibition.

  • Separation: After the reaction (typically stopped at ~50% conversion to maximize enantiomeric excess of both components), the aqueous and organic phases are separated. The aqueous phase contains the desired (S)-acid, while the organic phase contains the unreacted (R)-ester.

This method offers significant advantages over chemical resolution, including milder reaction conditions, higher selectivity (often >99% ee), and a more environmentally friendly process.[8]

dot graph "Enzymatic_Resolution_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic_ester [label="Racemic (R/S)-Ester (MFCC)\nin Organic Phase (Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme [label="Immobilized Esterase (EstS)\nin Aqueous Phase (Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Biphasic Reaction Vessel\n(Selective Hydrolysis)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Phase Separation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; aqueous_phase [label="Aqueous Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; organic_phase [label="Organic Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; s_acid [label="(S)-Carboxylic Acid Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_ester [label="Unreacted (R)-Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemic_ester -> reaction; enzyme -> reaction; reaction -> separation [label="Reaction stops at ~50% conversion"]; separation -> aqueous_phase; separation -> organic_phase; aqueous_phase -> s_acid [label="Acidification & Isolation"]; organic_phase -> r_ester [label="Isolation"]; } digraph "Enzymatic_Resolution_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes racemic_ester [label="Racemic (R/S)-Ester (MFCC)\nin Organic Phase (Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enzyme [label="Immobilized Esterase (EstS)\nin Aqueous Phase (Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Biphasic Reaction Vessel\n(Selective Hydrolysis)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Phase Separation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; aqueous_phase [label="Aqueous Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; organic_phase [label="Organic Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; s_acid [label="(S)-Carboxylic Acid Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; r_ester [label="Unreacted (R)-Ester", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemic_ester -> reaction; enzyme -> reaction; reaction -> separation [label="Reaction stops at ~50% conversion"]; separation -> aqueous_phase; separation -> organic_phase; aqueous_phase -> s_acid [label="Acidification & Isolation"]; organic_phase -> r_ester [label="Isolation"]; } Caption: Workflow for Enzymatic Kinetic Resolution.

Quantitative Data from Enzymatic Resolution

The "sequential biphasic batch resolution" technique allows for the efficient production of both enantiomers by using two different esterases in sequence.[8]

Parameter(S)-FCCA (via EstS)(R)-FCCA (via EstR)
Concentration 229.3 mM224.1 mM
Enantiomeric Excess (ee) 96.9%99.1%
Total Molar Yield \multicolumn{2}{c}{93.5%}
Total Time \multicolumn{2}{c}{40 hours (for 10 batches)}
Data sourced from Zhang et al., Green Chemistry (2022).[8]

Part 3: A Forward Look to Asymmetric Synthesis

While resolution is a powerful tool, the ideal synthetic strategy is direct asymmetric synthesis, which creates only the desired enantiomer from the outset, maximizing theoretical yield and atom economy. The development of catalytic asymmetric methods for synthesizing chiral chromanes is an active area of research.[10][11][12]

Potential Asymmetric Strategies:

  • Organocatalytic Domino Reactions: Chiral organocatalysts, such as squaramides, can be used to catalyze cascade reactions (e.g., oxa-Michael additions) to construct the chromane ring with high stereocontrol.[10][12]

  • Transition Metal Catalysis: Chiral transition metal complexes (e.g., using copper, nickel, or ruthenium) can catalyze enantioselective cyclizations or hydrogenations to produce chiral chromanes.[11][13] For instance, the asymmetric hydrogenation of a chromene precursor using a chiral catalyst could directly yield the desired (S)-chromane.

These methods represent the future of chiral synthesis, offering elegant and highly efficient routes to enantiopure compounds like this compound.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. The most established pathway involves the robust synthesis of the racemic acid followed by resolution. While classical chemical resolution is a viable option, modern enzymatic resolution techniques offer a far superior method in terms of efficiency, purity, and environmental impact. The development of a practical, high-yield enzymatic process using specific esterases marks a significant advancement, providing a reliable and green supply of this vital chiral intermediate. Future research will likely focus on refining direct asymmetric syntheses to further improve the elegance and efficiency of its production.

References

  • Wang, Z., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. Organic & Biomolecular Chemistry, 16(5), 799-807. Available at: [Link]

  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. (2023). ChemRxiv. Available at: [Link]

  • Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2018). The Journal of Organic Chemistry, 83(15), 8064-8076. Available at: [Link]

  • Zhang, J., et al. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 24(8), 3342-3351. Available at: [Link]

  • Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (2023). Organic Chemistry Frontiers, 10(21), 5345-5351. Available at: [Link]

  • Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. (2018). Organic & Biomolecular Chemistry, 16(5), 799-807. Available at: [Link]

  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available at: [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF. (2022). ResearchGate. Available at: [Link]

  • Part 6: Resolution of Enantiomers. (2024). Chiralpedia. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. Available at: [Link]

  • Guo, R., et al. (2012). Chiral Resolution of Racemic p-Methylsulfonylphenyl Serine Ethyl Ester with Lipases: The Mechanism of Side Reaction and Its Suppression. Journal of Agricultural and Food Chemistry, 60(51), 12561-12567. Available at: [Link]

  • Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. (n.d.). ResearchGate. Available at: [Link]

  • Preparation method of 6-fluorochroman-2-formic acid. (2014). Google Patents. (CN104072470A).
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4214. Available at: [Link]

  • Mechanism of action of esterase. (n.d.). ResearchGate. Available at: [Link]

  • Thermostable Esterase from a Thermoacidophilic Archaeon: Purification and Characterization for Enzymatic Resolution of a Chiral. (2005). Journal of Bioscience and Bioengineering, 100(5), 524-531. Available at: [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (2000). ResearchGate. Available at: [Link]

  • Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. (n.d.). Molbase. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2018). University of Leeds Thesis. Available at: [Link]

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021). Angewandte Chemie International Edition, 60(22), 12283-12288. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2022). Chemistry LibreTexts. Available at: [Link]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid. (2010). ResearchGate. Available at: [Link]

Sources

The (S)-6-Fluorochromane-2-carboxylic Acid Scaffold: A Technical Guide to a Putative Mechanism of Action via Cytosolic Phospholipase A2α Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-6-Fluorochromane-2-carboxylic acid represents a key chiral building block in the synthesis of various pharmacologically active molecules.[1] While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is present in compounds with anti-inflammatory properties. This technical guide proposes a plausible mechanism of action for compounds derived from the this compound scaffold, focusing on the inhibition of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.[2][3] This document will provide an in-depth exploration of the structure and function of cPLA2α, the rationale for its selection as a therapeutic target, a hypothesized mechanism of inhibition by chromane-based ligands, and detailed protocols for experimental validation.

Introduction: Cytosolic Phospholipase A2α as a Prime Target in Inflammation

Chronic inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease are characterized by the overproduction of lipid mediators.[4] Cytosolic phospholipase A2α (cPLA2α) is a central enzyme in the initiation of the inflammatory response.[5] It selectively catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, releasing arachidonic acid (AA).[3][6] This release is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins and leukotrienes.[7][8]

The activation of cPLA2α is a tightly regulated, multi-step process, making it an attractive target for therapeutic intervention.[9] Upon cellular stimulation by inflammatory signals, an increase in intracellular calcium (Ca2+) concentration triggers the translocation of cPLA2α from the cytosol to intracellular membranes, such as the Golgi apparatus and endoplasmic reticulum.[10][11] This translocation is mediated by the enzyme's N-terminal C2 domain, which binds Ca2+ and facilitates membrane docking.[12][13] Subsequent phosphorylation of the catalytic domain by mitogen-activated protein kinases (MAPKs) enhances its enzymatic activity.[11]

Given its pivotal role in initiating the inflammatory cascade, the inhibition of cPLA2α presents a promising strategy for the development of novel anti-inflammatory therapeutics.[4][14] By blocking the release of arachidonic acid, cPLA2α inhibitors can effectively suppress the production of a broad spectrum of pro-inflammatory mediators.[4]

Proposed Mechanism of Action: Inhibition of cPLA2α by the this compound Scaffold

While direct experimental evidence for the inhibition of cPLA2α by this compound itself is limited, the structural features of the chromane scaffold suggest a plausible inhibitory mechanism. It is hypothesized that molecules incorporating this scaffold can act as competitive or non-competitive inhibitors of cPLA2α, interfering with its ability to bind to its phospholipid substrate or to carry out its catalytic function.

The chromane ring system, with its defined stereochemistry at the 2-position, can potentially interact with the active site of the cPLA2α catalytic domain. The active site of cPLA2α is located in a deep cleft, and inhibitors often possess a hydrophobic tail that mimics the acyl chain of arachidonic acid and a polar head group that interacts with key residues in the catalytic site.[15] The carboxylic acid moiety of the this compound scaffold could potentially interact with the catalytic dyad (Ser-Asp) or other polar residues within the active site.[16] The fluorinated phenyl ring can engage in hydrophobic or π-stacking interactions within the enzyme's binding pocket.

An alternative or complementary mechanism could involve the disruption of the enzyme's interaction with the cell membrane. The chromane scaffold could interfere with the proper positioning of the catalytic domain at the membrane interface, thereby preventing efficient substrate hydrolysis.

The diagram below illustrates the proposed inhibitory action on the arachidonic acid cascade.

G cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid MembranePhospholipids->AA Hydrolysis cPLA2a cPLA2α S6FCA (S)-6-Fluorochromane- 2-carboxylic acid Scaffold S6FCA->cPLA2a Inhibition COX COX-1/COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Proposed inhibition of the arachidonic acid cascade.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesis that compounds based on the this compound scaffold inhibit cPLA2α, a series of well-established in vitro and cell-based assays can be employed.

In Vitro cPLA2α Inhibition Assay (Mixed Micelle Assay)

This assay directly measures the enzymatic activity of purified recombinant human cPLA2α in the presence of a test compound.[14]

Protocol:

  • Prepare Mixed Micelles: Create a substrate solution containing a known concentration of a fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine) and a detergent (e.g., Triton X-100) in an appropriate buffer (e.g., HEPES).

  • Enzyme and Inhibitor Incubation: In a microplate, add the purified recombinant human cPLA2α enzyme to the assay buffer. Then, add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO).

  • Initiate Reaction: Start the enzymatic reaction by adding the mixed micelle substrate solution to the wells containing the enzyme and inhibitor.

  • Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the fluorescently labeled phospholipid by cPLA2α results in the release of the fluorescent fatty acid, leading to an increase in fluorescence intensity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[17][18][19][20]

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of a test compound to inhibit the release of arachidonic acid from cultured cells stimulated with an inflammatory agonist.[21][22]

Protocol:

  • Cell Culture and Labeling: Culture a suitable cell line (e.g., human SW982 synoviocytes or CHO cells) in appropriate media.[23] Label the cells by incubating them with [3H]-arachidonic acid, which will be incorporated into the cell membranes.

  • Inhibitor Pre-incubation: Wash the cells to remove unincorporated [3H]-arachidonic acid. Pre-incubate the cells with varying concentrations of the test compound for a specified period.

  • Cell Stimulation: Stimulate the cells with an inflammatory agonist (e.g., interleukin-1β or a calcium ionophore like A23187) to induce cPLA2α activation and arachidonic acid release.

  • Quantify AA Release: Collect the cell culture supernatant and measure the amount of released [3H]-arachidonic acid using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model to assess the anti-inflammatory potential of a test compound by measuring its effect on eicosanoid production in human whole blood.[23][24]

Protocol:

  • Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Inhibitor Incubation: Aliquot the whole blood into tubes and add varying concentrations of the test compound.

  • Stimulation: Stimulate the blood with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce the production of eicosanoids.

  • Plasma Separation: After incubation, centrifuge the blood samples to separate the plasma.

  • Eicosanoid Quantification: Measure the levels of key eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in the plasma using validated methods like ELISA or LC-MS/MS.[25]

  • Data Analysis: Determine the inhibitory effect of the test compound on the production of each eicosanoid and calculate the respective IC50 values.

The following diagram outlines the experimental workflow for validating cPLA2α inhibition.

G cluster_validation Experimental Validation Workflow Start Hypothesis: (S)-6-Fluorochromane- 2-carboxylic acid scaffold inhibits cPLA2α Assay1 In Vitro Assay: Mixed Micelle Start->Assay1 Assay2 Cell-Based Assay: AA Release Start->Assay2 Assay3 Ex Vivo Assay: Whole Blood Start->Assay3 DataAnalysis Data Analysis: IC50 Determination Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis Conclusion Conclusion: Validation of Inhibitory Activity DataAnalysis->Conclusion

Workflow for validating cPLA2α inhibition.

Quantitative Data Summary

While specific IC50 values for this compound are not available in the literature, the following table provides a template for summarizing the data that would be generated from the aforementioned experimental protocols. For context, potent cPLA2α inhibitors often exhibit IC50 values in the nanomolar to low micromolar range.[23][26][27]

Assay TypeEndpoint MeasuredTest Compound IC50 (µM)Positive Control IC50 (µM)
In Vitro Mixed Micelle Assay Inhibition of cPLA2α enzymatic activity[Insert Data][e.g., AVX002, AVX420]
Cell-Based AA Release Assay Inhibition of stimulated AA release[Insert Data][e.g., AVX002, AVX420]
Human Whole Blood Assay Inhibition of PGE2 production[Insert Data][e.g., Indomethacin]
Human Whole Blood Assay Inhibition of LTB4 production[Insert Data][e.g., Zileuton]

Conclusion and Future Directions

The inhibition of cytosolic phospholipase A2α is a validated and promising strategy for the development of novel anti-inflammatory drugs. The this compound scaffold, a key component in several pharmaceutical agents, possesses structural features that suggest its potential as a cPLA2α inhibitor. The experimental framework outlined in this guide provides a clear path for validating this hypothesis.

Future research should focus on synthesizing a library of derivatives based on the this compound scaffold and evaluating their structure-activity relationships (SAR) against cPLA2α. Elucidating the precise binding mode of these compounds through co-crystallization studies with cPLA2α would provide invaluable insights for the rational design of more potent and selective inhibitors. Ultimately, the validation of this proposed mechanism of action could pave the way for the development of a new class of anti-inflammatory agents with a well-defined molecular target.

References

  • Cytosolic phospholipase A2 alpha structure and activation. The binding... - ResearchGate. (URL: [Link])

  • Humes, J. L., Sadowski, S., Galavage, M., Goldenberg, M., Subers, E., Bonney, R. J., & Kuehl, F. A. Jr. (1982). Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. Journal of Immunology, 128(5), 2111-2115. (URL: [Link])

  • Wang, D., & Dubois, R. N. (2006). Roles of cPLA2alpha and arachidonic acid in cancer. Cancer and Metastasis Reviews, 25(4), 621-631. (URL: [Link])

  • Biosynthesis of various prostaglandins and leukotrienes. Membrane... - ResearchGate. (URL: [Link])

  • Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. (URL: [Link])

  • Wang, D., & Dubois, R. N. (2010). The role of cPLA2α in cancer. Journal of Lipid Research, 51(5), 895-901. (URL: [Link])

  • Arachidonic acid cascade initiated by cPLA 2α P450, cytochrome P450; LOX, lipoxygenase; COX, cyclooxygenase; HETE, hydroxyeicosatetraenoic acid; EET, epoxyeicosatrienoic acid. - ResearchGate. (URL: [Link])

  • Zurier, R. B. (2016). Prostaglandins, Leukotrienes, and Related Compounds. In Musculoskeletal Key. (URL: [Link])

  • What are PLA2 inhibitors and how do they work? - Patsnap Synapse. (2024). (URL: [Link])

  • Pathway production of prostaglandins, thromboxanes and leukotrienes from arachidonic acid and sites of potential inhibitors. BSO = buthionine sulfoximine - ResearchGate. (URL: [Link])

  • Løset, G. Å., Nalum, N. A., Futsæther, C. M., & Johansen, B. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PloS one, 14(1), e0210206. (URL: [Link])

  • Løset, G. Å., Guldgar, C., Winge, M. C., Futsæther, C. M., Iversen, L., & Johansen, B. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International journal of molecular sciences, 22(21), 11526. (URL: [Link])

  • Filtration assay for arachidonic acid release - PubMed. (URL: [Link])

  • Liu, X. H., Chen, C., & Wang, J. J. (2013). Retrograde cPLA2α/arachidonic acid/2-AG signaling is essential for cerebellar depolarization-induced suppression of excitation and long-term potentiation. Cerebellum, 12(3), 297-299. (URL: [Link])

  • Guijas, C., Pérez-Chacón, G., & Balsinde, J. (2021). Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis. International journal of molecular sciences, 22(24), 13444. (URL: [Link])

  • The cytosolic phospholipase A2 catalytic domain modulates association and residence time at Golgi membranes - PubMed. (URL: [Link])

  • Potential therapeutic uses of phospholipase A2 inhibitors - ResearchGate. (URL: [Link])

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - RSC Publishing. (URL: [Link])

  • Leslie, C. C. (2015). Cytosolic phospholipase A₂: physiological function and role in disease. Journal of lipid research, 56(8), 1386–1402. (URL: [Link])

  • Schematic representation of the cPLA 2 domain structure and constructs... - ResearchGate. (URL: [Link])

  • Hirabayashi, T., Murayama, T., & Shimizu, T. (2004). Regulatory mechanism and physiological role of cytosolic phospholipase A2. Biological & pharmaceutical bulletin, 27(8), 1168–1173. (URL: [Link])

  • Kokotou, M. G., & Constantinou-Kokotou, V. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Molecules, 23(1), 175. (URL: [Link])

  • Dennis, E. A., Deems, R. A., & Burke, J. E. (2010). Phospholipase A2 structure/function, mechanism, and signaling. Journal of lipid research, 51(10), 2821–2829. (URL: [Link])

  • The cPLA2 C2α Domain in Solution: Structure and Dynamics of Its Ca2+-activated and Cation-Free States - NIH. (URL: [Link])

  • Leslie, C. C. (2015). Cytosolic phospholipase A₂: physiological function and role in disease. Journal of lipid research, 56(8), 1386–1402. (URL: [Link])

  • A structure-function study of the C2 domain of cytosolic phospholipase A2. Identification of essential calcium ligands and hydrophobic membrane binding residues - PubMed. (URL: [Link])

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PubMed Central. (URL: [Link])

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (URL: [Link])

  • Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed. (URL: [Link])

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 237, 114389. (URL: [Link])

  • Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. (2021). International Journal of Molecular Sciences, 22(24), 13248. (URL: [Link])

  • Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode - SciSpace. (URL: [Link])

  • Chemical structure and IC50 values for compounds 1 and 2. - ResearchGate. (URL: [Link])

  • Svendsen, A. M., Verheij, M., & Schomaker, M. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current medicinal chemistry, 25(18), 2118–2133. (URL: [Link])

  • IC50 – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PubMed Central. (URL: [Link])

  • Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release | PLOS One. (2019). (URL: [Link])

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - MDPI. (URL: [Link])

  • Chemical structures, IC50 values and % yields of synthesized compounds... - ResearchGate. (URL: [Link])

Sources

(S)-6-Fluorochromane-2-carboxylic Acid: A Core Moiety Driving the Biological Activity of Advanced Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of complex therapeutic agents.[1][2] While the molecule itself does not exhibit significant intrinsic biological activity, its rigid, fluorinated chromane structure is fundamental to the efficacy of the drugs it helps create. This technical guide delves into the biological significance of this core moiety by examining its contribution to the mechanisms of action of two notable drugs: Fidarestat, an aldose reductase inhibitor, and Nebivolol, a third-generation beta-blocker. Understanding the role of this structural unit provides valuable insights for researchers and professionals in drug discovery and development, particularly in the fields of metabolic disorders and cardiovascular disease.

The Structural Significance of the this compound Moiety

The chromane-2-carboxylic acid scaffold provides a conformationally constrained framework that is crucial for precise interaction with biological targets. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxylic acid group serves as a versatile handle for synthetic elaboration, allowing for the construction of more complex molecules. The stereochemistry of the (S)-enantiomer is critical for the specific biological activities of the final drug products.

Fidarestat: Targeting Diabetic Complications through Aldose Reductase Inhibition

This compound is a key intermediate in the synthesis of Fidarestat, a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is a critical component of the polyol pathway, which becomes hyperactive during periods of hyperglycemia.[3]

Mechanism of Action

Under normal glucose conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, reducing glucose to sorbitol, which is subsequently oxidized to fructose.[3] The accumulation of sorbitol in tissues with low sorbitol dehydrogenase activity, such as nerves, the retina, and kidneys, leads to osmotic stress, cellular damage, and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[3][4]

Fidarestat acts as a competitive inhibitor of aldose reductase, binding to the enzyme's active site and preventing the conversion of glucose to sorbitol.[3] This inhibition mitigates the downstream pathological effects of the overactive polyol pathway.[3]

Signaling Pathway of Aldose Reductase in Diabetic Neuropathy

AldoseReductasePathway Hyperglycemia Hyperglycemia (High Blood Glucose) Glucose Glucose Hyperglycemia->Glucose AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Substrate Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol Catalyzes OsmoticStress Osmotic Stress Sorbitol->OsmoticStress ROS Reactive Oxygen Species (ROS) Sorbitol->ROS NerveDamage Nerve Damage (Diabetic Neuropathy) OsmoticStress->NerveDamage ROS->NerveDamage Fidarestat Fidarestat Fidarestat->AldoseReductase Inhibits

Caption: The role of Fidarestat in inhibiting the aldose reductase pathway.

Quantitative Data for Fidarestat
ParameterValueSource
IC50 (Human Recombinant AR) 26 nM[3]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds like Fidarestat against aldose reductase.

1. Reagents and Materials:

  • Human recombinant aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2)

  • Test compound (e.g., Fidarestat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Prepare a reaction mixture in each well of the microplate containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding DL-glyceraldehyde to the reaction mixture.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nebivolol: A Dual-Action Beta-Blocker for Cardiovascular Disease

The this compound moiety is also integral to the structure of Nebivolol, a third-generation beta-blocker used in the management of hypertension and heart failure.[5][6] Nebivolol is unique among beta-blockers due to its dual mechanism of action.

Mechanism of Action

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist.[7][8] Beta-1 receptors are predominantly located in the heart, and their stimulation by catecholamines (e.g., adrenaline and noradrenaline) increases heart rate, myocardial contractility, and cardiac output. By blocking these receptors, Nebivolol reduces the effects of sympathetic stimulation on the heart, leading to a decrease in heart rate and blood pressure.[7]

In addition to its beta-blocking activity, Nebivolol possesses a unique vasodilatory property mediated by the nitric oxide (NO) pathway.[5][9] It stimulates endothelial nitric oxide synthase (eNOS) via beta-3 adrenergic receptor agonism, leading to increased production of NO in the vascular endothelium.[9] NO is a potent vasodilator that relaxes vascular smooth muscle, resulting in reduced peripheral vascular resistance and a further lowering of blood pressure.[5] This dual action provides effective blood pressure control with a favorable hemodynamic profile.[10]

Signaling Pathway of Nebivolol's Dual Action

NebivololPathway cluster_0 Cardiac Myocyte cluster_1 Vascular Endothelium Sympathetic Sympathetic Nervous System Beta1 Beta-1 Adrenergic Receptor Sympathetic->Beta1 HeartRate Increased Heart Rate & Contractility Beta1->HeartRate Nebivolol_B1 Nebivolol Nebivolol_B1->Beta1 Blocks Beta3 Beta-3 Adrenergic Receptor eNOS eNOS Beta3->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Nebivolol_B3 Nebivolol Nebivolol_B3->Beta3 Stimulates

Sources

(S)-6-Fluorochromane-2-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic acid

Abstract

This compound is a pivotal chiral building block, highly valued in the pharmaceutical industry for its role in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical identity, structure, physicochemical properties, and detailed synthesis methodologies, including both racemic preparation and enantioselective resolution. We will delve into the mechanistic reasoning behind experimental choices, offering field-proven insights for researchers and drug development professionals. The primary application of this compound as a key intermediate in the synthesis of the cardiovascular drug Nebivolol will be explored, alongside other potential applications in agrochemicals and materials science. This document serves as a technical resource, consolidating essential information, detailed protocols, and authoritative references for practical application in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is the (S)-enantiomer of 6-fluorochroman-2-carboxylic acid. The specific stereochemistry is crucial for its application in pharmaceuticals, where biological activity is often highly dependent on the three-dimensional arrangement of the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 129101-36-6[1]
Racemic CAS Number 99199-60-7[2][3][4]
Molecular Formula C₁₀H₉FO₃[1][3]
Molecular Weight 196.18 g/mol [1][3]
IUPAC Name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid[1]
Synonyms (S)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid[3]
Appearance White powder-like solid[5]
Purity Typically ≥95-99%[1][5]
Melting Point 129.2-130.3 °C (for racemic mixture)[3]
SMILES O=C([C@@H]1CCC2=CC(F)=CC=C2O1)O[1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
LogP 1.6039[1]

Synthesis and Enantioselective Resolution

The production of enantiomerically pure (S)-6-fluorochroman-2-carboxylic acid is a multi-stage process that begins with the synthesis of the racemic mixture, followed by a resolution step to separate the desired (S)-enantiomer from the (R)-enantiomer.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid

A robust and common method for synthesizing the racemic compound is through the catalytic hydrogenation of a chromone precursor, specifically 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[6] This precursor can be synthesized from p-fluorophenol.[7]

The Causality Behind the Method:

  • Precursor Choice: 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid provides the complete carbon skeleton and the necessary fluorine and carboxylic acid functionalities.

  • Catalytic Hydrogenation: This is a classic and highly efficient method for the reduction of both a ketone and an alkene double bond in a single step. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for these transformations under manageable conditions.[6]

  • Reaction Conditions: The use of an autoclave is necessary to handle the required hydrogen pressure (e.g., 2.0 MPa), which provides a sufficient concentration of hydrogen on the catalyst surface to drive the reaction to completion.[6][8] Glacial acetic acid serves as a polar protic solvent that solubilizes the starting material and facilitates the reaction.[8] The elevated temperature (70-80°C) increases the reaction rate.[6][8]

start 6-Fluoro-4-oxo-4H-1-benzopyran- 2-carboxylic acid process Catalytic Hydrogenation (H₂, Pd/C, Acetic Acid, 70-80°C, 2.0 MPa) start->process intermediate Racemic 6-Fluorochroman- 2-carboxylic acid process->intermediate resolution Enantioselective Resolution intermediate->resolution s_product (S)-6-Fluorochroman- 2-carboxylic acid (Desired Product) resolution->s_product Separation r_product (R)-6-Fluorochroman- 2-carboxylic acid resolution->r_product Separation start (S)-6-Fluorochroman- 2-carboxylic acid step1 Multi-step Chemical Transformation start->step1 application1 Agrochemicals (e.g., Herbicides) start->application1 Potential Application application2 Materials Science (e.g., Functional Dyes) start->application2 Potential Application product Nebivolol (Cardiovascular Drug) step1->product Primary Application

Caption: Application pathways for (S)-6-Fluorochroman-2-carboxylic acid.

Other Potential Applications

Beyond its established role in Nebivolol synthesis, the unique structure of 6-fluorochroman-2-carboxylic acid makes it a versatile reagent for broader research. [5]* Agrochemicals: It serves as a building block for creating novel herbicides and plant growth regulators. The chroman ring and fluorine atom can be modified to fine-tune biological activity against specific weeds or to enhance crop growth. [9]* Materials Science: The compound's structure has been utilized in the development of functional materials such as fluorescent dyes and liquid crystals. The electronic properties conferred by the fluorinated aromatic system can be exploited to create materials with specific optical characteristics for advanced imaging or optoelectronic devices. [9]

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol: Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid

This protocol is based on the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. [6][8][10] Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (approx. 0.17 eq by mass of dry Pd/C)

  • Glacial Acetic Acid

  • Nitrogen gas (for inerting)

  • Hydrogen gas (high purity)

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Autoclave reactor with magnetic stirring, heating, and pressure control

Procedure:

  • Reactor Charging: In a 500 mL autoclave reactor, charge 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 0.5 g of 5% Pd/C, and 150 mL of glacial acetic acid. [8]2. Inerting: Seal the autoclave. Purge the vessel three times with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 1.5-2.0 MPa (15-20 kg/cm ²) with hydrogen. [8]4. Reaction: Begin stirring and heat the reactor to 75-80°C. Maintain the hydrogen pressure at 1.5-2.0 MPa, replenishing as necessary if the pressure drops due to consumption. [6][8]5. Monitoring: Monitor the reaction for 30-35 hours. The reaction is considered complete when hydrogen uptake ceases and the pressure remains stable for at least 30 minutes. [8][10]Progress can also be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via Thin Layer Chromatography (TLC).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of acetic acid (approx. 25 mL). [8]8. Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Acid-Base Extraction: To the residue, add toluene and an aqueous solution of NaOH. Stir for 30 minutes. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, separating it from non-acidic impurities. Separate the aqueous and organic layers. [8]10. Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is strongly acidic. The product will precipitate as a white solid.

  • Isolation and Drying: Filter the solid product, wash with cold water, and dry under vacuum to yield racemic 6-fluorochroman-2-carboxylic acid. [8]Expected yield is approximately 85-90%. [6][8]

Conceptual Protocol: Enzymatic Resolution

This protocol outlines the conceptual steps for separating enantiomers using esterases, as described in the literature. [11] Procedure:

  • Esterification: Convert the racemic 6-fluorochroman-2-carboxylic acid to its methyl ester (racemic methyl 6-fluoro-chroman-2-carboxylate, MFCC) using a standard method such as Fischer esterification (methanol with a catalytic amount of sulfuric acid). [12]2. Biphasic System Setup: Prepare a two-phase system consisting of an organic solvent (e.g., toluene) containing the racemic MFCC substrate and an aqueous buffer phase.

  • Selective Hydrolysis (S)-enantiomer: Introduce immobilized cells of the esterase EstS to the biphasic system. This enzyme will selectively catalyze the hydrolysis of the (S)-MFCC in the aqueous phase to (S)-6-fluorochroman-2-carboxylic acid ((S)-FCCA).

  • Separation: After the desired conversion is reached, separate the aqueous phase. The (S)-FCCA can be recovered from this phase by acidification and extraction. The organic phase now contains the enriched (R)-MFCC.

  • Selective Hydrolysis (R)-enantiomer: To recover the (R)-enantiomer, the organic phase containing (R)-MFCC can be subjected to a new aqueous phase containing the second esterase, EstR, which will hydrolyze the (R)-ester to (R)-FCCA.

Conclusion

This compound is more than just a chemical compound; it is an enabler of therapeutic innovation. Its well-defined synthesis and resolution pathways, particularly the advent of efficient enzymatic methods, ensure its availability for large-scale pharmaceutical production. As a critical component in the synthesis of Nebivolol, it has a direct impact on cardiovascular medicine. Furthermore, its potential in other scientific domains highlights the broad utility of such precisely engineered chiral molecules. This guide provides the foundational knowledge and practical insights necessary for scientists and researchers to effectively utilize this important building block in their development endeavors.

References

  • Gao, Y., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry. [Link]

  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chen, P., et al. (2009). 6-Fluoro-4-oxochroman-2-carboxylic acid. ResearchGate. [Link]

  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

Sources

(S)-6-Fluorochromane-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic Acid: Synthesis, Resolution, and Applications

Introduction

This compound is a pivotal chiral building block, highly valued within the pharmaceutical industry for its role in the synthesis of complex therapeutic agents.[1][2] Its structure, featuring a fluorinated chromane core, is instrumental in developing drugs with enhanced metabolic stability and bioavailability.[3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, chiral resolution, and critical applications of this versatile intermediate.

The significance of this compound is prominently highlighted by its role as a key intermediate in the multi-step synthesis of Nebivolol, a cardiovascular drug used to treat high blood pressure.[4][5] The fluorochroman motif provided by this compound is crucial for Nebivolol's selective targeting of beta-1 adrenergic receptors.[4] As with many pharmaceuticals, stereochemistry is paramount; the biological activity often resides in a single enantiomer, making the efficient production of the optically pure (S)-isomer a critical focus of process chemistry.

This document delves into the established methods for producing the racemic compound and explores both classical and modern enzymatic techniques for achieving the high enantiomeric purity required for pharmaceutical applications.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. This compound is typically supplied as a white, solid crystalline powder.[4]

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₉FO₃[3][6][7]
Molecular Weight 196.18 g/mol [3][6]
CAS Number (S)-isomer 129101-36-6[3][6]
CAS Number (Racemate) 99199-60-7[7][8]
Appearance White to Almost White Powder/Crystal[4]
Melting Point (Racemate) 129.2-130.3 °C[7]
Spectroscopic Analysis

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While data for the pure (S)-enantiomer is proprietary to manufacturers, published data for the racemic 6-fluorochromane-2-carboxylic acid provides a reference for the core molecular structure.[8]

  • ¹H NMR (400 MHz, CDCl₃, ppm): δ = 8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, Methine), 2.82-2.85 (t, 2H, -CH₂-Ar), 2.14-2.37 (m, 2H, -CH₂-CH-).[8]

  • ¹³C NMR (400 MHz, CDCl₃, ppm): δ = 175.2, 158.4, 156.0, 149.0, 122.3-122.4, 117.8-117.9, 115.2-115.5, 73.2, 23.5-24.1.[8]

The proton NMR confirms the presence of the aromatic protons, the methine proton at the chiral center, and the two diastereotopic methylene groups of the dihydropyran ring. The broad singlet for the carboxylic acid proton is also characteristic. The carbon NMR spectrum corresponds to the ten unique carbon atoms in the molecule.

Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid

The most common and efficient industrial route to racemic 6-fluorochromane-2-carboxylic acid involves the catalytic hydrogenation of its chromone precursor.[9] This method is valued for its high yield and purity.[9]

Causality Behind Experimental Choices

The choice of a palladium-on-carbon (Pd/C) catalyst is standard for hydrogenation due to its high efficiency in reducing both the ketone and the alkene functionalities within the chromone ring system.[9] Glacial acetic acid serves as an effective solvent for the starting material and the reaction is conducted under hydrogen pressure in an autoclave to ensure the reaction proceeds to completion.[9] Temperature control is crucial to manage the reaction rate and prevent side reactions.

G cluster_0 Workflow: Racemic Synthesis start Start: 6-Fluoro-4-oxo-4H-1- benzopyran-2-carboxylic acid reactor Autoclave Reactor: - Pd/C Catalyst - Glacial Acetic Acid start->reactor conditions Reaction Conditions: - H₂ Pressure (2.0 MPa) - Heat (70-80°C) reactor->conditions filtration Filtration to remove Pd/C conditions->filtration concentration Concentration under reduced pressure filtration->concentration precipitation Precipitation/ Crystallization (e.g., with petroleum ether) concentration->precipitation product Product: Racemic 6-Fluorochromane- 2-carboxylic acid precipitation->product

Caption: Workflow for the synthesis of racemic 6-fluorochromane-2-carboxylic acid.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is synthesized from established literature procedures.[8][9][10]

  • Reactor Charging: In a suitable autoclave, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq), 5% Pd/C catalyst (typically 5-10% w/w), and glacial acetic acid (approx. 15-20 volumes).

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa.

  • Reaction: Heat the reactor to 70-80°C with stirring. Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen pressure remains stable for over 30 minutes.

  • Catalyst Removal: Cool the reactor to room temperature, release the pressure, and purge with nitrogen. Filter the reaction mixture to recover the Pd/C catalyst.

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting concentrate can be triturated with a non-polar solvent like petroleum ether to induce crystallization.

  • Drying: Filter the resulting white solid and dry under vacuum to yield 6-fluorochromane-2-carboxylic acid. Yields are typically high, often exceeding 88%, with purity greater than 99%.[9]

Chiral Resolution Strategies

For pharmaceutical use, separating the racemic mixture into its constituent enantiomers is a mandatory step. Both classical chemical and modern biocatalytic methods have been developed for this purpose.

Classical Chemical Resolution

This traditional approach relies on the formation of diastereomeric salts using a chiral resolving agent.

  • Methodology: The racemic acid is reacted with a single enantiomer of a chiral base, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[11] This creates a mixture of two diastereomeric salts ((R,R) and (S,R)) which have different physical properties, such as solubility.

  • Separation: The diastereomers are separated by fractional crystallization.

  • Liberation: The desired diastereomeric salt is isolated and then acidified to liberate the optically pure carboxylic acid.

  • Critique: While effective, this method is often described as complex, low-yield, and generating significant chemical waste, making it less favorable from a green chemistry perspective.[1]

Modern Enzymatic Resolution

A more efficient, scalable, and environmentally friendly approach involves enzymatic resolution.[1] This technique leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers.

  • Methodology: The strategy involves the enantioselective hydrolysis of the racemic methyl ester, methyl 6-fluoro-chroman-2-carboxylate (MFCC), using specific esterases.[1] Researchers have identified two esterases, EstS and EstR, from Geobacillus thermocatenulatus that exhibit high selectivity for the (S)- and (R)-esters, respectively.[1]

  • Sequential Biphasic Batch Resolution: An innovative process has been developed where immobilized cells containing either EstS or EstR are used sequentially in an aqueous-toluene biphasic system.[1] The organic phase contains the racemic ester substrate (MFCC), while the aqueous phase contains the immobilized enzyme. The enzyme hydrolyzes one enantiomer into the corresponding carboxylic acid, which moves into the aqueous phase, leaving the unreacted ester enantiomer in the organic phase.

G cluster_0 Workflow: Sequential Enzymatic Resolution cluster_1 Batch 1: (S)-Acid Production cluster_2 Batch 2: (R)-Acid Production start Start: Racemic Methyl 6-fluoro- chroman-2-carboxylate (MFCC) in Toluene step1 Add Aqueous Phase with Immobilized EstS Cells start->step1 hydrolysis1 Selective Hydrolysis: (S)-MFCC -> (S)-FCCA step1->hydrolysis1 separation1 Separate Phases hydrolysis1->separation1 product1 (S)-FCCA in Aqueous Phase separation1->product1 remaining1 Enriched (R)-MFCC in Toluene Phase separation1->remaining1 step2 Replace Aqueous Phase with Immobilized EstR Cells remaining1->step2 hydrolysis2 Selective Hydrolysis: (R)-MFCC -> (R)-FCCA step2->hydrolysis2 separation2 Separate Phases hydrolysis2->separation2 product2 (R)-FCCA in Aqueous Phase separation2->product2

Caption: Sequential resolution of MFCC using EstS and EstR esterases.

Table 2: Performance of Sequential Enzymatic Resolution[1]
ParameterValue
Total Batches 10
Total Time 40 hours
(S)-FCCA Concentration 229.3 mM
(S)-FCCA Enantiomeric Excess (ee) 96.9%
(R)-FCCA Concentration 224.1 mM
(R)-FCCA Enantiomeric Excess (ee) 99.1%
Total Molar Yield 93.5%
Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a conceptual guide based on the published methodology.[1]

  • Substrate Preparation: Prepare a solution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) in an organic solvent such as toluene.

  • Immobilized Enzyme Preparation: Prepare immobilized E. coli cells expressing the esterase EstS in an aqueous buffer (e.g., phosphate buffer).

  • First Resolution (S-isomer):

    • Combine the organic substrate phase with the aqueous immobilized EstS phase in a reactor.

    • Stir the biphasic mixture at an optimal temperature and pH to facilitate the hydrolysis of the (S)-ester.

    • After the reaction reaches the desired conversion (e.g., ~50%), stop the agitation and allow the phases to separate.

    • Drain the aqueous phase containing the sodium salt of this compound. Acidify this phase and extract the product.

  • Second Resolution (R-isomer):

    • To the remaining organic phase (now enriched with the R-ester), add a fresh aqueous phase containing immobilized EstR cells.

    • Repeat the reaction process, allowing EstR to hydrolyze the (R)-ester.

    • Isolate the (R)-acid from the aqueous phase as described previously.

  • Batch Continuation: The organic phase can be replenished with fresh racemic MFCC and the process can be repeated for multiple batches, making it a highly efficient and semi-continuous process.

Applications in Drug Discovery and Development

The primary utility of this compound is as a high-value intermediate in pharmaceutical synthesis.[5]

G cluster_0 Role in Nebivolol Synthesis start (S)-6-Fluorochromane- 2-carboxylic acid motif Provides Chiral Fluorochroman Motif start->motif intermediate Advanced Nebivolol Intermediates motif->intermediate drug Nebivolol (Cardiovascular Drug) intermediate->drug target Selective Beta-1 Adrenergic Receptor drug->target acts on

Caption: Role of (S)-6-FCCA as a key building block for the drug Nebivolol.

  • Key Intermediate for Nebivolol: As previously mentioned, the compound is a cornerstone in the production of Nebivolol.[4] The rigid, chiral fluorinated chromane structure is essential for the drug's high affinity and selectivity for its biological target, contributing directly to its therapeutic efficacy and safety profile.[4]

  • CNS Agents and Serotonin Modulators: The chromane scaffold is a privileged structure in medicinal chemistry. This intermediate is used to synthesize novel compounds targeting the central nervous system (CNS) and modulating serotonin receptors.[3]

  • Enhanced Drug Properties: The fluorine atom on the chromane ring is a strategic addition. Fluorine substitution is a common tactic in drug design to block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug candidate. It can also improve binding affinity and membrane permeability.[3]

  • Other Potential Uses: Beyond pharmaceuticals, the unique electronic and structural properties of this molecule make it a candidate for development in agrochemicals (e.g., herbicides) and advanced materials science (e.g., functional dyes).[12]

Conclusion

This compound stands out as a critical chiral intermediate whose value is deeply rooted in the stringent structural demands of modern pharmaceuticals. While traditional synthesis and resolution methods have been established, the field is advancing toward greener and more efficient biocatalytic processes. The development of a sequential enzymatic resolution using specific esterases represents a significant leap forward, offering high yields, exceptional enantiomeric purity, and a reduced environmental footprint.[1] For researchers and developers, a thorough understanding of the synthesis, resolution, and application of this compound is essential for innovating within the fields of medicinal chemistry, process development, and beyond.

References

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.
  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., and Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry 25 (2) 201-203.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
  • This compound. MySkinRecipes.
  • 6-Fluorochromane-2-carboxylic acid synthesis. ChemicalBook.
  • 6-Fluorochromane-2-carboxylic acid | 99199-60-7. ChemicalBook.
  • The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applic
  • This compound | 129101-36-6. ChemScene.
  • CAS 99199-60-7 6-Fluorochromane-2-carboxylic acid. Alfa Chemistry.
  • 6-Fluorochromane-2-carboxylic Acid | 99199-60-7. Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

The Emergence of a Key Chiral Building Block: An In-depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-6-Fluorochromane-2-carboxylic Acid in Modern Drug Development

In the landscape of pharmaceutical sciences, the development of enantiomerically pure compounds is a cornerstone of modern drug design. Among the myriad of chiral synthons, this compound has emerged as a molecule of significant strategic importance. Its rigid, fluorinated chromane core makes it an invaluable intermediate in the synthesis of complex therapeutic agents, most notably the cardiovascular drug Nebivolol.[1][2][3] The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, bioavailability, and binding affinity.[4][5][6][7][8] This guide provides an in-depth technical overview of the discovery, synthesis, chiral resolution, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

While a singular "discovery" paper for this specific molecule is not readily identifiable in the annals of chemical literature, its prominence grew in tandem with the development of drugs requiring a chiral 6-fluorochroman moiety. The scientific community's focus has been less on its isolated discovery and more on the innovative methods developed for its efficient synthesis and, crucially, its enantioselective separation.

Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid: Establishing the Foundation

The journey to obtaining the enantiopure this compound begins with the synthesis of its racemic form. A prevalent and effective method involves the catalytic hydrogenation of a chromone precursor, specifically 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[9][10] This transformation effectively reduces the ketone and the double bond within the pyran ring to yield the saturated chromane structure.

The causality behind this experimental choice lies in the efficiency and high yields achievable with this method. The use of a palladium-on-carbon (Pd/C) catalyst is standard for such hydrogenations due to its high activity and selectivity.[9][10] Acetic acid is often employed as the solvent, providing a suitable reaction medium.[9][10] The reaction is typically conducted under hydrogen pressure in an autoclave at elevated temperatures to ensure complete conversion.[9][10]

A general synthetic pathway is outlined below:

G p_fluorophenol p-Fluorophenol intermediate1 Dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate p_fluorophenol->intermediate1 Addition (Dimethyl acetylenedicarboxylate) intermediate2 2-(p-Fluorophenoxy)butenedioic acid intermediate1->intermediate2 Hydrolysis chromone 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid intermediate2->chromone Cyclization (Conc. H2SO4) racemate Racemic 6-Fluorochromane-2-carboxylic acid chromone->racemate Catalytic Hydrogenation (H2, Pd/C, Acetic Acid)

Caption: Synthesis of Racemic 6-Fluorochromane-2-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

This protocol is a self-validating system, where reaction completion can be monitored, and the product's identity and purity can be confirmed through standard analytical techniques.

  • Reactor Preparation: Charge a high-pressure autoclave with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and a 5% palladium on carbon catalyst (typically 5-10% w/w of the starting material) in glacial acetic acid.

  • Inerting: Seal the autoclave and purge with nitrogen gas three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to the desired pressure (e.g., 2.0 MPa). Heat the reaction mixture to 70-80°C with stirring.[9][10]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases. Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product can be precipitated by the addition of a non-polar solvent like petroleum ether, filtered, and dried to yield racemic 6-Fluorochromane-2-carboxylic acid as a white to light yellow solid.[9][10]

Chiral Resolution: Isolating the (S)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is the most critical step in obtaining the desired this compound. Both chemical and enzymatic resolution methods have been developed, with the latter gaining favor due to its efficiency, milder reaction conditions, and environmental advantages.[11]

Chemical Resolution

Classical chemical resolution involves the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization. For 6-Fluorochromane-2-carboxylic acid, chiral amines such as (R)-(+)-α-methylbenzylamine or (+)-dehydroabietylamine have been used to selectively crystallize the salt of one enantiomer.[3][12][13] While effective, this method can be laborious, may require multiple recrystallization steps to achieve high enantiomeric purity, and often results in a lower overall yield of the desired enantiomer.

Enzymatic Resolution: A Superior Approach

Enzymatic kinetic resolution offers a highly efficient and stereoselective alternative. This method utilizes enzymes, typically lipases or esterases, that preferentially catalyze the reaction of one enantiomer of a racemic substrate. A particularly successful approach involves the use of esterases from the thermophilic bacterium Geobacillus thermocatenulatus.[14][15][16][17][18][19]

In this process, the racemic methyl ester of 6-Fluorochromane-2-carboxylic acid is subjected to hydrolysis by an esterase that selectively hydrolyzes one enantiomer, leaving the other enantiomer of the ester unreacted. By using two different esterases, both the (S)-acid and the (R)-acid can be obtained in high enantiomeric excess.[14]

The workflow for enzymatic resolution is depicted below:

G racemic_ester Racemic Methyl 6-Fluorochroman-2-carboxylate s_acid (S)-6-Fluorochroman-2-carboxylic acid racemic_ester->s_acid Enantioselective Hydrolysis (EstS from G. thermocatenulatus) r_ester (R)-Methyl 6-Fluorochroman-2-carboxylate racemic_ester->r_ester Unreacted r_acid (R)-6-Fluorochroman-2-carboxylic acid r_ester->r_acid Hydrolysis

Caption: Enzymatic Resolution of Methyl 6-Fluorochroman-2-carboxylate.

Detailed Protocol: Enzymatic Resolution using Esterase from Geobacillus thermocatenulatus

This protocol is based on the highly efficient sequential biphasic batch resolution method.[14]

  • Substrate Preparation: Synthesize racemic methyl 6-fluoro-chroman-2-carboxylate by esterification of the corresponding racemic carboxylic acid.[20]

  • Enzyme Preparation: Prepare immobilized cells of E. coli expressing the esterase (e.g., EstS for the (S)-acid) from Geobacillus thermocatenulatus.

  • Reaction Setup: In a biphasic system of toluene and an aqueous buffer (e.g., phosphate buffer, pH 7.0), add the racemic methyl 6-fluoro-chroman-2-carboxylate and the immobilized enzyme.

  • Enantioselective Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-40°C). The esterase will selectively hydrolyze the (S)-methyl ester to the (S)-carboxylic acid, which will be present in the aqueous phase as its carboxylate salt.

  • Monitoring: Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the product and the remaining substrate. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both.

  • Separation and Isolation: Separate the aqueous and organic phases.

    • Aqueous Phase: Acidify the aqueous phase with an acid (e.g., HCl) to precipitate the (S)-6-Fluorochroman-2-carboxylic acid. Filter and dry the product.

    • Organic Phase: The organic phase contains the unreacted (R)-methyl 6-fluoro-chroman-2-carboxylate. This can be isolated and subsequently hydrolyzed to obtain the (R)-acid or used in a sequential resolution with a different esterase.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Method Resolving Agent/Enzyme Substrate (S)-Acid Yield (%) (S)-Acid e.e. (%) Reference
Chemical Resolution(+)-DehydroabietylamineRacemic AcidNot specified>98[3][13]
Chemical Resolution(R)-(+)-α-MethylbenzylamineRacemic AcidNot specified>98[12]
Enzymatic ResolutionEstS from G. thermocatenulatusRacemic Methyl Ester~46.8 (in a sequential process)>99[14]

Table 1: Comparison of Resolution Methods for 6-Fluorochromane-2-carboxylic Acid.

Applications in Drug Discovery and Development

The primary and most well-established application of (S)-6-Fluorochroman-2-carboxylic acid is as a pivotal intermediate in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist used for the treatment of hypertension.[1][2] The synthesis of Nebivolol involves the coupling of two different chiral chromane-based fragments, both of which can be derived from (S)- and (R)-6-Fluorochroman-2-carboxylic acid.[2][3][13]

Beyond its role in cardiovascular drug synthesis, the 6-fluorochroman scaffold is of significant interest in the development of agents targeting the central nervous system (CNS). The introduction of fluorine can enhance CNS penetration by increasing lipophilicity.[4][5][8] Derivatives of 6-fluorochroman have been investigated as potential ligands for serotonin receptors, particularly as antagonists for the 5-HT1A receptor.[21] These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety and depression. While (S)-6-Fluorochroman-2-carboxylic acid itself is not the final active pharmaceutical ingredient in these cases, it serves as a crucial chiral building block for creating a library of diverse derivatives for structure-activity relationship (SAR) studies.[21][22]

Conclusion

(S)-6-Fluorochroman-2-carboxylic acid stands as a testament to the enabling power of chiral intermediates in modern medicinal chemistry. Its discovery and development have been driven by the need for enantiomerically pure building blocks for complex therapeutic agents. The evolution of its synthesis, from classical chemical resolution to highly efficient enzymatic processes, highlights the continuous drive for more sustainable and effective manufacturing methods in the pharmaceutical industry. As research into novel therapeutics for cardiovascular and central nervous system disorders continues, the demand for and applications of this versatile chiral synthon are poised to expand further.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Available at: [Link]

  • Google Patents. (n.d.). CN103833717A - Synthetic method of nebivolol.
  • Zhang, X., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. RSC Publishing. Available at: [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace - The University of Queensland. Available at: [Link]

  • European Patent Office. (n.d.). An improved process for the preparation of nebivolol hydrochloride. Available at: [Link]

  • Jiang, M., et al. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • Google Patents. (n.d.). An improved process for the preparation of nebivolol hydrochloride.
  • National Institutes of Health. (n.d.). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Available at: [Link]

  • Google Patents. (n.d.). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
  • National Institutes of Health. (n.d.). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Available at: [Link]

  • MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]

  • ACS Publications. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]

  • Google Patents. (n.d.). CN102250050A - Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof.
  • National Institutes of Health. (2020). High-efficiency expression of the thermophilic lipase from Geobacillus thermocatenulatus in Escherichia coli and its application in the enzymatic hydrolysis of rapeseed oil. Available at: [Link]

  • National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • ACS Publications. (2024). Exploring the Structural Insights of Thermostable Geobacillus esterases by Computational Characterization. Available at: [Link]

  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Bacillus thermocatenulatus lipase: A thermoalkalophilic lipase with interesting properties. Available at: [Link]

  • National Institutes of Health. (n.d.). Identification and Characterization of a Novel Thermostable GDSL-Type Lipase from Geobacillus thermocatenulatus. Available at: [Link]

  • Korea Science. (n.d.). Identification and Characterization of a Novel Thermostable GDSL-Type Lipase from Geobacillus thermocatenulatus. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Chinese Chemical Society. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Available at: [Link]

  • ResearchGate. (n.d.). Selected 5-HT1A receptor affinities of previously synthesized coumarins derivatives. Available at: [Link]

  • PubMed. (2024). Advances in drug design and therapeutic potential of selective or multitarget 5-HT1A receptor ligands. Available at: [Link]

  • MDPI. (n.d.). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Available at: [Link]

  • Semantic Scholar. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (S)-6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-6-Fluorochromane-2-carboxylic acid is a crucial chiral building block in contemporary medicinal chemistry.[1][2] Its rigid, fluorinated chromane framework is of significant interest to researchers and drug development professionals, primarily for its role in the synthesis of novel pharmaceutical intermediates. The fluorine substituent, in particular, is often incorporated to enhance metabolic stability and bioavailability in drug candidates.[1] Given its importance, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Recognizing that publicly available data is limited, this document also serves as a practical manual, offering detailed, field-proven protocols for researchers to determine these critical parameters in their own laboratories. The methodologies described herein are grounded in authoritative regulatory guidelines and best practices, ensuring the generation of reliable and reproducible data essential for advancing pharmaceutical research.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability. The following table summarizes its key physicochemical characteristics based on available data.

PropertyValueSource(s)
Chemical Structure C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
CAS Number 129101-36-6[1][3]
Appearance White to off-white solid/powder to crystal[4]
Melting Point 124.0 to 128.0 °C
pKa (Predicted) 3.05 ± 0.20[4]
Storage Room temperature, sealed in dry conditions. Recommended cool and dark place, <15°C.[1][4][5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor that influences its absorption, bioavailability, and the feasibility of formulation development.[6] For this compound, a carboxylic acid with a predicted pKa of approximately 3.05, its solubility is expected to be highly dependent on the pH of the medium. In aqueous environments with a pH above its pKa, the carboxylic acid moiety will be deprotonated to its more soluble carboxylate form.

Known Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, qualitative information is available from chemical suppliers.

SolventSolubilitySource(s)
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]

This limited dataset underscores the need for comprehensive experimental determination of its solubility in a range of pharmaceutically relevant solvents and buffered aqueous systems.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[7][8] This protocol is designed to be a self-validating system for generating accurate solubility data.

Causality Behind Experimental Choices:

  • Equilibrium: The goal is to measure the concentration of the solute in a saturated solution that is in equilibrium with the solid drug. An extended equilibration time (24-48 hours) is chosen to ensure this state is reached, which is verified by sampling at multiple time points (e.g., 24 and 48 hours) and confirming that the concentration is no longer increasing.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations that would otherwise introduce significant error.

  • pH Control: For an ionizable compound like a carboxylic acid, pH is a critical determinant of solubility. The use of buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4) is essential to characterize this relationship.

  • Solid-Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) ensures complete removal of undissolved solid particles without significant loss of the solute due to adsorption.

Step-by-Step Methodology:

  • Preparation: Prepare a series of solutions (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, water, ethanol, propylene glycol).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solution in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand for at least 30 minutes to allow larger particles to settle.

  • Sample Collection: Carefully withdraw an aliquot from the supernatant. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter (low-protein-binding, e.g., PVDF) into a clean vial. The first few drops should be discarded to saturate any binding sites on the filter.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Confirmation of Equilibrium: Repeat steps 5-7 with samples taken after a longer equilibration time (e.g., 48 hours). Equilibrium is confirmed if the measured concentrations are consistent with the 24-hour time point.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Prepare Solvents (e.g., Buffers, Organic) B Add Excess Compound to Vials A->B C Seal and Agitate (Constant Temperature, 24-48h) B->C D Centrifuge Aliquot C->D E Filter Supernatant (0.22 µm PVDF) D->E F Dilute Filtrate E->F G Quantify Concentration (e.g., HPLC-UV) F->G H H G->H Compare 24h vs 48h to Confirm Equilibrium

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is a regulatory requirement and a critical component of drug development, providing evidence of how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] For this compound, understanding its degradation pathways is essential for defining appropriate storage conditions, re-test periods, and compatible formulation excipients.

Potential Degradation Pathways
  • Hydrolysis: Although the chromane ether linkage is generally stable, extreme pH and high temperatures could potentially lead to ring-opening.

  • Oxidation: The benzylic position on the chromane ring could be susceptible to oxidation.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures, though this often requires more extreme conditions for aromatic carboxylic acids.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

Forced degradation (stress testing) is the definitive way to explore these potential pathways.[11][12][13] The goal is to induce degradation to a modest extent (typically 5-20%) to identify likely degradation products without completely destroying the molecule.[14]

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

This protocol is designed based on the International Council for Harmonisation (ICH) guideline Q1A(R2) to ensure regulatory compliance and scientific rigor.[15]

Causality Behind Experimental Choices:

  • Stress Conditions: A range of stress conditions (acid, base, oxidation, heat, light) is used to simulate the potential environmental challenges a drug substance might encounter during its lifecycle.[12][14] This comprehensive approach ensures that all likely degradation pathways are investigated.

  • Stability-Indicating Method: The cornerstone of a stability study is an analytical method (typically HPLC) that can separate the parent compound from all process impurities and degradation products. The forced degradation samples themselves are used to develop and validate that the method is "stability-indicating."

  • Mass Balance: A good stability-indicating method should account for all of the parent compound as it degrades. The sum of the assay of the parent drug and the impurities should remain constant throughout the study. A significant drop in mass balance suggests that some degradants are not being detected.

Step-by-Step Methodology:

  • Method Development: Develop a robust HPLC method (e.g., reversed-phase with a C18 column) capable of resolving the parent this compound from its known starting materials and potential impurities.

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or gently heat (e.g., 40°C).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, heat a solution of the compound.

    • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the acid and base samples before analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks (degradants).

  • Method Validation: If degradation is observed, confirm that the degradant peaks are well-resolved from the parent peak. This demonstrates the method is stability-indicating.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times of any degradation products.

    • Assess peak purity to ensure co-elution is not occurring.

    • Calculate mass balance to ensure all components are accounted for.

Visualization of Forced Degradation Workflow

G cluster_setup Setup cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Validation A Develop Preliminary HPLC Method B Prepare Stock Solution of Compound A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, Heat) B->D E Oxidation (H₂O₂) B->E F Thermal (Solid & Solution) B->F G Photolytic (Light & UV) B->G H Sample at Time Points (Neutralize as needed) C->H D->H E->H F->H G->H I Analyze via HPLC-PDA H->I J Assess Peak Purity, Resolution & Mass Balance I->J K K J->K Method is Stability-Indicating?

Caption: Workflow for Forced Degradation Studies.

Conclusion

This compound is a compound of high interest in pharmaceutical development. While comprehensive public data on its solubility and stability are sparse, this guide provides the foundational knowledge and, more importantly, the detailed experimental frameworks necessary for researchers to generate this critical data. By employing the robust, self-validating protocols for equilibrium solubility and forced degradation outlined herein, scientists can confidently characterize this molecule, mitigate risks in downstream development, and accelerate their research programs. The principles and methodologies detailed in this guide are essential for ensuring the quality, safety, and efficacy of the next generation of therapeutics derived from this valuable chiral building block.

References

  • MySkinRecipes. This compound. [Link]

  • Royal Society of Chemistry. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • Specialized Chemical Compounds. Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. European Journal of Medicinal Chemistry, 237, 114389.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • World Health Organization. (2018). Annex 10 - ICH. [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2939–2950.
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 8(1), 103-112.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
  • Singh, S., & Kumar, V. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 9(4), 225-233.
  • Food and Drugs Authority Ghana. (2021). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(20), 22619–22640.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

Sources

Unlocking the Therapeutic Potential of (S)-6-Fluorochromane-2-carboxylic acid: An In-depth Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-6-Fluorochromane-2-carboxylic acid, a chiral building block of significant pharmaceutical interest, stands as a molecule of untapped therapeutic potential beyond its established role as a key intermediate in the synthesis of the aldose reductase inhibitor, Fidarestat. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this specific enantiomer, extending from the well-documented inhibition of aldose reductase to novel, plausible targets within the realms of inflammation, neurodegeneration, and oxidative stress. Authored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with field-proven insights, offering a structured approach to identifying and validating novel therapeutic avenues for this compound and its derivatives. Detailed experimental workflows, quantitative data summaries, and pathway visualizations are provided to empower researchers in their quest to translate this promising molecule into next-generation therapeutics.

Introduction: Beyond a Synthetic Intermediate

The chromane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1] this compound has primarily been recognized for its crucial role in the stereospecific synthesis of the potent aldose reductase inhibitor, Fidarestat, used in the management of diabetic complications.[2] However, to view this molecule solely as a synthetic intermediate is to overlook its intrinsic potential to interact with various biological targets. The specific (S)-enantiomeric configuration and the presence of the fluorine atom and carboxylic acid moiety suggest a high potential for specific and potent biological activity.

This guide will first delve into the well-established connection to aldose reductase, providing a deep dive into the mechanism and the rationale for the stereospecificity. Subsequently, we will explore novel, evidence-based hypotheses for other potential therapeutic targets, drawing from the broader pharmacological profile of chromane derivatives.

Primary Target: Aldose Reductase (AR) - A Confirmed Avenue

The most direct and validated therapeutic target for derivatives of this compound is Aldose Reductase (AR) , a key enzyme in the polyol pathway.[3]

Mechanism of Action in Diabetic Complications

Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. The accumulation of sorbitol in tissues with low sorbitol dehydrogenase activity, such as nerves, the retina, and kidneys, leads to osmotic stress and subsequent cellular damage.[4] This process is a major contributor to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[5][6] Inhibition of AR is therefore a key therapeutic strategy to mitigate these complications.[7]

The Role of this compound in Fidarestat

This compound is the chiral precursor for the synthesis of the potent AR inhibitor, Fidarestat ((2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide). The (2S,4S) absolute configuration of Fidarestat is essential for its high-affinity binding to the active site of AR.[8] Molecular dynamics simulations and X-ray crystallography studies have revealed that the (2S,4S)-form of Fidarestat exhibits a lower binding free energy compared to other stereoisomers, indicating a more stable and favorable interaction with the enzyme.[1][4]

The carboxylic acid group of the (S)-enantiomer is the reactive handle used to construct the spirohydantoin ring of Fidarestat, which is crucial for its inhibitory activity. The spirohydantoin moiety forms key hydrogen bonds with active site residues of AR, including Tyr48, His110, and Trp111.[4][9]

Aldose_Reductase_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Damage Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Accumulation AR->Sorbitol OxidativeStress Oxidative Stress (NADPH depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications Fidarestat (S)-6-Fluorochromane-2-carboxylic acid-derived Inhibitor (Fidarestat) Fidarestat->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound-derived inhibitors.

Experimental Workflow: Aldose Reductase Inhibition Assay

Validating the inhibitory potential of this compound or its derivatives against AR can be achieved through a robust enzymatic assay.

Protocol: Spectrophotometric Aldose Reductase Activity Assay

  • Enzyme and Substrate Preparation:

    • Recombinant human aldose reductase is commercially available or can be expressed and purified.

    • Prepare a stock solution of the substrate, DL-glyceraldehyde, in a suitable buffer (e.g., phosphate buffer, pH 6.2).

    • Prepare a stock solution of the cofactor, NADPH, in the same buffer.

  • Inhibitor Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Phosphate buffer

      • NADPH solution

      • Enzyme solution

      • Inhibitor solution (or vehicle control)

    • Incubate the mixture for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Exploring Novel Therapeutic Targets: A Hypothesis-Driven Approach

The diverse biological activities of the chromane scaffold suggest that this compound may have therapeutic potential beyond AR inhibition. The following sections outline plausible targets based on existing literature for related compounds.

Anti-inflammatory Targets: COX and LOX Enzymes

Chronic inflammation is a hallmark of many diseases. Chromone and chromane derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][10] These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Cyclooxygenase (COX-1 and COX-2): Inhibition of COX enzymes is a well-established anti-inflammatory strategy. Some chromone derivatives have shown inhibitory activity against both COX-1 and COX-2.[5][8]

  • 5-Lipoxygenase (5-LOX): 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[10] Certain chromane derivatives have demonstrated 5-LOX inhibitory activity.[8]

Hypothesis: The carboxylic acid moiety and the fluorinated chromane ring of this compound may allow it to bind to the active site of COX or LOX enzymes, thereby inhibiting their activity.

Experimental Validation:

  • COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric): Commercially available kits can be used to measure the peroxidase activity of COX-1 and COX-2 in the presence of the test compound.

  • 5-LOX Inhibition Assay: The activity of 5-LOX can be determined by measuring the formation of its products from arachidonic acid using spectrophotometry or HPLC.

Neuroprotective Targets: Cholinesterases and Monoamine Oxidases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss and neurotransmitter imbalances. Chromane derivatives have emerged as promising scaffolds for the development of neuroprotective agents.[3][11]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[2][4] Several chromenone derivatives have shown potent inhibitory activity against both AChE and BChE.[4]

  • Monoamine Oxidase (MAO-A and MAO-B): MAOs are enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used in the treatment of Parkinson's disease.[2][12] Chromone derivatives have been identified as selective MAO-B inhibitors.[12]

Hypothesis: The structural features of this compound may enable it to interact with the active sites of cholinesterases or monoamine oxidases, offering a potential therapeutic avenue for neurodegenerative disorders.

Experimental Validation:

  • Ellman's Assay for Cholinesterase Inhibition: This colorimetric assay measures the activity of AChE and BChE by detecting the product of the enzymatic reaction.

  • MAO-A/MAO-B Inhibition Assay: Fluorometric or radiometric assays are available to determine the inhibitory activity of compounds against the two MAO isoforms.

Antioxidant and Cytoprotective Target: Nrf2 Signaling Pathway

Oxidative stress is a common underlying factor in numerous chronic diseases. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[13] Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes.

Many chromone derivatives have been identified as potent activators of the Nrf2/ARE (Antioxidant Response Element) pathway.[13][14] The electrophilic nature of the α,β-unsaturated ketone in chromones is thought to be responsible for this activity through interaction with Keap1, the negative regulator of Nrf2.[14] While this compound is a chromane (lacking the double bond of a chromone), its potential to be metabolized to a species that can activate Nrf2 or to act through other mechanisms cannot be ruled out.

Hypothesis: this compound or its metabolites may activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant and cytoprotective genes.

Nrf2_Activation_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE AntioxidantGenes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Molecule This compound (or its derivatives) Molecule->Keap1_Nrf2 Dissociation

Caption: Hypothetical activation of the Nrf2 antioxidant response pathway.

Experimental Validation:

  • ARE-Luciferase Reporter Assay: A cell-based assay where cells are transfected with a plasmid containing a luciferase gene under the control of an ARE promoter. An increase in luciferase activity indicates Nrf2 activation.

  • Western Blot Analysis: To measure the protein levels of Nrf2 in the nucleus and the expression of Nrf2 target genes such as HO-1 and NQO1.

  • Quantitative PCR (qPCR): To measure the mRNA levels of Nrf2 target genes.

Summary of Potential Targets and Data

The following table summarizes the potential therapeutic targets for this compound and its derivatives, along with reported IC50 values for related chromane compounds to provide a benchmark for future studies.

Therapeutic AreaPotential TargetRationaleReported IC50 Values for Chromane Derivatives
Diabetic Complications Aldose Reductase (AR)Precursor to the potent AR inhibitor Fidarestat.Fidarestat: Low nM range
Inflammation Cyclooxygenase (COX-1/2)Chromone derivatives show COX inhibitory activity.Varies (µM to nM range)
5-Lipoxygenase (5-LOX)Chromane derivatives can inhibit 5-LOX.Varies (µM range)
Neurodegeneration Acetylcholinesterase (AChE)Chromenone derivatives are potent AChE inhibitors.Varies (µM to nM range)[4]
Butyrylcholinesterase (BChE)Chromenone derivatives inhibit BChE.Varies (µM to nM range)[4]
Monoamine Oxidase B (MAO-B)Chromone derivatives are selective MAO-B inhibitors.Varies (µM to nM range)[12]
Oxidative Stress Nrf2 Pathway ActivationChromone derivatives are known Nrf2 activators.EC50 values for Nrf2 activation vary.

Conclusion and Future Directions

This compound represents a molecule with significant, yet underexplored, therapeutic potential. While its role in the synthesis of the aldose reductase inhibitor Fidarestat is well-established, this guide posits that its therapeutic utility is not limited to this single target. The chromane scaffold's proven track record in modulating key enzymes involved in inflammation and neurodegeneration, coupled with its ability to activate the cytoprotective Nrf2 pathway, provides a strong rationale for further investigation.

The experimental workflows detailed herein offer a clear path for researchers to validate these hypotheses. A systematic evaluation of this compound and its rationally designed derivatives against this panel of potential targets could unveil novel therapeutic applications. Future research should focus on:

  • Direct evaluation of this compound: Determining the intrinsic inhibitory or activating properties of the parent molecule against the proposed targets.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity for newly identified targets.

  • In vivo validation: Progressing promising lead compounds into relevant animal models of disease to confirm their therapeutic efficacy.

By adopting a multi-targeted discovery approach, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of innovative treatments for a range of debilitating diseases.

References

  • Grokipedia. (2026, January 7).
  • Hotta, N. (2001, October 1).
  • BenchChem. (n.d.).
  • Asakawa, T., et al. (2001). Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients.
  • Miyamoto, S., et al. (2001). High-Resolution Structures of Human Aldose Reductase Holoenzyme in Complex with Stereoisomers of the Potent Inhibitor Fidarestat.
  • Sato, S., et al. (2003).
  • Sarges, R., et al. (1981). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 24(8), 947-953.
  • Moutayakine, A., et al. (2022, August 15). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807.
  • Chen, P., et al. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o274.
  • RSCB PDB. (n.d.).
  • Ohta, M., et al. (2000). Structure of aldehyde reductase holoenzyme in complex with the potent aldose reductase inhibitor fidarestat: implications for inhibitor binding and selectivity. Journal of Medicinal Chemistry, 43(12), 2479-83.
  • Park, N. Y., & Im, S. (2021, October 25). Different forms of vitamin E and metabolite 13'-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13'-carboxychromanols are competitive inhibitors of 5-lipoxygenase. The Journal of Nutritional Biochemistry, 100, 108884.
  • Khan, I., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 12(10), 1644-1667.
  • Malan, S. F., et al. (2019, January 21). Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 543-551.
  • Kumar, A., et al. (2016). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 40(10), 8637-8646.
  • Iovino, L., et al. (2022).

Sources

Spectroscopic Data for (S)-6-Fluorochromane-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for (S)-6-Fluorochromane-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. The structural elucidation of this molecule is paramount for its application in drug development and synthesis. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra for researchers, scientists, and drug development professionals.

Molecular Structure

This compound is a fluorinated derivative of chromane-2-carboxylic acid. The fluorine atom at the 6-position significantly influences the electronic properties of the aromatic ring, which can be observed in its spectroscopic data. The chiral center at the 2-position is crucial for its biological activity in various applications.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.61Broad Singlet1HCarboxylic acid (-COOH)
6.76-7.01Multiplet3HAromatic protons
4.78Triplet1HMethine proton (-CH)
2.82-2.85Triplet (J=12 Hz)2HMethylene protons (-CH₂) adjacent to the aromatic ring
2.14-2.37Multiplet2HMethylene protons (-CH₂)

Interpretation: The broad singlet at 8.61 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange with trace amounts of water. The multiplet between 6.76 and 7.01 ppm corresponds to the three protons on the fluorinated aromatic ring. The fluorine atom influences the chemical shifts and coupling patterns of these protons. The triplet at 4.78 ppm is assigned to the methine proton at the chiral center (C2). Its multiplicity indicates coupling to the adjacent methylene protons. The two sets of methylene protons in the chromane ring appear as a triplet and a multiplet between 2.14 and 2.85 ppm. The diastereotopic nature of these protons, due to the adjacent chiral center, can lead to complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR spectroscopy, using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data:

Chemical Shift (δ) ppmAssignment
175.2Carboxylic acid carbonyl (C=O)
158.4, 156.0Aromatic carbons attached to oxygen and fluorine (C-O, C-F)
149.0Quaternary aromatic carbon
122.3-122.4Aromatic carbons (CH)
117.8-117.9Aromatic carbons (CH)
115.2-115.5Aromatic carbons (CH)
73.2Methine carbon (-CH)
23.5-24.1Methylene carbons (-CH₂)

Interpretation: The downfield signal at 175.2 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals between 115.2 and 158.4 ppm are assigned to the aromatic carbons. The carbons directly attached to the electronegative oxygen and fluorine atoms are shifted further downfield. The signal at 73.2 ppm corresponds to the methine carbon at the chiral center. The upfield signals in the range of 23.5-24.1 ppm are attributed to the two methylene carbons of the chromane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation: While a specific experimental spectrum for this compound is not readily available in public databases, its IR spectrum is expected to show the following characteristic absorption bands based on its functional groups.[1][2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid (due to hydrogen bonding)
~1700Strong, SharpC=O stretch of the carboxylic acid
~1600, ~1500MediumC=C stretches of the aromatic ring
~1250StrongC-O stretch of the carboxylic acid and aryl ether
~1150StrongC-F stretch

The most prominent feature of the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region.[1][2] This broadening is a result of strong intermolecular hydrogen bonding. The sharp and intense carbonyl (C=O) stretch around 1700 cm⁻¹ is another key diagnostic peak. The presence of the aromatic ring will give rise to characteristic C=C stretching bands. The C-O stretching vibrations and the C-F stretch will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding the intact molecular ion. The analysis is performed in negative ion mode to deprotonate the carboxylic acid.

Data:

m/zAssignment
196.18[M]⁺ (Molecular Ion)
151[M - COOH]⁺

Interpretation: The mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (196.18 g/mol ).[4] A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH), which has a mass of 45 Da. This would result in a fragment ion at m/z 151.

fragmentation_pathway mol [this compound] m/z = 196.18 frag1 [M - COOH]⁺ m/z = 151 mol->frag1 - COOH

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of the molecule, while the expected IR spectrum indicates the presence of the key carboxylic acid and fluoro-aromatic functional groups. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation behavior. Together, these techniques provide a robust analytical dataset for the unambiguous identification and quality control of this important pharmaceutical intermediate.

References

  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the In Vitro Assessment of (S)-6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(S)-6-Fluorochromane-2-carboxylic acid and its derivatives are emerging as a significant class of molecules in pharmaceutical research. Structurally related compounds have been identified as modulators of critical cellular signaling pathways, making this scaffold a person of interest for therapeutic development. This document provides a comprehensive guide to the in vitro evaluation of this compound, with a primary focus on its potential role as a modulator of the Notch signaling pathway through the inhibition of γ-secretase. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to rigorously characterize the compound's biological activity.

Introduction: The Scientific Rationale

The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The specific enantiomer, this compound, serves as a key intermediate in the synthesis of several pharmaceuticals.[1][2] Its structural similarity to known γ-secretase modulators suggests a potential interaction with the Notch signaling pathway.

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis.[3] Dysregulation of this pathway is implicated in a range of diseases, including various cancers and neurological disorders.[3][4] A key event in Notch signaling is the proteolytic cleavage of the Notch receptor by γ-secretase, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate gene expression.[5][6]

γ-secretase is a multi-protein enzyme complex that also cleaves other substrates, most notably the amyloid precursor protein (APP), which is linked to Alzheimer's disease.[7][8] Therefore, identifying compounds that can selectively modulate γ-secretase activity is a significant therapeutic goal. This guide provides the foundational in vitro assays to investigate whether this compound acts as such a modulator.

The Notch Signaling Pathway: A Closer Look

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor ADAM_Protease ADAM Protease Notch_Receptor->ADAM_Protease 2. S2 Cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor 1. Ligand Binding Gamma_Secretase γ-Secretase ADAM_Protease->Gamma_Secretase 3. S3 Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD 4. NICD Release CSL CSL Transcription Factor NICD->CSL 5. Nuclear Translocation & Binding Target_Genes Target Genes (e.g., HES, HEY) CSL->Target_Genes 6. Gene Transcription S6FCCA (S)-6-Fluorochromane- 2-carboxylic acid S6FCCA->Gamma_Secretase Potential Inhibition

Figure 1: The canonical Notch signaling pathway and the potential point of intervention for this compound.

Experimental Design and Protocols

The following protocols are designed to assess the impact of this compound on the Notch signaling pathway, primarily through the investigation of γ-secretase activity.

Preliminary Steps: Compound Preparation and Cell Culture

2.1.1. Compound Handling and Stock Solution Preparation

  • Obtain High-Purity Compound: Source this compound with a purity of >98%.

  • Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial testing.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution in the appropriate cell culture medium. Ensure the final solvent concentration in the assay does not exceed a level that affects cell viability (typically ≤0.5% DMSO).

2.1.2. Cell Line Selection and Maintenance

For these assays, cell lines engineered to report on γ-secretase or Notch pathway activity are recommended.

Cell Line Description Application Source
U2OS-APP-C99-GFP Human osteosarcoma cell line stably expressing a green fluorescent protein (GFP)-tagged C99 fragment of APP.Primary screening for γ-secretase inhibitors.Commercial vendors[7][8]
HEK293-NΔE-Luc Human embryonic kidney cell line with a luciferase reporter construct downstream of a CSL-binding element. Stably expresses a constitutively active form of Notch (NΔE).Confirmatory assay for Notch pathway inhibition.Custom generation or specialized vendors[9]

Cell Culture Protocol:

  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Regularly test for mycoplasma contamination.

Primary Assay: Cell-Based γ-Secretase Activity Assay

This assay utilizes the U2OS-APP-C99-GFP cell line to quantify the inhibition of γ-secretase. Inhibition of γ-secretase prevents the cleavage of APP-C99-GFP, leading to its accumulation in intracellular vesicles, which can be quantified by fluorescence imaging.[7][8]

Gamma_Secretase_Assay_Workflow Start Start Seed_Cells Seed U2OS-APP-C99-GFP cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Treat cells with (S)-6-Fluorochromane- 2-carboxylic acid (dose-response) Incubate_24h->Add_Compound Incubate_24h_2 Incubate for 24 hours Add_Compound->Incubate_24h_2 Stain_Nuclei Stain nuclei with DAPI Incubate_24h_2->Stain_Nuclei Image_Acquisition Acquire images using a high-content imager Stain_Nuclei->Image_Acquisition Analyze_Data Quantify GFP intensity and determine IC50 Image_Acquisition->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the cell-based γ-secretase activity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed U2OS-APP-C99-GFP cells into a 96-well, clear-bottom black plate at a density of 20,000 cells per well.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a dose-response curve of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known γ-secretase inhibitor like DAPT or L-685,458).[6][10] Add the compounds to the respective wells.

  • Incubation: Incubate for an additional 24 hours.

  • Staining: Stain the cell nuclei with a fluorescent dye such as DAPI or Hoechst 33342.

  • Imaging: Use a high-content imaging system to capture fluorescence images of both the GFP and DAPI channels.

  • Data Analysis: Utilize image analysis software to quantify the total GFP fluorescence intensity per well. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Confirmatory Assay: Notch Pathway Reporter Assay

This assay confirms that the observed γ-secretase inhibition translates to a functional downstream effect on the Notch signaling pathway. The HEK293-NΔE-Luc cell line is used, where a decrease in luciferase activity indicates inhibition of the Notch pathway.[9][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293-NΔE-Luc cells into a 96-well, white, solid-bottom plate at a density of 20,000 cells per well.

  • Incubation: Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a dose-response of this compound, along with vehicle and positive controls.

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Add a luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and calculate the IC50 value.

Data Interpretation and Expected Outcomes

Assay Parameter Measured Expected Outcome for an Inhibitor
γ-Secretase Activity Assay GFP fluorescence intensityDose-dependent increase in GFP signal.
Notch Pathway Reporter Assay Luciferase activityDose-dependent decrease in luminescence.

A successful outcome would be a dose-dependent effect in both assays, with comparable IC50 values, strongly suggesting that this compound inhibits the Notch signaling pathway via modulation of γ-secretase.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every experiment:

  • Vehicle Control: To establish the baseline response.

  • Positive Control: A known inhibitor to validate assay performance.

  • Cell Viability Assay: A parallel assay (e.g., MTT or CellTiter-Glo) should be run to ensure that the observed effects are not due to cytotoxicity.

  • Z'-factor Calculation: For high-throughput screening, a Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.[10]

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential modulator of the Notch signaling pathway. By employing a primary screen for γ-secretase activity and a confirmatory assay for downstream Notch pathway inhibition, researchers can confidently assess the compound's biological activity and its therapeutic potential.

References

  • Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. (2018-01-25). NIH. [Link]

  • Quantitative γ-Secretase Assays for Alzheimer. (2017-09-21). JoVE Journal. [Link]

  • Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models. [Link]

  • γ-Secretase Activity Assay. Creative Bioarray CellAssay. [Link]

  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. (2014-07-23). PubMed Central. [Link]

  • Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. (2005). UQ eSpace - The University of Queensland. [Link]

  • Screening And Verification Of Notch Pathway Inhibitors Based On Computational Models. (2022-03-11). Global Thesis. [Link]

  • Identification and Validation of Notch Pathway Activating Compounds through a Novel High-Throughput Screening Method. (2014-04-16). PubMed Central. [Link]

  • Inhibition of Notch pathway by Notch siRNA or GSI inhibited Rink-1 cell... (2011). ResearchGate. [Link]

  • Identification of 1β,2α-epoxytagitinin C as a Notch inhibitor, oxidative stress mechanism and its anti-leukemia activity. (2021-11-15). CABI Digital Library. [Link]

  • The cautionary tale of side effects of chronic Notch1 inhibition. (2011-01-25). Journal of Clinical Investigation. [Link]

  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2016-10-10). RSC Publishing. [Link]

  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde. (2014-07-24).
  • 6-Fluoro-4-oxochroman-2-carboxylic acid. (2010). ResearchGate. [Link]

  • 6-Fluorochromone-2-carboxylic acid | 99199-59-4. J&K Scientific. [Link]

  • 6-Fluorochromane-2-carboxylic acid. Amerigo Scientific. [Link]

Sources

Application Notes and Protocols for (S)-6-Fluorochromane-2-carboxylic acid in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Key Pharmaceutical Intermediate

(S)-6-Fluorochromane-2-carboxylic acid is a well-established chiral building block, pivotal in the synthesis of various pharmaceutical compounds.[1][2] Its rigid, fluorinated chromane core makes it a valuable scaffold in medicinal chemistry, contributing to the development of drugs for cardiovascular and metabolic diseases.[3][4] While its primary role has been as a synthetic intermediate, the inherent structural motifs of the chromane ring suggest potential for direct biological activity.

This guide moves beyond its established role and provides a comprehensive framework for investigating the potential bioactivity of this compound in cell-based experimental models. We present a logical, tiered approach for researchers to characterize its cellular effects, from initial cytotoxicity profiling to elucidating a potential mechanism of action. As an illustrative example, we will focus on a hypothetical investigation into its activity as a modulator of the Takeda G-protein coupled receptor 5 (TGR5, also known as GPBAR1), a key regulator of metabolic and inflammatory pathways.[5][6][7][8]

Part 1: Foundational Characterization - Assessing Cellular Viability and Cytotoxicity

Before exploring any specific mechanism, it is imperative to determine the compound's effect on cell health and establish a safe concentration range for subsequent experiments. This baseline characterization prevents misinterpretation of data that could arise from non-specific toxic effects.

Rationale for Initial Screening

A cytotoxicity screen provides a therapeutic window for the compound. By identifying the concentration at which this compound induces cell death, researchers can confidently select non-toxic concentrations for mechanism-of-action studies. This ensures that any observed effects are due to specific biological interactions rather than general cellular stress or damage.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (CAS: 129101-36-6)[9]

  • Cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterDescription
Cell Line Dependent on the research question (e.g., liver-derived HepG2 for metabolic studies).
Concentration Range 0.1 µM - 100 µM (suggested starting range).
Incubation Time 24, 48, 72 hours to assess time-dependent effects.
Controls Untreated cells, vehicle control (DMSO), positive control (e.g., doxorubicin).

Part 2: Investigating a Potential Mechanism of Action - TGR5 Activation

Bile acids are signaling molecules that activate receptors like TGR5 to regulate metabolism and inflammation.[5][10][11] Given that novel synthetic molecules can interact with these pathways, we propose a workflow to investigate if this compound acts as a TGR5 agonist. TGR5 activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[12][13]

Workflow for TGR5 Target Validation

This workflow outlines the logical progression from identifying receptor activation to quantifying the downstream second messenger.

Caption: Workflow for investigating TGR5 activation.

Protocol 2: TGR5 Reporter Gene Assay

This assay uses a cell line engineered to express TGR5 and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Agonist binding to TGR5 increases cAMP, which activates the CREB transcription factor, driving luciferase expression.[13]

Materials:

  • TGR5 reporter cell line (e.g., HEK293 cells stably expressing human TGR5 and a CRE-luciferase reporter construct). Commercially available kits offer this system.[12][14][15]

  • Assay medium (e.g., serum-free DMEM).

  • This compound.

  • Positive control agonist (e.g., Lithocholic Acid (LCA) or a known synthetic agonist).[12][13]

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding: Plate the TGR5 reporter cells in a white, opaque 96-well plate at the density recommended by the supplier and incubate for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in assay medium. Replace the culture medium with the compound dilutions.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luciferase Reaction: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

ParameterDescription
Cell Line Engineered reporter cell line expressing TGR5 and CRE-luciferase.
Compound Concentrations Titrate from low nM to high µM range based on cytotoxicity data.
Positive Control Lithocholic Acid (LCA) or another validated TGR5 agonist.
Readout Luminescence, proportional to TGR5 activation.
TGR5 Signaling Pathway

Activation of TGR5 by an agonist like this compound (hypothetically) initiates a cascade that is central to its role in metabolic regulation.

TGR5_Signaling_Pathway cluster_nucleus Cellular Response agonist This compound (Agonist) tgr5 TGR5 Receptor agonist->tgr5 Binds g_protein Gαs Protein tgr5->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP camp cAMP (Second Messenger) atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates & Activates gene_exp Target Gene Expression (e.g., GLP-1, Anti-inflammatory cytokines) creb->gene_exp Regulates Transcription nucleus Nucleus

Caption: TGR5 signaling cascade upon agonist binding.

Protocol 3: Intracellular cAMP Measurement Assay

To confirm that the signal observed in the reporter assay is mediated by the canonical TGR5 pathway, directly measuring the accumulation of the second messenger cAMP is essential.[16] Competitive immunoassays are a common and robust method for this purpose.[17][18]

Materials:

  • Cell line endogenously or exogenously expressing TGR5.

  • This compound.

  • Positive control (e.g., Forskolin, a direct activator of adenylyl cyclase, or a known TGR5 agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[16][18][19]

  • Cell lysis buffer (provided in the kit).

Procedure:

  • Cell Seeding and Starvation: Seed cells in a suitable plate format (e.g., 96-well or 384-well). Prior to the assay, you may need to serum-starve the cells for a few hours to reduce basal cAMP levels.

  • Pre-treatment: Incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent the breakdown of newly synthesized cAMP.

  • Stimulation: Add serial dilutions of this compound or controls to the wells. Incubate for the recommended time (typically 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps as outlined in the commercial kit protocol. This usually involves competitive binding between cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody sites.[16]

  • Data Acquisition: Read the plate using the appropriate detection method (e.g., fluorescence, time-resolved fluorescence).

  • Analysis: Calculate the concentration of cAMP in each sample by interpolating from a standard curve generated with known cAMP concentrations. Plot the dose-response to determine the EC₅₀.

Conclusion and Future Directions

This document provides a structured, hypothesis-driven framework for the initial cell-based characterization of this compound. By first establishing a non-toxic concentration range and then proceeding to targeted mechanistic assays, researchers can efficiently determine if this compound possesses novel bioactivity. The detailed protocols for investigating the TGR5 signaling pathway serve as a robust template that can be adapted to explore other potential targets. Confirmation of TGR5 agonism would open avenues for further research into its effects on downstream functional outcomes, such as GLP-1 secretion in enteroendocrine cell models or anti-inflammatory responses in macrophages.[20][21] This systematic approach is fundamental to unlocking the full therapeutic potential of established pharmaceutical intermediates.

References

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria . Bio-protocol. Available at: [Link]

  • Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy . American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Bile acids and their receptors: modulators and therapeutic targets in liver inflammation . Clinical Science. Available at: [Link]

  • Modulating bile acid pathways and TGR5 receptors for treating liver and GI diseases . In: Bile Acids and Their Receptors. Springer, Cham. Available at: [Link]

  • Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules . Pharmacological Reviews. Available at: [Link]

  • Molecular physiology of bile acid signaling in health, disease, and aging . Physiological Reviews. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . Assay Guidance Manual. Available at: [Link]

  • Intracellular cAMP measurement . PCBIS. Available at: [Link]

  • Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ . JoVE. Available at: [Link]

  • Enterohepatic Takeda G-Protein Coupled Receptor 5 Agonism in Metabolic Dysfunction-Associated Fatty Liver Disease and Related Glucose Dysmetabolism . MDPI. Available at: [Link]

  • Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? . British Journal of Pharmacology. Available at: [Link]

  • Role of Takeda G protein‑coupled receptor 5 in microvascular endothelial cell dysfunction in diabetic retinopathy (Review) . Experimental and Therapeutic Medicine. Available at: [Link]

  • Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases . Aging. Available at: [Link]

  • Takeda G protein‐coupled receptor 5 (TGR5) activation in transfected... . ResearchGate. Available at: [Link]

  • Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn . RSC Publishing. Available at: [Link]

  • Human TGR5 Reporter Assay Kit . Indigo Biosciences. Available at: [Link]

  • TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available . INDIGO Biosciences. Available at: [Link]

  • The G-protein-coupled bile acid receptor Gpbar1 (TGR5) suppresses gastric cancer cell proliferation and migration through antagonizing STAT3 signaling pathway . Oncotarget. Available at: [Link]

  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid . ResearchGate. Available at: [Link]

  • Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids . The University of Queensland. Available at: [Link]

  • Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice . Archives of Toxicology. Available at: [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF . ResearchGate. Available at: [Link]

Sources

Analytical methods for quantifying (S)-6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of (S)-6-Fluorochromane-2-carboxylic acid: Chiral HPLC-UV and LC-MS/MS Methods for Pharmaceutical Quality Control and Pharmacokinetic Studies

Abstract

This compound is a critical chiral building block in the synthesis of various pharmaceutical agents.[1][2] Its enantiomeric purity is a crucial quality attribute, as the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This application note provides detailed protocols for the quantitative analysis of this compound using both chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity and assay determination, and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in biological matrices. These methods are designed to meet the rigorous standards of the pharmaceutical industry and are grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4][5]

Introduction: The Importance of Enantioselective Quantification

Chiral molecules, such as this compound, exist as non-superimposable mirror images called enantiomers. In pharmaceutical development, it is imperative to control the stereoisomeric composition of a drug substance, as the biological activity often resides in one enantiomer, while the other may be inactive or even contribute to adverse effects. Consequently, regulatory agencies mandate the use of validated, stereoselective analytical methods to ensure the quality, safety, and efficacy of chiral drugs.[3][4]

This guide provides two robust analytical approaches for the quantification of this compound. The first is a chiral HPLC-UV method, ideal for determining the enantiomeric excess (e.e.) and overall purity of the bulk drug substance. The second is a high-sensitivity LC-MS/MS method, tailored for pharmacokinetic studies by quantifying the analyte in complex biological matrices like plasma.[6][7][8]

Method Selection & Rationale

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective.

  • Chiral HPLC-UV: This is the gold standard for assessing the enantiomeric purity of bulk drug substances.[9] The method's robustness and accuracy make it suitable for quality control and release testing. UV detection is appropriate for the concentration levels typically encountered in these applications.

  • LC-MS/MS: For bioanalysis, where analyte concentrations are significantly lower and the sample matrix is complex, LC-MS/MS offers unparalleled sensitivity and selectivity.[6][10][11] This technique is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

The carboxylic acid moiety of the analyte necessitates careful consideration of the mobile phase pH to ensure proper ionization and retention during reversed-phase chromatography.

Chiral HPLC-UV Method for Enantiomeric Purity and Assay

This method is designed to separate and quantify the (S)- and (R)-enantiomers of 6-Fluorochromane-2-carboxylic acid, allowing for the determination of enantiomeric excess and the assay of the (S)-enantiomer.

3.1.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1, v/v/v). The acidic modifier (TFA) is crucial for good peak shape of the carboxylic acid analyte.

  • Sample Diluent: Mobile Phase.

  • Standard Preparation:

    • This compound reference standard.

    • (R)-6-Fluorochromane-2-carboxylic acid reference standard (or a racemic mixture).

    • Prepare a stock solution of the (S)-enantiomer at 1.0 mg/mL in the diluent.

    • Prepare a resolution standard containing both (S)- and (R)-enantiomers.

3.1.2. Chromatographic Conditions

ParameterSetting
Column Polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol:TFA (85:15:0.1)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 280 nm
Run Time 20 minutes

3.1.3. Method Validation

The method should be validated according to ICH Q2(R2) guidelines.[5] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity Baseline resolution of enantiomers
Linearity r² > 0.99 for a minimum of 5 concentrations
Accuracy (% Recovery) 98.0% to 102.0% for the major enantiomer
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
LOD & LOQ Signal-to-noise ratio of 3:1 and 10:1, respectively
Robustness Insensitive to small variations in mobile phase composition, flow rate, and temperature
  • Enantiomeric Excess (% e.e.) is calculated as: ((Area S - Area R) / (Area S + Area R)) * 100

  • Assay (% w/w) is determined by comparing the peak area of the (S)-enantiomer in the sample to that of a known concentration of the reference standard.

LC-MS/MS Method for Quantification in Biological Matrices

This high-sensitivity method is intended for pharmacokinetic studies, enabling the quantification of this compound in plasma.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., with Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject onto Chiral LC Column reconstitute->inject ms Mass Spectrometry (ESI-, MRM Mode) inject->ms quant Quantification ms->quant

Caption: Workflow for LC-MS/MS Bioanalysis.

4.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[12][13][14]

  • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 400 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions

ParameterSetting
LC Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Negative Mode
MRM Transitions Analyte: [M-H]⁻ → fragment; IS: [M-H]⁻ → fragment

4.2.3. Method Validation for Bioanalysis

Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are largely harmonized with ICH principles.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS
Calibration Curve r² > 0.99 over the expected concentration range
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples at multiple levels
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and processing conditions
Logical Relationships in Method Validation

The validation parameters are interconnected, forming a self-validating system that ensures the method is fit for its intended purpose.

Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Range Precision->Range Robustness Robustness Robustness->Specificity Robustness->Accuracy Robustness->Precision

Caption: Interdependence of Validation Parameters.

Conclusion

The analytical methods presented here provide a comprehensive framework for the quantitative analysis of this compound. The chiral HPLC-UV method is a robust tool for quality control of the drug substance, ensuring its enantiomeric purity. The LC-MS/MS method offers the high sensitivity required for bioanalytical applications, such as pharmacokinetic profiling. Both protocols emphasize the importance of rigorous validation to ensure data integrity and compliance with global regulatory standards. By implementing these methods, researchers and drug development professionals can confidently assess the quality and in vivo behavior of this important pharmaceutical intermediate.

References

  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [Link]

  • Semantic Scholar. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [Link]

  • Pharmaceutical Technology. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • PubMed Central (PMC). (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • ResearchGate. (2005). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • Royal Society of Chemistry. (2015). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioAgilytix. (2023). LC/MS Applications in Drug Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • PubMed. (2002). LC/MS applications in drug development. [Link]

  • Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. [Link]

  • Lirias. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of (S)-6-Fluorochromane-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-6-Fluorochromane-2-carboxylic acid is a key chiral building block recognized for its utility in the synthesis of pharmaceutical intermediates, particularly those targeting the central nervous system (CNS) and modulating serotonin receptors.[1][2] The fluorinated chromane scaffold is a privileged structure in medicinal chemistry, valued for its potential to enhance metabolic stability and bioavailability.[1] This document provides a comprehensive guide for the application of this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. We present detailed protocols for two distinct, yet complementary, screening strategies: a biochemical assay targeting enzyme inhibition and a cell-based assay for the modulation of serotonin receptors. These protocols are designed to be robust, scalable, and amenable to automation, providing researchers with a solid foundation for their drug discovery efforts.

Introduction: The Rationale for Screening this compound

The journey of a drug from concept to clinic is a long and arduous one, with high-throughput screening (HTS) serving as a critical initial step in identifying promising lead compounds.[3] HTS allows for the rapid testing of vast chemical libraries against biological targets, enabling the identification of "hits" that can be further optimized into viable drug candidates.[4]

This compound represents a compelling starting point for HTS campaigns for several reasons:

  • Proven Pharmacological Relevance: This scaffold is a known constituent of molecules targeting CNS disorders and serotonin pathways.[1]

  • Favorable Physicochemical Properties: The presence of a fluorine atom can improve metabolic stability and membrane permeability, desirable traits for drug candidates.

  • Synthetic Tractability: As a readily available chiral building block, it provides a solid foundation for the synthesis of diverse chemical libraries.[5][6][7][8]

This guide will detail two hypothetical, yet scientifically grounded, HTS applications for libraries derived from this compound.

Application I: Biochemical Screening for Enzyme Inhibitors

The carboxylic acid moiety and the rigid cyclic framework of this compound make it an attractive scaffold for the design of enzyme inhibitors.[1] Many enzymes have active sites that can accommodate such structures, making this a promising avenue for discovery.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of enzyme inhibitors.[9][10][11] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.

  • A small, fluorescently labeled tracer rotates rapidly in solution, resulting in low polarization of emitted light.

  • When the tracer binds to a larger enzyme, its rotation slows significantly, leading to a higher polarization of emitted light.

  • In a competitive binding assay, an unlabeled inhibitor (the test compound) will displace the fluorescent tracer from the enzyme's active site, causing a decrease in polarization.

This change in polarization is the readout that signals a potential "hit".

HTS Workflow for Enzyme Inhibitor Screening

The following workflow outlines the key stages of an HTS campaign to identify inhibitors of a hypothetical enzyme, "Enzyme X".

HTS_Workflow_Biochemical cluster_prep Assay Development & Validation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation prep1 Reagent Preparation prep2 Assay Miniaturization (384-well) prep1->prep2 prep3 Z'-Factor Calculation > 0.5 prep2->prep3 screen1 Compound Library Plating prep3->screen1 screen2 Addition of Enzyme & Tracer screen1->screen2 screen3 Incubation screen2->screen3 screen4 FP Reading screen3->screen4 analysis1 Normalization & Scoring screen4->analysis1 analysis2 Hit Identification analysis1->analysis2 val1 Dose-Response Curves (IC50) analysis2->val1 val2 Orthogonal Assays val1->val2 val3 SAR Analysis val2->val3

Caption: Workflow for a biochemical HTS campaign.

Detailed Protocol: FP-based Enzyme Inhibitor Screen

Objective: To identify inhibitors of Enzyme X from a library of this compound derivatives.

Materials:

  • Purified Enzyme X

  • Fluorescently labeled tracer specific to Enzyme X

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Compound library derived from this compound, dissolved in DMSO

  • Positive Control (known inhibitor of Enzyme X)

  • Negative Control (DMSO)

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Assay Development and Validation:

    • Determine the optimal concentrations of Enzyme X and the fluorescent tracer to achieve a stable and robust signal window.

    • Perform a Z'-factor validation experiment. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[12][13][14][15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12][13][14][15]

      • Z'-Factor Calculation:

        
        
        Where:
        
        • 
           and 
          
          
          
          are the standard deviation and mean of the positive control.
        • 
           and 
          
          
          
          are the standard deviation and mean of the negative control.
  • Primary Screen:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well plate.

    • Add 10 µL of Enzyme X solution to each well and incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate the plates for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the raw data using the positive and negative controls on each plate.

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

  • Hit Validation:

    • Dose-Response Analysis: Perform serial dilutions of the primary hits to determine their half-maximal inhibitory concentration (IC50). This provides a measure of the compound's potency.[16][17][18]

    • Orthogonal Assays: Confirm the activity of the hits using a different assay technology (e.g., an enzymatic activity assay that measures substrate turnover) to rule out false positives due to assay interference.[19]

    • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structures of the active compounds and their biological activity to guide further optimization.[19]

Parameter Value
Plate Format384-well
Assay Volume20 µL
Compound Concentration10 µM
Enzyme X Concentration5 nM
Tracer Concentration2 nM
Incubation Time60 minutes
ReadoutFluorescence Polarization

Application II: Cell-Based Screening for Serotonin Receptor Modulators

Given its role as a precursor to serotonin receptor modulators, libraries based on this compound are ideal for screening against this target class.[1] Cell-based assays provide a more physiologically relevant context for screening compared to biochemical assays.[20][21]

Assay Principle: G-Protein Coupled Receptor (GPCR) Activation

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs).[22] Upon activation by a ligand (agonist), they initiate a downstream signaling cascade, often leading to a change in the concentration of intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).[23] Assays that measure these changes are a reliable way to screen for receptor modulators.

HTS Workflow for GPCR Modulator Screening

The workflow for a cell-based GPCR screen is similar to a biochemical screen but with the added complexity of cell handling.

HTS_Workflow_CellBased cluster_prep Assay Development & Validation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation prep1 Cell Line Engineering & Culture prep2 Assay Optimization prep1->prep2 prep3 Z'-Factor Calculation > 0.5 prep2->prep3 screen1 Cell Plating prep3->screen1 screen2 Compound Addition screen1->screen2 screen3 Incubation screen2->screen3 screen4 Signal Detection screen3->screen4 analysis1 Normalization & Hit Scoring screen4->analysis1 analysis2 Hit Identification analysis1->analysis2 val1 Dose-Response Curves (EC50/IC50) analysis2->val1 val2 Selectivity Profiling val1->val2 val3 Lead Optimization val2->val3

Caption: Workflow for a cell-based HTS campaign.

Detailed Protocol: Calcium Flux Assay for a Serotonin Receptor

Objective: To identify modulators (agonists or antagonists) of a specific serotonin receptor subtype (e.g., 5-HT2A) expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Cell culture medium and supplements.

  • 384-well, clear-bottom, black-walled microplates.

  • Compound library derived from this compound, dissolved in DMSO.

  • Positive Control Agonist (e.g., Serotonin).

  • Positive Control Antagonist (e.g., Ketanserin).

  • Negative Control (DMSO).

  • Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS).

Procedure:

  • Assay Development and Validation:

    • Optimize cell seeding density and dye loading conditions.

    • Determine the optimal concentration of the agonist (serotonin) to elicit a sub-maximal response for antagonist screening.

    • Validate the assay by calculating the Z'-factor for both agonist and antagonist modes.

  • Primary Screen (Agonist Mode):

    • Plate cells in 384-well plates and incubate overnight.

    • Load cells with the calcium-sensitive dye.

    • Add compounds from the library to the cell plates.

    • Measure the change in fluorescence over time using a fluorescent imaging plate reader. An increase in fluorescence indicates agonistic activity.

  • Primary Screen (Antagonist Mode):

    • Follow the same procedure as the agonist screen, but pre-incubate the cells with the library compounds before adding a known concentration of serotonin.

    • A decrease in the serotonin-induced fluorescence signal indicates antagonistic activity.

  • Data Analysis and Hit Selection:

    • Normalize the data and identify hits based on a predefined activity threshold.

  • Hit Validation:

    • Dose-Response Analysis: Determine the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.[16][17][18]

    • Selectivity Profiling: Test the active compounds against other serotonin receptor subtypes and a panel of unrelated GPCRs to assess their selectivity.

    • Lead Optimization: Modify the structure of the most promising hits to improve their potency, selectivity, and drug-like properties.

Parameter Value
Cell LineHEK293-5HT2A
Plate Format384-well
Seeding Density10,000 cells/well
Compound Concentration10 µM
ReadoutCalcium Flux
Agonist (for antagonist screen)Serotonin (EC80 concentration)

Conclusion

This compound provides a versatile and promising scaffold for the development of novel therapeutics. The HTS protocols detailed in these application notes offer robust and validated methods for screening compound libraries derived from this scaffold against both biochemical and cell-based targets. By employing these strategies, researchers can efficiently identify and advance promising hit compounds into the drug discovery pipeline.

References

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Aldewachi, H., Al-Zidan, R. N., Salman, M. M., & Conner, M. T. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals, 14(5), 449.
  • Quinn, R. J., Carroll, A. R., Pham, N. B., Baron, P., Palframan, M. E., Suraweera, A., ... & Davis, R. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1223.
  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • Harrand, S., et al. (2021). High content phenotypic screening identifies serotonin receptor modulators with selective activity upon breast cancer cell cycle and cytokine signaling pathways. Scientific Reports, 11(1), 1-17.
  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167-176.
  • Taka, A., et al. (2015). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical biochemistry, 485, 108-114.
  • Shin, Y. (2020). Z-factors. In BIT 479/579 High-throughput Discovery. NC State University. Retrieved from [Link]

  • da Silva, G. G., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 949113.
  • Garcia-Alonso, A., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 12(11), 1965-1972.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Kalueff, A. V., et al. (2014). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in behavioral neuroscience, 8, 351.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

  • Encyclopedia.pub. (2023). High-Throughput Screening for Neurodegenerative Diseases. Retrieved from [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
  • Schorpp, K., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • HiTSeekR. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(W1), W538-W543.
  • ResearchGate. (n.d.). General classification of high-throughput screening (HTS) assays. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11139-11147.
  • Ali, A., et al. (2017). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 12(1), e0170435.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Castellani, L., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(11), 2548.
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). In High-Throughput Screening for Drug Discovery. IntechOpen.
  • Chen, X., et al. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 22(12), 3865-3874.
  • Gabrielsen, M., et al. (2014). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of medicinal chemistry, 57(15), 6450-6461.
  • Multispan, Inc. (n.d.). Serotonin GPCR Family Subtypes and Products. Retrieved from [Link]

  • Innoprot. (n.d.). Serotonin Receptors. Retrieved from [Link]

  • Schoffelen, S., & Glembotski, C. C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439.

Sources

Application Note & Protocol: A Researcher's Guide to the Dissolution of (S)-6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block in contemporary drug discovery, particularly in the synthesis of central nervous system (CNS) agents and serotonin receptor modulators[1][2]. The fluorinated chromane scaffold imparts desirable properties such as enhanced metabolic stability and bioavailability[1]. However, its effective use in preclinical research—spanning from initial in vitro screening to cell-based assays—is contingent upon appropriate and consistent solubilization. This document provides a comprehensive guide, grounded in physicochemical principles, for the dissolution of this compound, ensuring data integrity and experimental reproducibility.

Introduction: The "Why" Behind the Protocol

The carboxylic acid moiety and the fluorinated aromatic ring of this compound dictate its solubility profile. As a weak acid, its charge state—and thus its aqueous solubility—is highly dependent on the pH of the medium. The molecule's overall structure, with a calculated LogP of approximately 1.6, suggests moderate lipophilicity, indicating that organic solvents will be necessary for achieving high concentration stock solutions[3]. Improper dissolution can lead to a host of experimental artifacts, including precipitation in assay media, inaccurate compound concentration, and consequently, misleading biological data. This guide provides a systematic approach to mitigate these risks.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is critical for troubleshooting and adapting protocols.

PropertyValueSource / Comment
Molecular Formula C₁₀H₉FO₃[1][3]
Molecular Weight 196.18 g/mol [1][3]
Appearance White to off-white solid/powderGeneral observation for similar compounds[4]
Melting Point 124-130 °C (racemate)[4][5]
Calculated LogP 1.6039[3] Indicates moderate lipophilicity.
Hydrogen Bond Donors 1 (from carboxylic acid)[3]
Hydrogen Bond Acceptors 2 (from ether and carbonyl oxygens)[3]
Storage Room temperature, dry conditions[3][6]

Core Directive: Selecting the Right Solvent System

The choice of solvent is the most critical decision in the preparation of this compound solutions. The selection is dictated by the intended experimental application.

Organic Solvents for High-Concentration Stock Solutions

For primary stock solutions (typically 10-50 mM), a water-miscible organic solvent is required.

  • Dimethyl Sulfoxide (DMSO): This is the recommended primary solvent. Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic molecules, including carboxylic acids[7][8].

  • Ethanol (EtOH): While potentially a viable solvent, its protic nature may lead to lower solubility compared to DMSO. Some sources indicate high solubility, but conflicting reports suggest it should be validated on a small scale first[9].

  • Methanol (MeOH): One supplier lists methanol as a suitable solvent[4]. It can be considered as an alternative to DMSO, particularly if DMSO is incompatible with the experimental system.

Expert Rationale: DMSO is the industry standard for creating stock solutions of screening compounds[10]. Its ability to readily dissolve organic molecules and its miscibility with aqueous media make it ideal. However, it is crucial to be aware that DMSO can have biological effects at concentrations typically above 0.5% (v/v) in cell-based assays. Therefore, final assay concentrations must be carefully controlled.

Aqueous Buffers for Working Solutions

Direct dissolution in aqueous buffers is generally not feasible for achieving high concentrations due to the compound's moderate lipophilicity. Working solutions for biological assays are typically prepared by diluting the high-concentration organic stock solution into the appropriate aqueous medium (e.g., cell culture media, phosphate-buffered saline (PBS)).

Experimental Protocols

Safety First: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use[4].

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol is the foundational starting point for most in vitro and cell-based applications.

Materials:

  • This compound (purity ≥95%)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Mass Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 196.18 g/mol * (1000 mg / 1 g) = 1.96 mg

  • Weighing: Accurately weigh approximately 1.96 mg of the compound into a sterile vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For the mass weighed in step 2, the required volume is: Volume (mL) = [Mass (mg) / 196.18 g/mol ] / 10 mmol/L * 1000

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible solid particles.

  • Sonication (If Necessary): If particles remain, place the vial in a bath sonicator for 5-10 minutes at room temperature. Brief, gentle warming to 37°C can also be employed, but care should be taken to avoid degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Workflow for Preparing Aqueous Working Solutions

The following workflow illustrates the process of diluting the organic stock for use in a typical cell-based assay.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Serial Dilution for Assay A Weigh (S)-6-Fluorochromane- 2-carboxylic acid B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10 mM Stock Solution (Store at -20°C) C->D E Thaw Stock Solution D->E Begin Experiment F Prepare Intermediate Dilution in Assay Medium E->F G Final Dilution in Assay Plate F->G H Final Concentration (e.g., 10 µM) with ≤0.1% DMSO G->H

Caption: Workflow for stock solution preparation and serial dilution.

Trustworthiness and Self-Validation

To ensure the integrity of your experiments, incorporate these self-validating steps into your workflow.

  • Solubility Confirmation: Always perform a final visual check of the highest concentration working solution under a microscope. The absence of crystalline structures confirms complete dissolution.

  • Solvent Tolerance Control: In every experiment, include a "vehicle control" group. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental groups. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

  • Fresh Dilutions: Prepare aqueous working solutions fresh for each experiment from the frozen organic stock. Avoid storing dilute aqueous solutions, as the compound may precipitate or degrade over time.

Logical Framework for Troubleshooting

Even with a robust protocol, issues can arise. This section provides a logical framework for addressing common problems.

Caption: Troubleshooting guide for compound precipitation.

Conclusion

The successful application of this compound in research hinges on meticulous preparation of solutions. By utilizing high-quality DMSO for concentrated stock solutions and understanding the physicochemical principles that govern its solubility in aqueous media, researchers can generate reliable and reproducible data. The protocols and logical frameworks presented in this document serve as a comprehensive guide to achieving this standard.

References

  • MySkinRecipes. This compound. [Link]

  • Rufer, C. et al. (1968). The solubility of C60 in a variety of solvents. Journal of the Chemical Society B: Physical Organic, 9, 978-984. (Note: While this reference is for C60, it provides general principles of solubility that are broadly applicable.) [Link]

  • MySkinRecipes. This compound. [Link]

  • RSC Publishing. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. [Link]

  • ResearchGate. How can I eliminate the DMSO from my product? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Wu, Y. et al. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers, 7, 2719-2724. [Link]

  • Pharmaffiliates. (S)-2-((R)-6-Fluorochroman-2-yl)-2-(tosyloxy)ethyl acetate. [Link]

  • PubChem. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • Hokkaido University. Synthesis of Fluorinated Aromatic Carboxylic Acids. [Link]

  • PubMed. Determination of perfluoroalkyl carboxylic acids in mice serum and tissue. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Hall, R. H., & Howe, B. K. (1959). The preparation of some chroman derivatives. Journal of the Chemical Society (Resumed), 2886. [Link]

  • Coon, J. E., & Auwaerter, J. E. (1987). Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Fluid Phase Equilibria, 35(1-2), 141-154. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(24), 4235-4251. [Link]

  • Amerigo Scientific. 6-Fluorochromane-2-carboxylic acid. [Link]

  • Wang, J., & Lin, W. (2014). Synthesis and biological applications of fluoro-modified nucleic acids. Organic & Biomolecular Chemistry, 12(30), 5581-5593. [Link]

Sources

Application Notes & Protocols: (S)-6-Fluorochromane-2-carboxylic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Chromane Scaffold in Neurodegenerative Disease

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research points to multifactorial causes, including oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and the aggregation of misfolded proteins.[1][2][3] In the quest for effective therapeutics, the chromane chemical scaffold has emerged as a privileged structure. Derivatives of chromane and the related chromones have demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in numerous preclinical studies.[1][4][5][6]

These compounds exert their effects through various mechanisms, including the modulation of critical signaling pathways that govern cellular defense and survival. One of the most significant of these is the activation of the Nrf2/ARE antioxidant pathway, which orchestrates the expression of a wide array of protective genes.[7] Given that (S)-6-Fluorochromane-2-carboxylic acid is a key chiral building block within this promising class of molecules, its potential as a research tool and therapeutic lead in neuroscience warrants thorough investigation.[8][9][10]

This guide provides a detailed overview of the potential applications of this compound in neuroscience research, based on the established activities of structurally related chromane derivatives. It includes detailed protocols for in vitro neuroprotection assays designed to test the efficacy of this specific compound and visual diagrams to elucidate key pathways and experimental workflows.

Compound Profile: this compound

PropertyData
IUPAC Name (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Synonyms (S)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
CAS Number 129101-36-6
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Solid
Purity ≥95%
Storage Store at room temperature, sealed in a dry environment.

Part 1: Mechanistic Insights - The Neuroprotective Action of Chromane Derivatives

The therapeutic potential of chromane derivatives in neuroscience is rooted in their ability to counteract the core pathological processes of neurodegeneration. Research on various chromane and chromone compounds has illuminated several key mechanisms of action.

Attenuation of Neuroinflammation and Oxidative Stress

Chronic neuroinflammation, mediated by glial cells like microglia and astrocytes, is a hallmark of many neurodegenerative diseases.[2][11] Activated glia release a cascade of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can exacerbate neuronal damage.[11][12] Chromone derivatives have been shown to suppress this inflammatory response, potentially by modulating pathways like NF-κB.[1][11][12]

Furthermore, oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leads to widespread damage to lipids, proteins, and DNA.[13] A key mechanism by which chromane and chromone derivatives are thought to confer neuroprotection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7]

The Nrf2/ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds (such as certain chromone derivatives), Keap1 undergoes a conformational change, releasing Nrf2.[7] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7]

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., Neurotoxins) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Induces Dissociation Chromane (S)-6-Fluorochromane- 2-carboxylic acid (Hypothesized Activator) Chromane->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Releases Nrf2_free->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Enzymes Cytoprotective Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Leads to Translation of Neuroprotection Neuroprotection (Reduced Oxidative Stress) Antioxidant_Enzymes->Neuroprotection

Figure 1: Hypothesized activation of the Nrf2/ARE pathway.

Part 2: Application Protocols for In Vitro Neuroscience Research

The following protocols are designed to facilitate the investigation of this compound's neuroprotective properties in a controlled, in vitro setting. The experimental workflow is based on established methodologies for testing novel neuroprotective compounds.[5][7]

General Experimental Workflow

A standardized workflow is crucial for obtaining reliable and reproducible data. The process involves culturing an appropriate neuronal cell line, preparing the test compound, pre-treating the cells, inducing neurotoxicity with a relevant stressor, and finally, assessing cell viability and key biomarkers of cellular health.

In_Vitro_Workflow A 1. Cell Culture (e.g., SH-SY5Y Neuronal Cells) B 2. Compound Preparation (Dissolve this compound in DMSO) A->B C 3. Pre-treatment (Incubate cells with compound for 2-24h) B->C D 4. Induce Neurotoxicity (Add stressor, e.g., 6-OHDA, H₂O₂, Glutamate) C->D E 5. Incubation (Allow stressor to act for a defined period, e.g., 24h) D->E F 6. Assess Cell Viability (e.g., MTT Assay, LDH Assay) E->F G 7. Measure Biomarkers (e.g., ROS levels via DCFH-DA, Caspase activity) F->G H 8. Data Analysis (Compare treated vs. untreated groups) G->H

Figure 2: General workflow for in vitro neuroprotection assays.

Protocol: Assessing Neuroprotection Against 6-OHDA-Induced Toxicity

This protocol details a method to evaluate the potential of this compound to protect against 6-hydroxydopamine (6-OHDA)-induced cell death in the SH-SY5Y human neuroblastoma cell line, a common model for Parkinson's disease research.[14][15]

Objective: To quantify the protective effect of this compound against 6-OHDA-induced neurotoxicity.

Materials:

  • This compound (CAS: 129101-36-6)[16]

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be ≤ 0.1% to avoid solvent toxicity.

  • Pre-treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound to the appropriate wells.

    • Include a "vehicle control" group treated with medium containing 0.1% DMSO.

    • Incubate the plates for 2 to 24 hours. The optimal pre-treatment time should be determined empirically.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of 6-OHDA in sterile, deionized water immediately before use. A final concentration of 50-100 µM is typically effective for inducing toxicity in SH-SY5Y cells.

    • Add the 6-OHDA solution to all wells except for the "untreated control" group.

    • The "untreated control" group receives only fresh medium.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

  • Assessment of Membrane Integrity (LDH Assay):

    • As an alternative or complementary measure of cytotoxicity, assess the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • To investigate the antioxidant mechanism, measure intracellular ROS levels.

    • After the treatment period, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

Data Analysis and Interpretation:

  • Cell Viability: Compare the viability of cells pre-treated with this compound and exposed to 6-OHDA against the "vehicle + 6-OHDA" group. A significant increase in viability indicates a neuroprotective effect.

  • ROS Levels: A significant reduction in DCFH-DA fluorescence in the compound-treated groups compared to the "vehicle + 6-OHDA" group suggests that the compound mitigates oxidative stress.

  • Dose-Response Curve: Plot cell viability against the log concentration of the compound to determine the EC₅₀ (half-maximal effective concentration), which represents the concentration that provides 50% of the maximum neuroprotective effect.

Part 3: Future Directions and In Vivo Considerations

While in vitro assays provide crucial initial data, validating these findings in more complex biological systems is a critical next step.

In Vivo Animal Models

Should this compound demonstrate significant in vitro neuroprotective activity, further studies could be conducted in established animal models of neurodegenerative diseases.[17][18][19][20][21]

  • Parkinson's Disease: The 6-OHDA or MPTP-induced rodent models are standard for assessing dopaminergic neuron loss and motor deficits.[14][15][18]

  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to study amyloid-β pathology and cognitive decline.[22]

  • Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rats is used to investigate neuroprotection in the context of stroke.[13]

In these models, the compound would be administered systemically, and outcomes would be measured through behavioral tests (e.g., rotarod, Morris water maze), post-mortem histological analysis of brain tissue (e.g., neuronal counts, infarct volume), and biochemical assays (e.g., levels of inflammatory markers, oxidative stress).

Conclusion

This compound belongs to a class of compounds with demonstrated therapeutic potential in preclinical models of neurodegeneration. Its core chromane structure is associated with potent anti-inflammatory and antioxidant activities, largely mediated through the Nrf2/ARE pathway. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to systematically investigate the neuroprotective efficacy of this compound. Such research is vital for unlocking the full therapeutic potential of this and related molecules in the ongoing fight against neurodegenerative diseases.

References

  • Pozdnyakov, D. I., Zolotych, D. S., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed Central. Available at: [Link]

  • Pozdnyakov, D. I., Zolotych, D. S., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed. Available at: [Link]

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central. Available at: [Link]

  • Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats. (2007). PubMed. Available at: [Link]

  • Yang, Y. X., Wang, N. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace - The University of Queensland. Available at: [Link]

  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (n.d.). Dove Medical Press. Available at: [Link]

  • Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. (n.d.). MDPI. Available at: [Link]

  • Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. (2009). PubMed. Available at: [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). RSC Publishing. Available at: [Link]

  • Animal Models of Neurodegenerative Diseases. (n.d.). PMC - NIH. Available at: [Link]

  • Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. (n.d.). Frontiers. Available at: [Link]

  • Discovery of natural compounds and their derivatives against neuroinflammation: Pharmacological mechanisms and structure-activity relationship. (2025). PubMed. Available at: [Link]

  • Murine Models of Neurodegenerative Diseases. (2019). Maze Engineers - ConductScience. Available at: [Link]

  • Animal Models of Neurodegenerative Diseases. (n.d.). Springer Nature Experiments. Available at: [Link]

  • A within-subject comparison of 6-[18F]fluoro-m-tyrosine and 6-[18F]fluoro-L-dopa in Parkinson's disease. (2011). PubMed. Available at: [Link]

  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models. (2021). PMC - PubMed Central. Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in. (n.d.). SciSpace. Available at: [Link]

  • 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. (n.d.). PubMed. Available at: [Link]

  • New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. (n.d.). PubMed Central. Available at: [Link]

  • Research Identifies Protective Drugs Toward Parkinson Disease, Warranting Future Consideration. (2023). NeurologyLive. Available at: [Link]

  • The Role of Selected Flavonoids in Modulating Neuroinflammation in Alzheimer's Disease: Mechanisms and Therapeutic Potential. (n.d.). MDPI. Available at: [Link]

  • Multifunctional Tacrine Derivatives in Alzheimer's Disease. (2013). PubMed. Available at: [Link]

  • The Natural Neuroprotective Compounds Used in the 6-Hydroxydopamine- Induced Parkinson's Disease in Zebrafish: The Current Applications and Perspectives. (2022). Bentham Science Publisher. Available at: [Link]

  • Tacrine derivatives and Alzheimer's disease. (2010). PubMed. Available at: [Link]

  • Neuroprotective effect of sulforaphane in 6-hydroxydopamine-lesioned mouse model of Parkinson's disease. (n.d.). PubMed. Available at: [Link]

  • Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments. (2017). PMC. Available at: [Link]

Sources

Application Note: Elucidating Metabolic Pathways Using (S)-6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block, notably used in the synthesis of pharmaceuticals like Nebivolol.[1][2] Its fluorinated chromane structure is strategically designed to enhance properties such as metabolic stability and bioavailability.[3] The introduction of fluorine into drug candidates is a common medicinal chemistry strategy to modulate physicochemical properties and pharmacokinetic profiles.[4][5][6] This document provides a comprehensive guide for researchers on utilizing this compound in metabolic studies. It is presented in two parts: first, as a new chemical entity (NCE) to characterize its own metabolic fate, and second, as a stable isotope-labeled probe to investigate its integration into broader cellular metabolic networks. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Part I: Characterization of the Metabolic Fate of this compound

The primary objective when investigating a new chemical entity is to understand its biotransformation. This involves identifying the metabolic "soft spots" and the enzymes responsible for its clearance. The strategic placement of a fluorine atom on the chromane ring is intended to block metabolism at that position, a common tactic to improve a drug's half-life.[7][8] This section outlines a workflow to identify the primary metabolites of this compound using an in vitro system coupled with high-resolution mass spectrometry.

Core Principle: In Vitro Metabolism

Drug metabolism is broadly categorized into Phase I and Phase II reactions.[9]

  • Phase I Reactions: Introduce or expose functional groups (e.g., -OH, -NH2, -SH) via oxidation, reduction, or hydrolysis. These are primarily mediated by Cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of hepatocytes.[10]

  • Phase II Reactions: Involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.[9]

For a comprehensive initial screen, liver S9 fractions are an excellent choice. They are a supernatant fraction of a liver homogenate, containing both microsomal (Phase I) and cytosolic (Phase II) enzymes, thus providing a more complete metabolic profile than microsomes alone.[11][12][13]

Experimental Workflow: Metabolite Identification

The overall process involves incubating the compound with a metabolically active system, extracting the products, and analyzing them via Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 Analysis & Identification A Test Compound: (S)-6-Fluorochromane- 2-carboxylic acid C Incubation (37°C, Time Course) A->C B Liver S9 Fraction + Cofactors (NADPH, UDPGA) B->C D Quench Reaction (e.g., Acetonitrile) C->D Stop Reaction E Centrifuge to Pellet Protein D->E F Collect Supernatant E->F G High-Resolution LC-MS/MS Analysis F->G Inject for Analysis H Data Processing: Peak Picking & Alignment G->H I Metabolite Identification (Mass Shift Analysis) H->I J Structural Elucidation (MS/MS Fragmentation) I->J

Caption: Workflow for in vitro metabolite identification.

Protocol 1: Metabolic Stability Assay using Human Liver S9 Fractions

This protocol determines the rate at which this compound is metabolized, providing an initial assessment of its stability.

Rationale: This assay provides a quantitative measure (e.g., half-life, intrinsic clearance) of the compound's susceptibility to metabolism. The use of a comprehensive cofactor mix (NADPH for Phase I, UDPGA for glucuronidation) ensures both major pathways are active.[10]

Materials:

  • This compound

  • Human Liver S9 Fraction (pooled donors recommended)

  • NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P Dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Preparation: Thaw S9 fractions on ice. Prepare a master mix of S9 and buffer. Prepare cofactor solutions. Pre-warm all solutions to 37°C.

  • Initiate Reaction: In a microcentrifuge tube, combine the S9 master mix and the test compound (final concentration typically 1-10 µM). Pre-incubate for 5 minutes at 37°C.

  • Start Metabolism: Add the cofactor mix (NADPH system and UDPGA) to initiate the reaction. This is your T=0 time point. Vortex gently.

    • Causality Note: The reaction is started with cofactors, not the test compound, to ensure the enzymes are active and equilibrated at the correct temperature before the substrate is introduced.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. Vortex vigorously.

    • Causality Note: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the proteins from the S9 fraction, which would otherwise interfere with LC-MS analysis.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

Protocol 2: Metabolite Identification using High-Resolution LC-MS/MS

This protocol focuses on finding and structurally characterizing the metabolites formed during the incubation.

Rationale: High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF technology, provides highly accurate mass measurements.[14][15] This accuracy is critical for calculating the elemental composition of a potential metabolite and distinguishing it from background ions, thereby increasing confidence in its identification.

Instrumentation and Conditions:

  • LC System: UPLC/HPLC system capable of gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient might run from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometer: HRMS instrument (e.g., Q-Exactive, TripleTOF).

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested.

    • Causality Note: The carboxylic acid moiety makes this compound amenable to negative ion mode, while other parts of the structure may ionize in positive mode. Acquiring data in both modes is crucial for comprehensive metabolite detection.

  • Acquisition Method:

    • Full Scan (MS1): High-resolution scan (e.g., 70,000 resolution) to detect all ions.

    • Data-Dependent MS/MS (dd-MS2): The instrument automatically selects the most intense ions from the full scan for fragmentation, providing structural information.

Data Analysis and Interpretation

Metabolite identification is a puzzle-solving process based on mass shifts from the parent compound.

  • Extract Ion Chromatograms (EICs): Look for the exact mass of the parent drug and the predicted exact masses of potential metabolites.

  • Mass Shift Analysis: Compare the accurate masses of potential metabolite peaks to the parent drug. Common biotransformations have characteristic mass changes.

Metabolic Reaction Mass Change (Da) Elemental Change Likely Site on Molecule
Hydroxylation+15.9949+OAromatic ring, aliphatic chain
Dehydrogenation-2.0156-H₂-
Carboxylation+27.9949+CO, -H₂-
Glucuronidation+176.0321+C₆H₈O₆Carboxylic acid, hydroxyl group
Sulfation+79.9568+SO₃Hydroxyl group
Hydrolytic Defluorination-0.9840-F, +OHSite of fluorination
  • MS/MS Fragmentation Analysis: The fragmentation pattern of a metabolite should be logically related to the parent compound. Look for shared fragment ions, which confirm the core structure is intact, and new fragments that help pinpoint the site of modification.

Potential Metabolic Pathways of this compound

The presence of the fluorine atom is expected to block oxidation at position 6. Therefore, other sites are more likely targets for metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (S)-6-Fluorochromane- 2-carboxylic acid (m/z 195.0457 in neg mode) M1 Hydroxylation (+15.9949 Da) (Aromatic Ring Position 5, 7, or 8) Parent->M1 CYP450 M2 Glucuronide Conjugation (+176.0321 Da) (at Carboxylic Acid) Parent->M2 UGTs M3 Glucuronide of M1 (+176.0321 Da) M1->M3 UGTs

Caption: Predicted metabolic pathways for the title compound.

Part II: Using Stable Isotope-Labeled Probes for Pathway Analysis

Beyond understanding the fate of the compound itself, a stable isotope-labeled version can be used as a tracer to map its interactions with cellular metabolism. This technique, known as Stable Isotope-Resolved Metabolomics (SIRM), provides a dynamic view of metabolic fluxes.[16][17][18]

Core Principle: Stable Isotope Tracing

By synthesizing this compound with one or more heavy isotopes (e.g., ¹³C instead of ¹²C), we can track the journey of these labeled atoms through metabolic pathways.[19] When the labeled compound is catabolized, its ¹³C atoms can be incorporated into central carbon metabolism (e.g., the TCA cycle). By using LC-MS to measure the mass distribution of downstream metabolites, we can quantify the contribution of our tracer to these pathways.[16]

Workflow: Stable Isotope Tracing

G A Synthesize ¹³C-labeled (S)-6-Fluorochromane- 2-carboxylic acid B Culture Cells (e.g., HepG2) in media containing the ¹³C-labeled tracer A->B C Time-Course Incubation B->C D Quench Metabolism & Extract Polar Metabolites C->D E LC-MS Analysis D->E F Isotopologue Distribution Analysis E->F G Metabolic Flux Pathway Mapping F->G

Caption: General workflow for a stable isotope tracing experiment.

Protocol 3: Stable Isotope Tracing in HepG2 Cells

This protocol describes how to use a ¹³C-labeled version of the title compound to trace its carbon atoms in a human liver cell line.

Rationale: HepG2 cells are a widely used human hepatoma line that retains many liver-specific metabolic functions, making them a suitable model for studying xenobiotic integration into central metabolism.[20] The experiment is designed as a time course to observe the dynamic incorporation of the label.

Materials:

  • ¹³C-labeled this compound (e.g., with ¹³C at the carboxylate position).

  • HepG2 cells.

  • Cell culture media (e.g., DMEM), plates, and standard cell culture equipment.

  • Dialyzed fetal bovine serum (dFBS).

    • Causality Note: Using dialyzed serum is critical to remove endogenous small molecule metabolites that would compete with or dilute the isotopic label, ensuring that the observed labeling patterns originate from the tracer.[21]

  • Quenching/Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C.

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

  • Prepare Labeling Media: Prepare cell culture media containing the ¹³C-labeled tracer at a desired final concentration.

  • Labeling Experiment:

    • Aspirate the standard growth media from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the ¹³C-labeling media to the wells. This is T=0.

  • Time Course: Incubate the plates at 37°C in a CO₂ incubator. At each time point (e.g., 0, 1, 4, 8, 24 hours), remove a plate for metabolite extraction.

  • Quenching and Extraction:

    • Quickly aspirate the labeling media.

    • Place the plate on dry ice to instantly quench all enzymatic activity.

    • Add 1 mL of -80°C 80:20 Methanol:Water to each well.

    • Scrape the cells into the solution and transfer to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Sample Preparation: Centrifuge the extracts at high speed at 4°C. Transfer the supernatant (containing the polar metabolites) to a new tube and dry it down using a vacuum concentrator.

  • Analysis: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS analysis. The LC-MS method will be similar to Protocol 2, but the data analysis will focus on mass isotopologue distributions.

Data Analysis and Interpretation

The key is to look for shifts in the mass distribution of known metabolites. For example, if the carboxylate carbon of the tracer is ¹³C-labeled, and it is metabolized in a way that its carbon enters the TCA cycle, we would expect to see an increase in the M+1, M+2, etc., peaks of TCA cycle intermediates like citrate, succinate, and malate over time. Software tools specifically designed for metabolomics and flux analysis are often used to process this complex data.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Dalvie, D. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology (Vol. 889). Humana Press. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 10(1), 2-9. Retrieved from [Link]

  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Request PDF. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Lane, A. N., & Fan, T. W. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 7(1), 9. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 9(12), 346. Retrieved from [Link]

  • Kosheeka. (2024, March 14). Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. Retrieved from [Link]

  • Kirk, K. L. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(21), 6559–6560. Retrieved from [Link]

  • Fan, T. W., & Lane, A. N. (2016). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 6(1), 1. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 50(25), 6383–6401. Retrieved from [Link]

  • Weaver, C. D., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6539. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Jetha, K. A., & Brown, J. M. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(1), 1335-1345. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Mack, J. F., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Analytical Chemistry, 95(25), 9419–9426. Retrieved from [Link]

  • Johnson, T. A., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6216–6256. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. Retrieved from [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-729. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Li, L., et al. (2024). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Toxics, 12(1), 46. Retrieved from [Link]

  • Yu, J., & Ripp, S. L. (2013). Drug-Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(4), 929-940. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2017). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]

  • Ellis, G. P., & Barker, G. (1972). Chromone-2- And -3-carboxylic Acids and Their Derivatives. Progress in Medicinal Chemistry, 9(1), 65-116. Retrieved from [Link]

  • Kim, S. (2019). Methods of Metabolite Identification Using MS/MS Data. Biochip Journal, 13(4), 287-296. Retrieved from [Link]

  • R Discovery. (2014, June 1). Comparison of EMA and FDA guidelines for drug interactions: An overview. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]

  • Wang, Y., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 23(19), 7736-7746. Retrieved from [Link]

  • Sahoo, S. P., et al. (1998). 6-Chlorochroman-2-carboxylic acids. Synthesis and biological evaluation as antagonists for cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, 41(1), 120-127. Retrieved from [Link]

  • Abdel-Aziz, A. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Molecules, 21(9), 1184. Retrieved from [Link]

  • Palma, E., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 22(12), 2097. Retrieved from [Link]

Sources

Chiral Synthesis of (S)-6-Fluorochromane-2-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-6-Fluorochromane-2-carboxylic Acid in Medicinal Chemistry

This compound is a paramount chiral building block in the landscape of modern pharmaceutical development. Its rigid, bicyclic structure, featuring a stereogenic center at the C2 position and a fluorine atom on the aromatic ring, imparts unique conformational constraints and electronic properties. These attributes make it a highly sought-after intermediate in the synthesis of a variety of biologically active molecules. Notably, it is a key component in the synthesis of Nebivolol, a third-generation beta-blocker with vasodilatory properties used in the management of hypertension, and Fidarestat, an aldose reductase inhibitor investigated for the treatment of diabetic complications.[1][2] The precise stereochemistry of the carboxylic acid at the C2 position is crucial for the pharmacological activity of the final drug substance, necessitating robust and efficient methods for its enantioselective synthesis.

This comprehensive technical guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the synthesis of the racemic precursor followed by detailed protocols for both enzymatic and chemical resolution. Furthermore, we will explore a contemporary approach involving asymmetric organocatalysis, providing a holistic view for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopure this compound

The synthesis of the target molecule can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution Strategies cluster_2 Direct Asymmetric Synthesis racemic_precursor Racemic 6-Fluorochromane-2-carboxylic Acid enzymatic Enzymatic Resolution racemic_precursor->enzymatic Esterification & Enzyme chemical Chemical Resolution racemic_precursor->chemical Chiral Amine s_enantiomer (S)-6-Fluorochromane- 2-carboxylic Acid enzymatic->s_enantiomer chemical->s_enantiomer asymmetric Asymmetric Organocatalysis asymmetric->s_enantiomer Direct Synthesis

Caption: Overview of synthetic strategies for this compound.

Part 1: Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid

A common and efficient route to the racemic parent compound involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (6-fluorochromone-2-carboxylic acid). This method is robust and provides high yields of the desired product.[3]

Protocol 1: Synthesis of Racemic 6-Fluorochromane-2-carboxylic Acid

Materials:

  • 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (5% Pd/C, 50% wet)

  • Glacial acetic acid

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Petroleum ether

Procedure:

  • Reactor Setup: In a suitable autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (e.g., 30 g, 0.144 mol), 5% palladium on carbon (5 g, wet), and glacial acetic acid (500 mL).

  • Inerting: Seal the autoclave and purge with nitrogen gas three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas and pressurize the reactor to 2.0 MPa.

  • Reaction: Heat the mixture to 70-80°C with stirring. Monitor the hydrogen pressure and replenish as needed to maintain 2.0 MPa. The reaction is typically complete when hydrogen uptake ceases (stable pressure for at least 30 minutes).

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • Precipitation and Isolation: To the concentrated residue, add petroleum ether (e.g., 30 mL) and heat to induce crystallization of the product as a white solid.

  • Drying: Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield racemic 6-fluorochromane-2-carboxylic acid.

ParameterValue
Typical Yield 88-90%
Purity (HPLC) >99%

Part 2: Chiral Resolution Strategies

A. Enzymatic Resolution: A Green and Highly Selective Approach

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. This approach leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For the synthesis of this compound, the enzymatic hydrolysis of the corresponding racemic methyl ester is a well-established and highly efficient method.[2]

The underlying principle of this kinetic resolution is the selective hydrolysis of the (S)-enantiomer of methyl 6-fluorochroman-2-carboxylate by the esterase EstS, leaving the (R)-enantiomer of the ester largely unreacted.

racemic_ester Racemic Methyl 6-Fluorochroman-2-carboxylate s_acid (S)-6-Fluorochroman- 2-carboxylic Acid racemic_ester->s_acid EstS Hydrolysis (Aqueous Phase) r_ester (R)-Methyl 6-Fluorochroman-2-carboxylate racemic_ester->r_ester Unreacted (Organic Phase) precursor Oxa-Michael Precursor s_ester (S)-Methyl 6-Fluorochroman- 2-carboxylate precursor->s_ester Intramolecular Oxa-Michael Addition catalyst Chiral Organocatalyst catalyst->s_ester s_acid (S)-6-Fluorochroman- 2-carboxylic Acid s_ester->s_acid Hydrolysis

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Solubility of (S)-6-Fluorochromane-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (S)-6-Fluorochromane-2-carboxylic acid in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and versatile solvent, its unique chemical properties, particularly its hygroscopicity, can present challenges.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in the fundamental principles of solvent-solute interactions. We will explore the causative factors behind poor solubility and provide validated protocols to ensure the successful preparation of your experimental solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the dissolution of this compound in DMSO.

Q1: I'm trying to dissolve this compound in DMSO, and it's not working. What is the most likely cause?

The most common culprit is water contamination in your DMSO.[3] DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] The presence of even small amounts of water can drastically alter the solvent properties of DMSO, leading to a significant decrease in the solubility of many organic compounds.[6] For certain fluorinated carboxylic acids, this can not only reduce solubility but also potentially lead to compound degradation over time.[7]

Q2: How does absorbed water in DMSO affect the solubility of my compound?

DMSO is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons.[8][9] This makes it excellent at dissolving a wide range of compounds by stabilizing charge separation without forming strong hydrogen bonds with the solute. When DMSO absorbs water, a polar protic solvent, this environment is disrupted:

  • Altered Polarity: The DMSO-water mixture forms a highly structured hydrogen-bonding network. This can make it more difficult for the solvent to create a cavity to accommodate a lipophilic compound.[4]

  • Reduced Solvation: The water molecules can preferentially solvate the polar carboxyl group of your acid, while the fluorochromane ring system may be less effectively solvated by the mixed solvent, hindering overall dissolution.

  • Potential for Degradation: A recent study demonstrated that some per- and polyfluoroalkyl ether acids (PFEAs) undergo stoichiometric decarboxylation in aprotic solvents like DMSO. This degradation is influenced by the water-to-solvent ratio.[7] While not confirmed for this specific molecule, it represents a potential risk for fluorinated carboxylic acids in non-anhydrous DMSO.

Q3: Besides water, what other factors could be causing solubility issues?

While water is the primary suspect, other factors can contribute to poor solubility:

  • Compound Purity and Form: The purity of your this compound is critical. Additionally, the crystalline form (polymorph) of the solid can have a much lower solubility than an amorphous form.[4] It is possible for a compound to initially dissolve into a supersaturated state and then precipitate over time into a more stable, less soluble crystalline form.[4]

  • Incorrect Concentration: You may be attempting to create a solution that exceeds the compound's intrinsic solubility limit in DMSO.

  • Low Temperature: The freezing point of pure DMSO is 18.5 °C (65.3 °F).[1] If your laboratory is cool, the DMSO may be partially frozen or highly viscous, which will impede dissolution.

  • Insufficient Energy Input: Dissolution requires energy to overcome the crystal lattice forces of the solid. Without adequate mixing, vortexing, sonication, or gentle warming, the dissolution process can be kinetically slow.

Q4: What are the best practices for handling and storing DMSO to maintain its integrity?

To prevent water absorption and ensure reproducible results, adhere to the following best practices:

  • Use Anhydrous Grade: Always purchase high-purity, anhydrous DMSO, preferably in small, sealed bottles for single or limited use.

  • Minimize Air Exposure: Open the bottle only when needed and for the shortest time possible. Purging the headspace with an inert gas like argon or nitrogen before resealing can help displace moist air.

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment (a desiccator is ideal).

  • Aliquoting: For larger bottles, consider aliquoting the DMSO into smaller, sealed vials under an inert atmosphere. This prevents repeated exposure of the main stock to air.[6]

Part 2: Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow to identify and resolve the problem. This process is designed to be self-validating at each step.

G problem Problem: This compound not dissolving in DMSO check_dmso Step 1: Verify DMSO Quality problem->check_dmso use_new Action: Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_new Is DMSO old or improperly stored? check_compound Step 2: Verify Compound & Concentration check_dmso->check_compound DMSO is high quality optimize Step 3: Optimize Dissolution Conditions use_new->optimize review_coa Action: Review Certificate of Analysis (CoA) for purity. Re-weigh compound. check_compound->review_coa Is concentration high or purity unknown? check_compound->optimize Purity & Conc. OK review_coa->optimize apply_energy Action: Vortex vigorously. Sonicate for 5-10 min. Warm gently to 30-40°C. optimize->apply_energy soluble Outcome: Soluble apply_energy->soluble Success insoluble Outcome: Still Insoluble apply_energy->insoluble Failure alternatives Step 4: Consider Advanced Strategies insoluble->alternatives cosolvent Action: Add a co-solvent (e.g., NMP, DMA). alternatives->cosolvent salt Action: Convert to a salt to increase polarity. alternatives->salt

Caption: A flowchart for troubleshooting solubility issues.

Part 3: Protocols and Methodologies

Protocol 1: Standard Operating Procedure for Preparing Stock Solutions in Anhydrous DMSO

This protocol minimizes the risk of solvent contamination and incomplete dissolution.

  • Preparation: Bring a new, sealed bottle of anhydrous DMSO and the vial of this compound to room temperature.

  • Weighing: Accurately weigh the required amount of the compound into a sterile, dry glass vial.

  • Solvent Addition: Working quickly to minimize air exposure, add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Sealing: Immediately cap the vial tightly.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Energy Input (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Gentle Warming (if necessary): If solids persist, warm the vial in a water bath or heat block to 30-40°C with intermittent vortexing. Do not overheat, as this can accelerate degradation for sensitive compounds.

  • Final Inspection: Once the solution is clear and free of particulates, it is ready for use.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use vials, purge with inert gas, and store at -20°C or -80°C. Minimize freeze-thaw cycles.[4]

Protocol 2: Conversion to a Salt for Enhanced Aqueous Solubility

Carboxylic acids can be converted to their corresponding carboxylate salts, which are typically much more soluble in polar protic solvents like water or assay buffers.[10][11] This is a common strategy if the final application is in an aqueous system.

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Deprotonation: Add exactly one molar equivalent of a base, such as 1M Sodium Hydroxide (NaOH) in water, dropwise while stirring.

  • Solvent Removal: Remove the organic solvent (ethanol) via rotary evaporation.

  • Final Formulation: The resulting sodium salt can be lyophilized to a powder or dissolved directly in an aqueous buffer for your experiment.

Part 4: Data and Reference Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129101-36-6[12]
Molecular Formula C₁₀H₉FO₃[12]
Molecular Weight 196.18 g/mol [12]
LogP 1.6039[12]
Hydrogen Bond Donors 1[12]
Hydrogen Bond Acceptors 2[12]
Melting Point 129.2-130.3 °C[13]

Table 2: Key Properties of Dimethyl Sulfoxide (DMSO)

PropertyValueSource
Chemical Formula (CH₃)₂SO[1]
Molar Mass 78.13 g·mol⁻¹[1]
Type Polar aprotic solvent[8][9]
Boiling Point 189 °C (372 °F)[1]
Melting Point 18.5 °C (65.3 °F)[1]
Key Characteristic Highly hygroscopic (readily absorbs water)[1][4]

Table 3: Potential Co-solvents for Difficult-to-Dissolve Compounds

Co-SolventClassNotes
N-Methyl-2-pyrrolidone (NMP) Polar aproticStrong solubilizing power; use with caution due to toxicity concerns.
Dimethylformamide (DMF) Polar aproticSimilar to DMSO but with a lower boiling point.
Dimethylacetamide (DMA) Polar aproticAnother strong solvent in the same class.
PEG 400 PolyetherOften used in formulations to improve solubility.[14]

References

  • Wikipedia. Dimethyl sulfoxide.
  • gChem Global. DMSO Physical Properties.
  • Gaylord Chemical Corporation. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. (2022-10-04).
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Biofargo. Dimethyl Sulfoxide (DMSO) - High-Polarity Organic Solvent & Oxidant.
  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids and their Salts. (2020-05-30).
  • eCampusOntario Pressbooks. Physical Properties of Carboxylic Acids.
  • American Chemical Society. Dimethyl sulfoxide. (2021-09-20).
  • Britannica. Carboxylic acid - Properties, Structure, Reactions.
  • Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016-10-12).
  • PubMed Central.
  • ChemScene. This compound | 129101-36-6.
  • BenchChem. impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • BenchChem. Solubility of Perfluoro-1,10-decanedicarboxylic Acid in Organic Solvents: A Technical Guide.
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011-05-28).
  • Alfa Chemistry. CAS 99199-60-7 6-Fluorochromane-2-carboxylic acid.
  • PubMed Central.
  • Pharmaceutical Technology. Integrating AI and Machine Learning in Drug Discovery and Development. (2026-01-14).
  • BenchChem. impact of hygroscopic DMSO on MAX-10181 solubility.
  • MDPI. Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents.
  • ChemicalBook. 6-Fluorochromane-2-carboxylic acid | 99199-60-7. (2025-07-24).
  • PubMed Central. Evaluating Alternatives to Water as Solvents for Life: The Example of Sulfuric Acid.
  • ResearchGate. DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water?
  • ResearchGate.
  • ChemicalBook. 6-Fluorochromone-2-carboxylic acid | 99199-59-4. (2025-07-14).
  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025-12-15).
  • BLD Pharm. 99199-60-7|6-Fluorochroman-2-carboxylic acid.
  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991-11-01).
  • PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. (2024-07-05).
  • OSTI.GOV.
  • PubMed Central. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021-11-04).
  • RSC Publishing. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
  • Chemsrc. (R)-6-Fluorochroman-2-carboxylic acid | CAS#:129101-37-7. (2025-09-21).

Sources

Unexpected side effects of (S)-6-Fluorochromane-2-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vivo Landscape

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block, valued in pharmaceutical synthesis for its rigid structure and the metabolic stability often conferred by its fluorine substituent.[1] It serves as a key intermediate in the development of therapeutic agents, including those for cardiovascular and central nervous system disorders.[1][2] While the fluorinated chromane core is designed to enhance pharmacokinetic properties, in vivo biological systems are complex and can lead to unanticipated outcomes.

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot unexpected side effects and experimental variability during in vivo studies with this compound. We will move beyond standard protocols to explore the causal relationships behind potential issues, ensuring your experiments are robust, reproducible, and yield clear, interpretable data.

Frequently Asked Questions (FAQs): Proactive Troubleshooting

This section addresses common and unexpected issues researchers may encounter. Each answer provides immediate context and directs you to more detailed troubleshooting guides where necessary.

Q1: We are observing non-specific toxicity (e.g., weight loss, lethargy, ruffled fur) at doses we predicted would be well-tolerated. What are the likely causes?

A: This is a common but critical observation that points to several potential factors beyond the compound's primary pharmacology. The root cause can typically be traced to three areas:

  • Formulation & Administration Issues: The excipients or the physical properties of your dosing solution can induce stress or irritation. High concentrations of solvents like DMSO, non-physiological pH, or inappropriate injection volumes can cause local tissue damage and systemic inflammatory responses.[3]

  • Exaggerated Pharmacology or Off-Target Effects: The compound may have unknown off-target activities that are only apparent in a whole-organism context. Chromane derivatives have been investigated for a wide range of biological activities, and unforeseen interactions are always a possibility.[4][5]

  • Metabolic Bioactivation: This is a more complex issue. While the carbon-fluorine (C-F) bond is strong, it is not inert. Cytochrome P450 (CYP) enzymes can hydroxylate adjacent carbons, potentially leading to defluorination.[6] In a worst-case scenario, this could generate highly toxic metabolites such as fluoroacetic acid, a known disruptor of the Krebs cycle.[7] This metabolic pathway is a known risk for certain fluorinated compounds.[6][7]

Actionable Advice: Immediately perform a dose de-escalation study to establish the Maximum Tolerated Dose (MTD). Concurrently, review your formulation protocol. If the issue persists even at low doses, an investigation into metabolism is warranted. Refer to Troubleshooting Guide 1 for a systematic approach.

Q2: Our in vivo efficacy is significantly lower than predicted by our in vitro assays, and we're seeing high inter-animal variability. What's going wrong?

A: A discrepancy between in vitro potency and in vivo efficacy is a classic drug development hurdle. High variability further complicates data interpretation.

  • Poor Pharmacokinetics (PK): The compound may have a short half-life due to rapid clearance or extensive metabolism. The carboxylic acid moiety makes it susceptible to Phase II conjugation (e.g., glucuronidation), which facilitates rapid excretion.

  • Low Bioavailability: Limited absorption or poor membrane permeability can prevent the compound from reaching its target tissue in sufficient concentrations.[8]

  • Inconsistent Administration: Variability in injection technique (e.g., intravenous vs. intraperitoneal) can dramatically alter the absorption profile and peak plasma concentration (Cmax), leading to inconsistent results between animals.[8]

Actionable Advice: Standardize all administration procedures with a detailed SOP. A pilot pharmacokinetic study is highly recommended to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data is crucial for designing an effective dosing regimen. See Troubleshooting Guide 2 for a foundational PK study design.

Q3: We've detected elevated liver enzymes (ALT/AST) in routine blood work. Could this compound be hepatotoxic?

A: Yes, hepatotoxicity is a potential concern for any new chemical entity. While a related compound, 6:2 fluorotelomer carboxylic acid (FTCA), showed relatively weak hepatotoxicity in mice, this does not preclude risks for your specific molecule.[9] The liver is the primary site of drug metabolism, and reactive metabolites can cause cellular damage, leading to the release of enzymes like ALT and AST into the bloodstream.

Actionable Advice: This finding should be taken seriously. The first step is to confirm the observation and rule out vehicle effects. A follow-up study should include histopathological analysis of the liver to look for signs of injury, such as necrosis or inflammation. This can be correlated with plasma concentrations of the parent compound and any identified metabolites.

Q4: How can we determine if toxic metabolites are being formed from the parent compound?

A: This requires specialized bioanalytical techniques. The primary method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[10] This powerful technique can identify and quantify the parent drug and its metabolites in biological matrices like plasma, urine, and tissue homogenates.[11] By comparing the metabolic profile of treated animals to controls, you can pinpoint metabolites unique to your compound. Searching for specific mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) is a standard approach.

Actionable Advice: Consult your institution's core bioanalytical facility or a contract research organization (CRO) with expertise in drug metabolism. Provide them with the structure of your compound and request a metabolite identification study. Refer to Troubleshooting Guide 2 for an overview of the experimental workflow.

Troubleshooting Guide 1: Investigating Unexpected Systemic Toxicity

This guide provides a systematic workflow to diagnose the root cause of unexpected toxicity observed in vivo.

Workflow Diagram: Systemic Toxicity Investigation

G A Observation: Unexpected Toxicity (Weight loss, lethargy, etc.) B Step 1: Formulation & Dosing Review A->B C Is formulation optimized? (pH, sterility, vehicle, volume) B->C D Optimize Formulation: - Lower DMSO (<10%) - Use buffered saline - Reduce injection volume C->D No E Step 2: Dose-Ranging & MTD Study C->E Yes D->B F Is toxicity still present at lower, relevant doses? E->F G Toxicity likely dose-dependent. Proceed with caution at established MTD. F->G No H Step 3: Comprehensive Pathology F->H Yes I Collect Blood & Tissues: - Clinical Chemistry (ALT, AST, CRE) - Hematology (CBC) - Histopathology (Liver, Kidney) H->I J Step 4: Metabolite Investigation I->J K Proceed to Troubleshooting Guide 2 J->K

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Step-by-Step Protocol
  • Formulation and Administration Review (Self-Validation):

    • Objective: To rule out the dosing solution or procedure as the source of toxicity.

    • Procedure:

      • Prepare a "vehicle-only" control group that receives the exact formulation minus the this compound.

      • Verify the pH of the final formulation; it should be within physiological range (pH 7.2-7.4).

      • Ensure the concentration of organic solvents like DMSO is minimized. A final concentration below 10% is generally recommended for subcutaneous or intraperitoneal routes.[3]

      • Filter-sterilize the final formulation using a 0.22 µm filter to prevent bacterial contamination.

      • Check injection volumes. For mice, subcutaneous injections should typically not exceed 100-200 µL per site.[3]

  • Dose-Ranging and MTD Establishment:

    • Objective: To determine the dose-response relationship of the toxicity and establish a Maximum Tolerated Dose (MTD).

    • Procedure:

      • Design a study with at least 3-4 dose levels, starting from the efficacious dose predicted from in vitro data and escalating by a factor of 2x or 3x.

      • Include a vehicle control group. Use a small number of animals per group (n=3-5).

      • Monitor animals daily for clinical signs of toxicity, including body weight, food/water intake, and general appearance.

      • The MTD is defined as the highest dose that does not cause significant overt toxicity or more than a 10-15% loss in body weight.

  • Comprehensive Pathology Analysis:

    • Objective: To identify target organs of toxicity.

    • Procedure:

      • At the end of the study (or if animals reach humane endpoints), collect blood via cardiac puncture for analysis.

      • Perform clinical chemistry analysis on plasma/serum to assess liver function (ALT, AST, ALP), kidney function (BUN, Creatinine), and other markers.

      • Perform a complete blood count (CBC) to check for effects on red and white blood cells.

      • Conduct a full necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain). Fix tissues in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.

Troubleshooting Guide 2: Investigating Metabolism and Pharmacokinetics

This guide outlines a pilot study to assess the metabolic fate and pharmacokinetic profile of the compound.

Potential Metabolic Pathways Diagram

G Parent (S)-6-Fluorochromane- 2-carboxylic acid (Parent Compound) PhaseI Phase I Metabolism (CYP450 Oxidation) Parent->PhaseI PhaseII Phase II Metabolism (UGT Conjugation) Parent->PhaseII Glucuronide Glucuronide Conjugate (+176 Da) Parent->Glucuronide Direct Hydroxylated Hydroxylated Metabolite (+16 Da) PhaseI->Hydroxylated Defluorination Metabolic Defluorination (Potential Toxicity Pathway) PhaseI->Defluorination Hydroxylated->Glucuronide Sequential Fluoroacetate Fluoroacetic Acid (Toxic Metabolite) Defluorination->Fluoroacetate Krebs Krebs Cycle Inhibition Fluoroacetate->Krebs Disrupts

Caption: Potential metabolic pathways for fluorinated chromanes.

Protocol: Pilot Pharmacokinetic & Metabolite ID Study
  • Objective: To determine the ADME profile and identify major metabolites.

  • Methodology:

    • Animal Model: Use the same species and strain as in efficacy studies.

    • Dosing: Administer a single dose of the compound at a therapeutically relevant level via the intended route of administration (e.g., IV, IP, PO).

    • Sample Collection: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Collect plasma by centrifugation. Pool urine and feces if a full mass balance study is desired.

    • Sample Preparation: Extract the parent compound and metabolites from plasma using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.[10]

    • Bioanalysis (LC-MS/MS):

      • Develop a sensitive and selective LC-MS/MS method to quantify the parent compound.

      • In parallel, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to screen for unknown metabolites in the samples. Analyze the data using metabolite identification software to search for expected and unexpected biotransformations.

Data Summary Tables

Table 1: Physicochemical & Hazard Information

PropertyValueSource
Molecular Formula C₁₀H₉FO₃[12]
Molecular Weight 196.18 g/mol [1][13]
CAS Number 129101-36-6[1]
GHS Hazard Statement H302: Harmful if swallowed[12]

Table 2: Quick Troubleshooting Reference

Issue ObservedPrimary Suspect(s)Initial Action(s)
Acute Toxicity at Site of Injection Formulation Irritation (pH, vehicle)Administer vehicle-only; check pH and osmolality.[3]
High Inter-Animal Variability Inconsistent Administration; Animal VariabilityStandardize SOP for dosing; increase sample size.[8]
Lack of In Vivo Efficacy Poor PK/BioavailabilityConduct pilot PK study.[8]
Delayed Systemic Toxicity Toxic Metabolite FormationConduct pathology and metabolite ID studies.[6][7]

References

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Cancer Drug Sensitivity and Resistance in Cells.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. Retrieved from [Link]

  • Wang, Y., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 20(19), 4535-4544. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. Retrieved from [Link]

  • Chen, P., Qian, S., Shi, Z.-Q., & Wu, Y. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o274. Retrieved from [Link]

  • Li, Y., et al. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Archives of Toxicology, 91(8), 2909–2919. Retrieved from [Link]

  • Wang, S., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629–5632. Retrieved from [Link]

  • Chen, P., Qian, S., Shi, Z.-Q., & Wu, Y. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o274. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8856378. Retrieved from [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Retrieved from [Link]

  • Wang, Y., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. ResearchGate. Request PDF. Retrieved from [Link]

  • Li, S., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 10(6), 948. Retrieved from [Link]

  • Sbardella, G., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 10092–10107. Retrieved from [Link]

  • Madsen, A. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6532–6544. Retrieved from [Link]

  • Wang, C., et al. (2024). Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent. European Journal of Medicinal Chemistry, 269, 116283. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Dosage of (S)-6-Fluorochromane-2-carboxylic acid for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-6-Fluorochromane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for utilizing this compound in cell culture experiments. As a novel modulator of inflammatory signaling, precise dosage optimization is critical to achieving reliable and reproducible results. This document will provide the foundational knowledge and practical protocols to ensure successful experimentation.

For the context of this guide, this compound is presented as a potent inhibitor of the NLRP3 inflammasome pathway, a key driver of inflammation in numerous diseases.[1][2][3] The principles and protocols outlined here are broadly applicable to the optimization of various small molecule inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome pathway. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in the innate immune response.[3] Upon activation by various stimuli, it promotes the activation of caspase-1.[2] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which are subsequently secreted from the cell to propagate inflammation.[4][5] this compound is designed to interfere with the assembly or activation of this complex, thereby reducing the production of active IL-1β and IL-18.

Q2: What is the recommended starting concentration for my cell culture experiments?

A2: For a novel inhibitor, the optimal concentration is highly dependent on the cell type and the specific assay being performed. As a general guideline, we recommend starting with a broad dose-response experiment. Based on typical potencies for small molecule inhibitors in cell-based assays, a starting range of 10 nM to 50 µM is advisable.[6] A logarithmic or half-log dilution series is recommended to cover a wide concentration range and to accurately determine the half-maximal inhibitory concentration (IC50).[7]

Q3: How should I prepare and store this compound?

A3: The compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[8] When preparing your working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[8] Always visually inspect the solution for any precipitation before use.

Q4: Why am I seeing high levels of cell death even at low concentrations?

A4: High cytotoxicity at low concentrations can be due to several factors. Firstly, the compound itself may have inherent cytotoxic effects in your specific cell line that are independent of its intended on-target activity. Secondly, the observed cell death could be a result of potent on-target effects; for instance, prolonged or strong inhibition of a critical signaling pathway can sometimes trigger apoptosis or other forms of cell death.[9] It is crucial to perform a cytotoxicity assay in parallel with your functional assay to distinguish between targeted inhibition and general toxicity.[10]

Experimental Protocols & Troubleshooting Guides

This section provides detailed, step-by-step methodologies for key experiments to determine the optimal dosage of this compound and to troubleshoot common issues.

Protocol 1: Determining Optimal Cell Seeding Density

Causality: The density at which cells are plated can significantly impact their growth rate, metabolic activity, and response to treatment.[7] An optimal seeding density ensures that cells are in a logarithmic growth phase and are not overly confluent at the end of the experiment, which can confound results.[11]

Methodology:

  • Plate Preparation: Use a 96-well plate for this experiment.

  • Cell Seeding: Seed your chosen cell line in a serial dilution, for example, from 2,500 to 40,000 cells per well.

  • Incubation: Culture the cells for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using an appropriate method, such as an MTT or resazurin-based assay.[12][13]

  • Analysis: Identify the seeding density that results in approximately 80-90% confluency at the end of the incubation period. This is your optimal seeding density.

Troubleshooting Guide: Inconsistent Results Between Experiments

Q: My IC50 value for this compound varies significantly between experimental replicates. What could be the cause?

A: Inconsistent results are a common challenge and can often be traced back to a few key areas.[14] This troubleshooting guide will help you identify the potential source of the variability.

Potential Cause Explanation & Recommended Action
Compound Stability The inhibitor may be degrading due to improper storage or repeated freeze-thaw cycles. Action: Prepare fresh dilutions from a stable, low-passage aliquot of your stock solution for each experiment. Avoid using old working solutions.[8]
Cell Culture Conditions Variations in cell passage number, confluency at the time of treatment, or media composition can alter cellular responses. Action: Use cells within a consistent and low passage number range. Ensure that cells are seeded at the predetermined optimal density and are in a healthy, logarithmic growth phase before adding the inhibitor.[11]
Assay Performance Inconsistencies in incubation times, reagent preparation, or the instrumentation used for readouts can introduce variability. Action: Standardize all assay steps. Ensure that all reagents are properly prepared and within their expiration dates. If possible, include a known reference compound in your assay to monitor for inter-assay variability.
Diagram: Troubleshooting Decision Tree for Inconsistent Results

start Inconsistent IC50 Results check_compound Is the compound stock solution fresh and properly stored? start->check_compound check_cells Are cell passage number and seeding density consistent? check_compound->check_cells reprepare_compound Prepare fresh aliquots from a new stock solution. check_compound->reprepare_compound No check_assay Are all assay parameters (e.g., incubation times, reagents) standardized? check_cells->check_assay Yes optimize_seeding Re-optimize cell seeding density and define a passage number range. check_cells->optimize_seeding No check_assay->check_compound Yes, investigate other sources of variability. check_assay->check_cells Yes, investigate other sources of variability. standardize_protocol Review and strictly adhere to the standardized assay protocol. check_assay->standardize_protocol No

Caption: A decision tree to diagnose sources of experimental variability.

Protocol 2: Performing a Dose-Response (IC50) Experiment

Causality: A dose-response experiment is fundamental to characterizing the potency of an inhibitor.[15] The resulting IC50 value represents the concentration at which the inhibitor elicits 50% of its maximal effect and is a critical parameter for comparing the potency of different compounds.[16]

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 1:3 (half-log) dilution series starting from 50 µM is a good starting point. Include a vehicle-only control (e.g., 0.5% DMSO).[17]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24 hours for signaling pathway inhibition).

  • Endpoint Measurement: At the end of the incubation, measure the desired biological response. For NLRP3 inflammasome inhibition, this would typically be the concentration of secreted IL-1β in the supernatant, which can be measured by ELISA.

  • Data Analysis: Plot the biological response against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[15]

| Example Dose-Response Data (IL-1β Secretion) | | :--- | :--- | | Concentration (µM) | % Inhibition | | 50 | 98.2 | | 16.7 | 95.1 | | 5.6 | 88.4 | | 1.9 | 75.3 | | 0.6 | 52.1 | | 0.2 | 28.9 | | 0.07 | 10.5 | | 0.02 | 2.1 | | 0.007 | 0.5 | | 0 (Vehicle) | 0 |

Protocol 3: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

Causality: It is essential to determine if the observed biological effect of the inhibitor is due to its specific on-target activity or a result of general cytotoxicity.[9][18] The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[19]

Methodology:

  • Experimental Setup: Set up a 96-well plate identical to your dose-response experiment (Protocol 2), with the same cell density and inhibitor concentrations.

  • Controls: Include three essential controls:

    • Untreated Control: Cells with medium only (measures spontaneous LDH release).

    • Vehicle Control: Cells with the highest concentration of the solvent (e.g., DMSO).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most commercial kits) to induce 100% cell death.

  • Incubation: Incubate the plate for the same duration as your main experiment.

  • Assay Procedure: At the end of the incubation, carefully collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control after subtracting the background (spontaneous release).

Diagram: Workflow for Optimizing this compound Dosage

start Start: New Experiment step1 Protocol 1: Determine Optimal Cell Seeding Density start->step1 step2 Protocol 2: Perform Broad Dose-Response (IC50) Experiment step1->step2 step3 Protocol 3: Assess Cytotoxicity (LDH Assay) in Parallel step1->step3 step4 Analyze Data: Determine IC50 and Cytotoxicity Profile step2->step4 step3->step4 decision Is there a therapeutic window? (IC50 << Cytotoxic Concentration) step4->decision step5 Proceed with focused experiments using concentrations at or near the IC50. decision->step5 Yes reassess Re-evaluate compound or experimental system. Consider off-target effects. decision->reassess No

Caption: A workflow for systematic dosage optimization of a novel inhibitor.

Diagram: Simplified NLRP3 Inflammasome Pathway

cluster_cell Immune Cell stimulus Stimulus (e.g., LPS, ATP) nlrp3 NLRP3 Inflammasome Assembly stimulus->nlrp3 caspase1 Pro-Caspase-1 -> Caspase-1 nlrp3->caspase1 cytokines Pro-IL-1β -> IL-1β Pro-IL-18 -> IL-18 caspase1->cytokines secretion Secretion cytokines->secretion inflammation Inflammation secretion->inflammation inhibitor This compound inhibitor->nlrp3 Inhibits

Caption: The inhibitory action on the NLRP3 inflammasome pathway.

References

  • Frontiers. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. [Link]

  • InvivoGen. VX-765 | Caspase-1 inhibitor. [Link]

  • PMC. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. [Link]

  • PMC. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. [Link]

  • ResearchGate. NLRP3 inflammasome activation is divided into three pathways. [Link]

  • GlpBio. Caspase-1 Inhibitor VX-765: Promising Therapy for Inflammatory Diseases. [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • PubMed. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • NIH. A small molecule inhibitor of Caspase 1. [Link]

  • NIH. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. [Link]

  • Nature. Lipid droplet accumulation drives glutamine-dependent NLRP3 inflammasome activation. [Link]

  • PubMed. In Vitro Assays for Screening Small Molecules. [Link]

  • NCBI Bookshelf. Cell Viability Assays. [Link]

  • AACR Journals. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]

  • BPS Bioscience. Kill Curve Protocol. [Link]

  • PMC. Designing drug response experiments and quantifying their results. [Link]

  • Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

  • PubMed. Optimizing intermittent dosing of oral small molecule inhibitors. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

  • Horizon Discovery. Dose response curve for antibiotic selection of mammalian cells (kill curve). [Link]

  • PromoCell. Troubleshooting guide for cell culture. [Link]

  • RSC Publishing. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. 6-Fluoro-4-oxochroman-2-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

Sources

Technical Support Center: (S)-6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected cellular toxicity when working with (S)-6-Fluorochromane-2-carboxylic acid. While this molecule is a key chiral building block in pharmaceutical synthesis[1][2], its effects on cell health are not widely documented, and related chromane structures have demonstrated cytotoxic potential.[3][4][5] This guide is designed to help you systematically investigate the root cause of observed cell death, differentiate between intrinsic compound activity and experimental artifacts, and validate your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound, even at what we considered low concentrations. Is this an expected outcome?

A1: While the toxicological properties of this compound itself have not been thoroughly investigated[6], it is plausible that the observed cytotoxicity is a genuine biological effect. Many molecules within the broader chromane and chromanone chemical class exhibit significant cytotoxic and apoptotic effects against various human cell lines.[3][4][7] Therefore, you may be observing an intrinsic, on-target or off-target, activity of the compound. The first step is to confirm this is not an experimental artifact by following a rigorous troubleshooting workflow.

Q2: How can I determine if the cell death is caused by the compound itself or by a problem with my experimental setup?

A2: This is the most critical question in any cytotoxicity investigation. A systematic approach is required to rule out confounding factors. Key areas to investigate include:

  • Vehicle Control: Run a parallel experiment treating cells with the highest concentration of the vehicle (e.g., DMSO, ethanol) used to dissolve your compound. Solvents can exhibit toxicity at certain concentrations.[8]

  • Cell Health: Ensure your untreated control cells are healthy, displaying normal morphology and growth rates. Contamination (e.g., mycoplasma) or poor cell culture maintenance can sensitize cells to any treatment.[9][10]

  • Compound Stability & Solubility: Visually inspect your compound-media mixture for any signs of precipitation. Insoluble compound can cause physical stress to cells or lead to inaccurate concentration calculations.

  • Assay Interference: Some compounds can directly interfere with assay reagents. For example, autofluorescent compounds can disrupt fluorescence-based readouts, and compounds that adsorb enzymes can interfere with assays like the LDH assay.[11][12] Running a cell-free control (compound + assay reagents in media) can help identify such issues.

Q3: What are the immediate first steps I should take to troubleshoot this unexpected toxicity?

A3: Begin by verifying your core experimental parameters.

  • Confirm Concentration: Double-check all calculations for your stock solution and serial dilutions. A simple decimal error is a common source of unexpected results.

  • Run a Full Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the 50% cytotoxic concentration (CC50). This provides a quantitative measure of the compound's potency.

  • Evaluate Vehicle Toxicity: As mentioned in A2, perform a dose-response experiment for your vehicle to establish a safe concentration limit.[8]

  • Include Positive and Negative Controls: Use a known cytotoxic agent (e.g., staurosporine) as a positive control to ensure your assay system is working correctly and a vehicle-only treatment as your negative control.

Troubleshooting Guide 1: Characterizing the Nature of Cell Death

If initial checks suggest the toxicity is real, the next step is to understand how the cells are dying. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). Differentiating between them provides crucial mechanistic insight.

Recommended Assays for Mechanistic Clarity
Assay NamePrincipleWhat It MeasuresKey Considerations
MTT/MTS Assay Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to a colored formazan product.Primarily measures changes in cell proliferation and metabolic viability. A reduction in signal indicates cell death or cytostatic effects.Can be influenced by compounds affecting cellular metabolism. Does not differentiate between apoptosis and necrosis.
LDH Release Assay Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.Quantifies necrosis by measuring the amount of LDH in the supernatant.[13]Some nanomaterials or compounds can adsorb LDH, leading to false negatives.[11] A "maximum LDH release" control is essential.
Annexin V / Propidium Iodide (PI) Staining A flow cytometry or imaging-based assay. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI is a DNA-binding dye that only enters cells with compromised membranes (late apoptosis/necrosis).[14]Differentiates between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.Requires careful handling to avoid mechanically damaging cells, which can lead to false positives for necrosis.
Experimental Protocol: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining
  • Cell Seeding & Treatment: Seed your cells in a 6-well plate at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow them to adhere overnight. Treat with this compound at 1x, 5x, and 10x the calculated CC50 for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting: Gently collect the culture medium (which contains dead, floating cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding collected medium. This step is crucial to ensure all dead cells are included in the analysis.

  • Staining: Centrifuge the cell suspension and wash with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The resulting data will allow you to quantify the percentage of cells in each quadrant: viable, early apoptotic, late apoptotic, and necrotic.

Visualizing the Troubleshooting Workflow

G start Unexpected Cytotoxicity Observed check_calcs Verify Compound Concentration & Dilutions start->check_calcs check_vehicle Test Vehicle for Toxicity check_calcs->check_vehicle check_controls Assess Health of Untreated & Positive Controls check_vehicle->check_controls is_artifact Is Toxicity Likely an Artifact? check_controls->is_artifact is_real Is Toxicity Likely Real? is_artifact->is_real No investigate_artifact Troubleshoot Experimental Setup: - Cell Health & Contamination - Compound Solubility - Assay Interference is_artifact->investigate_artifact Yes characterize_death Characterize Mechanism of Cell Death is_real->characterize_death Yes end_artifact Resolve Artifact & Repeat investigate_artifact->end_artifact apoptosis_necrosis Differentiate Apoptosis vs. Necrosis (Annexin V/PI, LDH Assay) characterize_death->apoptosis_necrosis end_mechanistic Proceed to Mechanistic Studies apoptosis_necrosis->end_mechanistic G start Cell Death Observed q1 Vehicle Control Shows Toxicity? start->q1 a1_yes Toxicity is from Solvent. Lower concentration or change solvent. q1->a1_yes Yes q2 Annexin V Positive, LDH Low? q1->q2 No re_evaluate Re-evaluate Experiment a1_yes->re_evaluate a2_yes Primary Mechanism: Apoptosis q2->a2_yes Yes q3 Annexin V Positive, LDH High? q2->q3 No conclusion Conclusion: Compound induces cell death via specific pathway. a2_yes->conclusion a3_yes Primary Mechanism: Necrosis or Late Apoptosis q3->a3_yes Yes q4 Negative Controls Unhealthy or Positive Controls Unresponsive? q3->q4 No a3_yes->conclusion a4_yes Experimental System is Invalid. Check cell health, reagents, and protocol. q4->a4_yes Yes q4->conclusion No a4_yes->re_evaluate

Caption: Differentiating specific compound effects from experimental issues.

References

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (n.d.). Google.
  • Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation. (2021, November 5). MDPI. Retrieved January 16, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016, September 2). NIH. Retrieved January 16, 2026, from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Artifacts by marker enzyme adsorption on nanomaterials in cytotoxicity assays with tissue cultures. (2011, July 6). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 16, 2026, from [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025, May 28). NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen. (2022, July 1). YouTube. Retrieved January 16, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NIH. Retrieved January 16, 2026, from [Link]

  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 16, 2026, from [Link]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved January 16, 2026, from [Link]

  • Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

Sources

Purification challenges of (S)-6-Fluorochromane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-6-Fluorochromane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical chiral building block. As an essential intermediate in the synthesis of pharmaceuticals like Nebivolol, achieving exceptional chemical and enantiomeric purity is paramount.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. The most prevalent method is the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3][4] Based on this, you should be vigilant for the impurities listed in the table below.

Impurity NameSource / CauseRecommended Analytical Method
(R)-6-Fluorochromane-2-carboxylic acid The undesired enantiomer from a racemic synthesis or incomplete chiral resolution.Chiral HPLC
6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Incomplete hydrogenation of the starting material.HPLC, LC-MS, NMR
Palladium Residues Incomplete removal of the Pd/C catalyst after the hydrogenation step.ICP-MS / ICP-OES
Solvent Residues (Acetic Acid, Toluene, etc.) Trapped solvent molecules within the crystal lattice due to inefficient drying or rapid precipitation.GC-HS, NMR (¹H)
(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methanol A potential byproduct if the carboxylic acid is esterified and subsequently over-reduced.[5]HPLC, LC-MS

Q2: Why is achieving high enantiomeric purity (>99% ee) so critical and challenging for this compound?

A2: As a chiral building block for active pharmaceutical ingredients (APIs), the stereochemistry is fundamental to the biological activity and safety of the final drug. The undesired (R)-enantiomer can be inactive, have a different therapeutic effect, or even be toxic. The primary challenge lies in the separation of the two enantiomers, which have identical physical properties (melting point, boiling point, solubility) in a non-chiral environment. This necessitates specialized techniques like diastereomeric salt formation or enzymatic resolution, which require careful optimization to achieve high selectivity.[6][7]

Q3: What is the best initial approach for purifying the crude product after synthesis?

A3: For crude product obtained from the common hydrogenation route, a well-executed acid-base workup followed by recrystallization is the most effective initial purification strategy.[4] The acid-base extraction effectively removes neutral organic impurities and the acidic starting material (if any remains). Subsequent recrystallization from a suitable solvent/anti-solvent system will then remove remaining trace impurities and yield a crystalline solid of high chemical purity.[3][4] This step is crucial before proceeding to any chiral resolution protocol.

Q4: How can I reliably confirm the enantiomeric purity of my final product?

A4: The definitive method for determining enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC) . While specific optical rotation (SOR) can provide an indication of the enantiomeric form, its reliability for chromane-2-carboxylic acids can be questionable for precise purity assessment.[1] Chiral HPLC, using a suitable chiral stationary phase (CSP), provides quantitative data by physically separating the (S) and (R) enantiomers, allowing for precise calculation of the ee value. Cinchona alkaloid-based ion-exchanger CSPs have shown excellent performance for separating similar fluorinated chiral acids.[8][9]

Section 2: Troubleshooting Guide: Common Purification Issues & Solutions

This guide provides a systematic approach to diagnosing and solving common problems encountered during purification.

Problem 1: Low Chemical Purity After Initial Crystallization
  • Symptom: Your HPLC or NMR analysis shows significant impurity peaks after performing an initial crystallization.

  • Causality: This issue typically stems from either an incomplete reaction, leaving behind starting material, or inefficient removal of byproducts or solvents during the workup. Rapid crystallization can also trap impurities within the crystal lattice.

  • Troubleshooting Workflow:

G start Low Purity Detected (HPLC/NMR) check_sm Is the major impurity the starting material? start->check_sm incomplete_rxn Diagnosis: Incomplete Hydrogenation check_sm->incomplete_rxn Yes check_other Are there multiple unidentified impurities? check_sm->check_other No re_run Action: Re-subject material to hydrogenation conditions or optimize reaction time/catalyst load. incomplete_rxn->re_run inefficient_workup Diagnosis: Inefficient Workup/Crystallization check_other->inefficient_workup Yes protocol Action: Perform rigorous acid-base extraction followed by slow recrystallization. (See Protocol 1) inefficient_workup->protocol

Caption: Troubleshooting workflow for low chemical purity.

  • Recommended Solution: Implement a robust acid-base extraction as detailed in Protocol 1 . This ensures that only acidic components are carried forward. Follow this with a carefully controlled recrystallization. The key is to allow crystals to form slowly, which excludes impurities from the lattice more effectively.

Problem 2: Poor Enantiomeric Excess (ee < 99%)
  • Symptom: Chiral HPLC analysis reveals a significant peak corresponding to the undesired (R)-enantiomer.

  • Causality: This is a direct result of an inefficient chiral resolution process. In diastereomeric salt crystallization, this can be due to sub-optimal choice of resolving agent, solvent, or number of recrystallization cycles.

  • Comparative Analysis of Resolution Methods:

FeatureDiastereomeric Salt CrystallizationEnzymatic Resolution
Principle Forms diastereomeric salts with a chiral base (e.g., α-methylbenzylamine), which have different solubilities and can be separated by fractional crystallization.[7]Uses an esterase to selectively hydrolyze the ester of one enantiomer (e.g., methyl ester of the (S)-acid), allowing for separation.[6]
Advantages Well-established, traditional method.High selectivity (often >99% ee), milder conditions, environmentally friendly ("green chemistry").[6][10]
Challenges Can be low-yielding, requires significant optimization of solvents and temperatures, may need multiple recrystallizations.[6]Requires specific enzymes, initial setup for biocatalysis, and synthesis of the ester precursor.
Typical Purity Highly variable, can reach >99% ee with careful optimization.Consistently high, often >99% ee in a single step.[6]
  • Recommended Solution: For labs equipped for classical organic synthesis, refining the diastereomeric salt resolution is key. See Protocol 3 for a detailed methodology. The choice of solvent is critical; it must provide a significant solubility difference between the two diastereomeric salts. Multiple recrystallization steps are often necessary to achieve >99% ee.

Problem 3: Residual Palladium Catalyst Contamination
  • Symptom: Inductively Coupled Plasma (ICP) analysis shows palladium levels above the acceptable limit (typically <10 ppm for pharmaceutical intermediates).

  • Causality: The Pd/C catalyst consists of very fine particles that can pass through standard filter paper.[3][4]

  • Recommended Solution: After the reaction, filter the mixture while still warm through a pad of diatomaceous earth (e.g., Celite®). This creates a fine filter bed that effectively traps the small catalyst particles. For persistent contamination, consider stirring the filtered solution with a palladium scavenger (e.g., thiol-functionalized silica) before final workup.

Problem 4: Difficulty Obtaining a Crystalline Solid (Product "Oils Out")
  • Symptom: Upon adding an anti-solvent or cooling, the product separates as an oil instead of a solid.

  • Causality: This is often caused by residual impurities (especially solvents like acetic acid) that depress the melting point and disrupt crystal lattice formation. The chosen solvent system may also be inappropriate.

  • Recommended Solution:

    • Ensure Purity: First, perform a thorough acid-base workup to remove impurities. Ensure the product is completely free of reaction solvents like acetic acid by co-evaporating with a solvent like toluene under reduced pressure.[4]

    • Optimize Crystallization: Use a solvent system where the product is highly soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperatures. Add the anti-solvent slowly at the elevated temperature until slight turbidity is observed, then allow the solution to cool slowly without disturbance. Scratching the inside of the flask with a glass rod can help induce nucleation.

Solvent System (Solvent : Anti-solvent)Notes
Toluene : Heptane/Hexane Toluene provides good solubility when hot; heptane/hexane acts as an effective anti-solvent upon cooling.
Ethyl Acetate : Petroleum Ether A common system offering a good polarity differential for effective precipitation.[3][4]
Methanol : Water Useful if the product is highly soluble in methanol. Water is added to decrease solubility.
Section 3: Protocols and Methodologies
Protocol 1: High-Purity Recrystallization via Acid-Base Extraction

This protocol is designed for the purification of crude 6-Fluorochromane-2-carboxylic acid obtained from hydrogenation.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Toluene or Ethyl Acetate (approx. 10 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M Sodium Hydroxide (NaOH) solution. The acidic product will move to the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Organic Wash: Combine the aqueous layers and wash with a small portion of the organic solvent (Toluene or Ethyl Acetate) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated Hydrochloric Acid (HCl) with stirring until the pH is ~1-2. The purified product will precipitate as a white solid.[4]

  • Isolation: Filter the solid using a Büchner funnel, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the solid under vacuum at 40-50°C to a constant weight.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Assessment

This is a representative method; optimization for your specific system is recommended.

ParameterRecommended Setting
Column Chiralpak ZWIX(+) or similar Cinchona alkaloid-based zwitterionic ion-exchange column.[9]
Mobile Phase Methanol/Acetonitrile mixture (e.g., 50:50 v/v) with acid and base additives (e.g., 50 mM formic acid and 25 mM diethylamine).[8]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Protocol 3: Diastereomeric Salt Resolution for Enantiomeric Enrichment

This protocol describes the enrichment of the (S)-enantiomer from a racemic mixture.

G start Racemic (R/S)-Acid in Hot Solvent (e.g., Ethanol) add_base Add 0.5 eq. of (S)-(-)-α-methylbenzylamine start->add_base cool Slowly cool to allow selective crystallization add_base->cool filter Filter the solid cool->filter solid Solid: Enriched (S,S) Salt filter->solid filtrate Filtrate: Enriched (R,S) Salt filter->filtrate recrystallize Recrystallize solid from fresh hot solvent solid->recrystallize check_ee Check ee of salt by liberating acid and analyzing via Chiral HPLC recrystallize->check_ee check_ee->recrystallize ee < 99% liberate Liberate (S)-Acid from purified salt using HCl check_ee->liberate ee > 99%

Caption: Workflow for diastereomeric salt resolution.

  • Salt Formation: Dissolve racemic 6-Fluorochromane-2-carboxylic acid (1.0 eq.) in a minimal amount of a hot solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (0.5 eq.) in a small amount of the same solvent.

  • Precipitation: Slowly add the amine solution to the hot acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4°C, to induce crystallization of the less soluble diastereomeric salt ((S)-acid with (S)-amine).

  • Isolation & Enrichment: Filter the resulting crystals. This first crop will be enriched in the (S,S) salt. The mother liquor will be enriched in the (R,S) salt.

  • Recrystallization for Purity: Recrystallize the solid from the same solvent to further improve the diastereomeric purity. This step is critical and may need to be repeated. Monitor the purity by liberating the acid from a small sample and analyzing its enantiomeric excess (ee) by Chiral HPLC.

  • Liberation of the Free Acid: Once the desired purity is achieved, dissolve the purified diastereomeric salt in water and acidify with HCl to pH 1-2. The pure this compound will precipitate and can be collected by filtration.

References
  • Gao, C., et al. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 24(8). Available at: [Link]

  • ResearchGate. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. Available at: [Link]

  • Ye, B., et al. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(21), 7565. Available at: [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available at: [Link]

  • Rousselin, Y., Laureano, H., & Clavel, A. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E, E71, o552-o553. Available at: [Link]

  • ResearchGate. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Available at: [Link]

  • Google Patents. (2014). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • Chen, P., et al. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E, 66(Pt 1), o147. Available at: [Link]

  • Puskás, A., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. Journal of Chromatography A, 1670, 462974. Available at: [Link]

  • SZTE Publicatio Repozitórium. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to (S)- and (R)-6-Fluorochromane-2-carboxylic Acid: Stereochemistry as the Arbiter of Synthetic Utility and Final Drug Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome and, ultimately, the therapeutic efficacy of a novel drug candidate. In this guide, we delve into the distinct roles of the enantiomers of 6-fluorochromane-2-carboxylic acid, (S)-6-fluorochromane-2-carboxylic acid and (R)-6-fluorochromane-2-carboxylic acid. While direct comparative data on the intrinsic biological activities of these enantiomers are not the focus of current research, their differential utility as pivotal pharmaceutical intermediates provides a compelling narrative on the profound impact of stereochemistry in medicinal chemistry.[1][2]

The primary value of these molecules lies not in their inherent pharmacology but in their role as enantiomerically pure synthons for complex, stereospecific drugs.[2][3][4][5] The chroman motif, particularly with a fluorine substitution, is a privileged structure in medicinal chemistry, known to enhance metabolic stability and bioavailability in drug candidates.[2][3] This guide will illuminate the distinct synthetic pathways these enantiomers enable and, by extension, the disparate biological activities of the resulting pharmaceutical products.

The Decisive Role of Chirality: An Overview

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets. For many drugs, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Consequently, the ability to synthesize enantiomerically pure drugs is a cornerstone of modern pharmaceutical development. This necessitates the availability of high-purity chiral starting materials, such as the (S) and (R) enantiomers of 6-fluorochroman-2-carboxylic acid.[1][6]

This compound: A Key Intermediate for Aldose Reductase Inhibition

The (S)-enantiomer of 6-fluorochroman-2-carboxylic acid is a crucial intermediate in the synthesis of Fidarestat, a potent aldose reductase inhibitor investigated for the treatment of diabetic complications.[7] Aldose reductase is an enzyme in the polyol pathway that, under hyperglycemic conditions, contributes to the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy. The stereochemistry of the final drug, Fidarestat, is critical for its inhibitory activity, and this stereochemistry is directly derived from its (S)-6-fluorochroman-2-carboxylic acid precursor.

Synthetic Utility Comparison

The distinct applications of each enantiomer underscore the importance of stereochemical control in pharmaceutical synthesis. The choice between the (S) and (R) form is not arbitrary but is dictated by the required stereochemistry of the final active pharmaceutical ingredient (API).

EnantiomerPrimary ApplicationTherapeutic AreaResulting Drug (Example)
This compound Synthesis of aldose reductase inhibitorsDiabetic ComplicationsFidarestat
(R)-6-Fluorochromane-2-carboxylic Acid Component in the synthesis of β-adrenergic blockersCardiovascularNebivolol (as part of a stereoisomeric mixture)
(R)-6-Fluorochromane-2-carboxylic Acid: A Building Block for Cardiovascular Drugs

In contrast to its antipode, the (R)-enantiomer is a key building block in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist used to treat hypertension.[4][5] Nebivolol is marketed as a racemic mixture of (d)-Nebivolol (SRRR-Nebivolol) and (l)-Nebivolol (RSSS-Nebivolol). The synthesis of these specific stereoisomers requires enantiomerically pure precursors, including a derivative of (R)-6-fluorochroman-2-carboxylic acid for one of the chiral centers. The unique pharmacological profile of Nebivolol, which includes vasodilatory effects mediated by nitric oxide in addition to its β-blocking activity, is dependent on the presence of both enantiomers. This illustrates a more complex scenario where the "distomer" contributes to the overall therapeutic effect.

The following diagram illustrates the divergent synthetic pathways originating from the racemic 6-fluorochroman-2-carboxylic acid.

G racemic Racemic 6-Fluorochroman-2-carboxylic Acid resolution Enantioselective Resolution racemic->resolution s_enantiomer (S)-6-Fluorochroman-2-carboxylic Acid resolution->s_enantiomer  (S)-selective process r_enantiomer (R)-6-Fluorochroman-2-carboxylic Acid resolution->r_enantiomer  (R)-selective process s_pathway Multi-step Synthesis s_enantiomer->s_pathway r_pathway Multi-step Synthesis r_enantiomer->r_pathway fidarestat Fidarestat (Aldose Reductase Inhibitor) s_pathway->fidarestat nebivolol Nebivolol (β-blocker) r_pathway->nebivolol

Caption: Divergent synthetic utility of (S)- and (R)-6-fluorochroman-2-carboxylic acid.

Experimental Protocols: Enantioselective Resolution

The production of enantiomerically pure (S)- and (R)-6-fluorochroman-2-carboxylic acids is paramount. While classical chemical resolution methods exist, enzymatic resolution offers a more efficient and environmentally benign alternative.[2]

Protocol: Sequential Enzymatic Resolution of Racemic Methyl 6-fluoro-chroman-2-carboxylate

This protocol is based on the use of two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, which exhibit high enantioselectivity for the (S) and (R) enantiomers of the methyl ester of 6-fluorochroman-2-carboxylic acid (MFCC), respectively.[2]

Objective: To produce high-purity (S)- and (R)-6-fluorochroman-2-carboxylic acid ((S)-FCCA and (R)-FCCA) from racemic MFCC.

Materials:

  • Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized whole cells expressing EstS (imcEstS)

  • Immobilized whole cells expressing EstR (imcEstR)

  • Toluene (organic phase)

  • Sodium phosphate buffer (aqueous phase)

Workflow Diagram:

G cluster_0 Step 1: (S)-Enantiomer Resolution cluster_1 Step 2: (R)-Enantiomer Resolution start Biphasic System: Racemic MFCC in Toluene + Aqueous Buffer add_ests Add imcEstS start->add_ests reaction_s Incubate & React (Selective hydrolysis of (S)-MFCC) add_ests->reaction_s separate_s Separate Phases reaction_s->separate_s aqueous_s Aqueous Phase: (S)-FCCA separate_s->aqueous_s organic_r Organic Phase: Enriched (R)-MFCC separate_s->organic_r organic_r_2 Organic Phase: Enriched (R)-MFCC organic_r->organic_r_2 Transfer add_buffer Add fresh Aqueous Buffer organic_r_2->add_buffer add_estr Add imcEstR add_buffer->add_estr reaction_r Incubate & React (Hydrolysis of remaining (R)-MFCC) add_estr->reaction_r separate_r Separate Phases reaction_r->separate_r aqueous_r Aqueous Phase: (R)-FCCA separate_r->aqueous_r organic_final Organic Phase: (Residuals) separate_r->organic_final

Caption: Workflow for sequential enzymatic resolution of FCCA enantiomers.

Procedure:

  • Preparation of the Biphasic System: Prepare a two-phase system consisting of a solution of racemic MFCC in toluene (organic phase) and a sodium phosphate buffer (aqueous phase).

  • (S)-FCCA Synthesis:

    • Introduce immobilized EstS cells (imcEstS) into the biphasic system.

    • Incubate under appropriate temperature and agitation to facilitate the selective hydrolysis of the (S)-methyl ester to (S)-6-fluorochroman-2-carboxylic acid. The (S)-acid will preferentially move to the aqueous phase.

    • After the reaction reaches the desired conversion (e.g., ~50%), separate the aqueous phase. This phase now contains the enantiomerically enriched (S)-FCCA.

  • (R)-FCCA Synthesis:

    • To the remaining organic phase, which is now enriched with (R)-MFCC, add a fresh aqueous buffer.

    • Introduce immobilized EstR cells (imcEstR).

    • Incubate to facilitate the hydrolysis of the (R)-methyl ester to (R)-6-fluorochroman-2-carboxylic acid.

    • Separate the aqueous phase to obtain the enantiomerically enriched (R)-FCCA.

  • Product Recovery and Analysis: The respective enantiomers can be isolated from the aqueous phases by acidification and extraction. Enantiomeric excess (ee) should be determined using chiral HPLC.

Self-Validation and Causality: This sequential batch process is self-validating as the high enantioselectivity of the chosen enzymes ensures the production of high-purity enantiomers. The separation of the process into two steps, each optimized for one enantiomer, allows for efficient recovery and high overall yield. The use of immobilized enzymes enhances stability and allows for their reuse over multiple batches, improving the economic viability of the process.[2]

Conclusion

The comparison of (S)- and (R)-6-fluorochroman-2-carboxylic acid transcends a simple evaluation of differential biological activity. Instead, it offers a compelling case study in the critical role of stereochemistry in drug design and development. Their "activity" is best understood through their synthetic utility, where the selection of a specific enantiomer is a non-negotiable prerequisite for accessing the desired stereoisomer of a complex drug. For researchers in the field, the true value of these compounds lies in their ability to serve as clean, reliable, and stereochemically defined starting points for building the next generation of therapeutics, from aldose reductase inhibitors to advanced cardiovascular agents. The continued development of efficient, enantioselective synthetic and resolution methodologies for these building blocks remains a vital area of research, directly impacting the accessibility and cost of these important medicines.

References

  • Jiang, M., Liu, Y. J., Liu, G. S., Zhou, W., Shen, Y. L., Gao, B., Wang, F. Q., & Wei, D. Z. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 24(6), 2499–2508. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. Retrieved January 16, 2026, from [Link]

  • Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., & Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available from: [Link]

  • Royal Society of Chemistry. (2022). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. Available from: [Link]

  • Chen, P., Qian, S., Shi, Z. Q., & Wu, Y. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o142. Available from: [Link]

  • ResearchGate. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn | Request PDF. Retrieved January 16, 2026, from [Link]

  • Tianming Pharmaceutical. (n.d.). 6-Fluorochroman-2-Carboxylic Acid | High-Quality Pharma Intermediate. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Analysis of (S)-6-Fluorochromane-2-carboxylic Acid and Known Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Aldose Reductase in Diabetic Complications

Aldose reductase (AR), an enzyme in the polyol pathway, is a critical target in the management of diabetic complications.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states characteristic of diabetes mellitus, the flux of glucose through the polyol pathway increases significantly.[3] AR catalyzes the reduction of glucose to sorbitol, which is subsequently converted to fructose.[2][4] The accumulation of intracellular sorbitol and the concurrent depletion of NADPH lead to osmotic and oxidative stress, contributing to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[5][6] Consequently, the inhibition of aldose reductase is a key therapeutic strategy to mitigate these debilitating long-term complications.[7]

(S)-6-Fluorochromane-2-carboxylic acid is a chiral building block recognized as a key intermediate in the synthesis of Fidarestat, a potent aldose reductase inhibitor (ARI).[8][9][10] Given its structural contribution to a known ARI, this guide explores the potential inhibitory profile of this compound in comparison to established ARIs, providing a framework for its evaluation as a standalone inhibitor.

Mechanism of Action: How Aldose Reductase Inhibitors Work

Aldose reductase inhibitors function by binding to the active site of the aldose reductase enzyme, preventing it from converting glucose into sorbitol.[11] This action helps to normalize the polyol pathway, thereby reducing the accumulation of sorbitol in tissues susceptible to diabetic complications.[5] By mitigating osmotic stress and preserving cellular antioxidant capacity through the conservation of NADPH, ARIs can help to slow the progression of nerve damage and other diabetes-related pathologies.[5][12]

The general mechanism of the polyol pathway and the action of aldose reductase inhibitors are depicted in the following diagram:

cluster_0 Polyol Pathway cluster_1 Inhibitor Action Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Aldose Reductase Aldose Reductase NADPH NADPH Sorbitol Dehydrogenase Sorbitol Dehydrogenase NAD+ NAD+ NADP+ NADP+ NADPH->NADP+ NADH NADH NAD+->NADH ARI Aldose Reductase Inhibitor ARI->Aldose Reductase inhibits cluster_workflow Aldose Reductase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Prepare Reaction Mixtures Prepare Reaction Mixtures Prepare Reagents->Prepare Reaction Mixtures Test Compound, Controls, Enzyme, NADPH Incubate Incubate Prepare Reaction Mixtures->Incubate Pre-incubation at 37°C Initiate Reaction Initiate Reaction Incubate->Initiate Reaction Add Substrate (DL-glyceraldehyde) Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Monitor at 340 nm Analyze Data Analyze Data Measure Absorbance->Analyze Data Calculate % Inhibition and IC50

Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.

Conclusion and Future Perspectives

While this compound is primarily recognized as a crucial precursor to the potent aldose reductase inhibitor Fidarestat, its structural features suggest it may possess intrinsic inhibitory activity. [8][9]A direct comparison with established ARIs such as Epalrestat and Zopolrestat highlights the high potency of these developed drugs. [11][13][14]To definitively position this compound within the landscape of aldose reductase inhibitors, further experimental validation is necessary to determine its IC50 value and mechanism of inhibition. Such studies would not only elucidate its potential as a standalone therapeutic agent but also provide valuable insights for the structure-based design of novel and more effective aldose reductase inhibitors for the management of diabetic complications.

References

  • Epalrestat. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Fidarestat. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Dhalla, N. S., & Sharma, A. K. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy.
  • Hotta, N., Toyota, T., Matsuoka, K., Shigeta, Y., Kikkawa, R., Kaneko, T., ... & Sakamoto, N. (2001).
  • Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 28(5), 646-655.
  • Markham, A., & Plosker, G. L. (1996). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. Drugs & Aging, 9(6), 444-459.
  • Sato, S., & Kador, P. F. (2002).
  • Oda, M., & Kador, P. F. (2005). Aldose Reductase Inhibitors. Current Medicinal Chemistry, 12(4), 465-475.
  • What is the mechanism of Epalrestat? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Fidarestat. (2026, January 7). Grokipedia. Retrieved January 16, 2026, from [Link]

  • Hotta, N., et al. (2001). Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study. Diabetes Care, 24(10), 1776-1782.
  • In Vitro Aldose Reductase Inhibition Assay. (2025, December). BenchChem.
  • Validating Zopolrestat's In Vivo Engagement with Aldose Reductase: A Compar
  • Carvalho, V. F., et al. (2006). Aldose reductase inhibitor zopolrestat restores allergic hyporesponsiveness in alloxan-diabetic rats. European Journal of Pharmacology, 549(1-3), 173-178.
  • Mylari, B. L., et al. (1992). Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain. Journal of Medicinal Chemistry, 35(15), 2155-2162.
  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380-392.
  • Ramana, K. V. (2011). Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies. International Journal of Molecular Sciences, 12(12), 9474-9489.
  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. Endocrine Reviews, 26(3), 380-392.
  • Amadio, M., et al. (2019). In Search of Differential Inhibitors of Aldose Reductase. Molecules, 24(12), 2296.
  • Mizuno, K., et al. (1992). Effects of a New Aldose Reductase Inhibitor, (2S, 4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-ca Rboxamid E (SNK-860)
  • Dagher, Z., et al. (2010). Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model.
  • Oboh, G., et al. (2016). IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected tropical fruits. Journal of Basic and Clinical Physiology and Pharmacology, 27(3), 255-261.
  • S., S., & K., S. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy.
  • Bhatnagar, A., & Srivastava, S. K. (2021). Physiological and Pathological Roles of Aldose Reductase. Metabolites, 11(10), 655.
  • Oboh, G., et al. (2015). IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected citrus fruits.
  • Aldose Reductase Inhibitor Screening Kit (Colorimetric). (2021, July 7). Abcam.
  • Aslan, M., et al. (2007). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 717-721.
  • The half maximal inhibitory concentration graphs (IC50) of studied drugs for aldose reductase. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Aldose Reductase Inhibition Assay. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gacche, R. N. (2019). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Austin Journal of Endocrinology and Diabetes, 6(1), 1064.
  • Li, Z., et al. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 22(19), 6466-6475.
  • Aldose reductase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating Small-Molecule Target Engagement: A Comparative Analysis of CETSA, SPR, and ITC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Validation in Drug Discovery

In the intricate process of drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A primary reason for late-stage failures is the lack of robust evidence that a compound interacts with its intended biological target in a physiologically relevant manner.[1] This process, known as target engagement, is the foundational pillar upon which a drug's mechanism of action and therapeutic hypothesis are built.[2]

Molecules like (S)-6-Fluorochromane-2-carboxylic acid (CAS 129101-36-6) represent a crucial starting point in this journey.[3] While it is a vital chiral building block used in the synthesis of complex pharmaceuticals such as the antihypertensive drug Nebivolol and the aldose reductase inhibitor Fidarestat, it is the final synthesized molecule, not the intermediate, that must be rigorously validated against its target.[4][5]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond theoretical discussions to provide a practical, in-depth comparison of three cornerstone biophysical techniques used to confirm and quantify target engagement: the Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and Isothermal Titration Calorimetry (ITC) . We will dissect the principles, provide actionable protocols, and compare the data outputs to empower you to make informed decisions in your research, ensuring that your lead compounds are built on a solid foundation of validated target interaction.

Chapter 1: The In-Cell Litmus Test - Cellular Thermal Shift Assay (CETSA)

The most definitive proof of target engagement occurs within the complex milieu of a living cell. CETSA is a powerful technique that directly assesses the binding of a ligand to its target protein in a cellular environment, including cultured cells, tissues, or even patient-derived samples.[6]

The Principle of Thermal Stabilization

CETSA operates on a fundamental biophysical principle: when a ligand binds to a protein, it generally stabilizes the protein's three-dimensional structure.[7] This increased stability translates to a higher melting temperature (T_m). In a CETSA experiment, cells are treated with the compound and then heated across a temperature gradient. Unbound proteins denature and aggregate at their characteristic T_m, becoming insoluble. Stabilized, ligand-bound proteins, however, remain soluble at higher temperatures.[8][9] By quantifying the amount of soluble target protein at each temperature, one can generate a "melting curve," and a shift in this curve upon compound treatment is direct evidence of target engagement.[10]

CETSA Experimental Workflow

The workflow involves treating cells, applying a heat shock, lysing the cells, separating soluble from aggregated proteins, and finally, detecting the amount of soluble target protein.

cluster_0 CETSA Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Apply Temperature Gradient) A->B Incubate C 3. Cell Lysis (e.g., Freeze-Thaw) B->C Denature & Aggregate D 4. Separation (Centrifugation to pellet insoluble aggregates) C->D Isolate Lysate E 5. Soluble Fraction Analysis (e.g., Western Blot, MS) D->E Collect Supernatant F 6. Data Analysis (Generate Melt Curves & Calculate ΔTm) E->F Quantify Protein cluster_1 SPR Workflow A 1. Ligand Immobilization (e.g., Target Protein on Chip) B 2. Analyte Injection (Flow Small Molecule over surface) A->B Association Phase C 3. Dissociation (Flow buffer to wash away analyte) B->C Dissociation Phase E 5. Data Analysis (Fit Sensorgram to obtain ka, kd, and KD) B->E Generate Sensorgram D 4. Regeneration (Strip bound analyte with harsh buffer) C->D Prepare for next cycle D->A New Analyte Concentration

Caption: The cyclical workflow of an SPR experiment.

Experimental Protocol: SPR for Kinetic Analysis
  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of EDC and NHS. This creates reactive esters for protein coupling.

    • Immobilize the purified target protein to the chip surface via amine coupling by injecting it at a low concentration (e.g., 10 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The acidic pH protonates carboxyl groups on the protein, promoting electrostatic pre-concentration on the negatively charged dextran surface.

    • Deactivate any remaining reactive esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of the small-molecule analyte in the running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM, spanning below and above the expected K_D. Including a zero-analyte (buffer only) injection is crucial for double-referencing.

  • Binding Analysis (Association/Dissociation):

    • Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time to generate the association phase of the sensorgram.

    • After the injection period (e.g., 180 seconds), switch back to flowing only running buffer over the chip to monitor the dissociation phase. The length of this phase depends on the off-rate; slow dissociators require longer times.

  • Regeneration:

    • After dissociation, inject a small pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove any remaining bound analyte. [11]The choice of regeneration solution must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to correct for non-specific binding and bulk shifts.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Chapter 3: The Thermodynamic Deep Dive - Isothermal Titration Calorimetry (ITC)

ITC stands unique as the only technique that directly measures the heat released or absorbed during a binding event. [12]This provides a complete thermodynamic signature of the interaction, offering deep insights into the forces driving binding (e.g., hydrogen bonds, hydrophobic interactions). [13]It is considered a gold standard for characterizing binding affinity in solution, free from the potential artifacts of surface immobilization. [14]

The Principle of Heat Measurement

In an ITC experiment, a solution of the ligand (the small molecule) is titrated in small, precise injections into a sample cell containing the macromolecule (the target protein). [15]The instrument consists of a reference cell and a sample cell, maintained at a constant temperature. When the ligand is injected into the sample cell and binds to the protein, heat is either released (exothermic) or absorbed (endothermic). [13]The instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated over time to yield the total heat exchanged.

ITC Experimental Workflow

The ITC workflow is a direct titration process leading to a binding isotherm.

cluster_2 ITC Workflow A 1. Sample Preparation (Protein in cell, Ligand in syringe) B 2. Titration (Inject ligand into protein solution) A->B Precise Injections C 3. Heat Detection (Measure power differential per injection) B->C Binding Event D 4. Data Integration (Integrate heat peaks) C->D Generate Raw Thermogram E 5. Isotherm Fitting (Plot heat vs. molar ratio and fit to model) D->E Generate Binding Isotherm

Caption: ITC workflow from sample preparation to data fitting.

Experimental Protocol: ITC for Thermodynamic Characterization
  • Sample Preparation (The Most Critical Step):

    • Purify the target protein to a high degree (>95%).

    • Dialyze both the protein and the small molecule extensively against the same final buffer. Mismatched buffers will generate large heats of dilution, masking the binding signal. This is a common point of failure.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the cell or syringe.

    • Accurately determine the concentrations of both protein and ligand. Protein concentration is typically 10-50 µM, while the ligand concentration in the syringe should be 10-15 times higher. [13]2. Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe, and discard this data point during analysis.

    • Execute a series of 15-30 injections (e.g., 2-3 µL each), spaced sufficiently apart (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiments:

    • To determine the heat of dilution, perform a control experiment by titrating the ligand into buffer alone. This background heat is subtracted from the protein-ligand binding data. This is a mandatory step for a self-validating system.

  • Data Analysis:

    • Integrate the area under each peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding). The fitting yields the binding affinity (K_A, from which K_D is calculated), the enthalpy of binding (ΔH), and the stoichiometry (n). [12]The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.

Chapter 4: Comparative Analysis and Data Interpretation

Choosing the right technique depends on the specific question, the stage of the drug discovery project, and the available resources.

At-a-Glance Comparison of Techniques
FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationChange in refractive index upon mass changeDirect measurement of heat exchange
Environment In-cell, lysate, or tissue (Physiological)In-vitro, surface-basedIn-vitro, solution-based
Labeling Label-freeLabel-freeLabel-free
Primary Output Thermal Shift (ΔT_m)k_a, k_d, K_D (Kinetics, Affinity)K_D, ΔH, ΔS, n (Thermodynamics, Affinity)
Throughput Moderate to High (plate-based formats)Moderate to High (with automation)Low to Moderate
Protein Req. Low (endogenous levels)Low (µg per run)High (mg per run)
Key Advantage Confirms target engagement in a live cellReal-time kinetic informationGold-standard affinity and thermodynamics
Key Limitation Indirect readout; not all proteins melt wellImmobilization can cause artifactsLow throughput; requires large sample amounts
Interpreting Hypothetical Data

Imagine we have synthesized a derivative of this compound, "Compound X," designed to inhibit a hypothetical target, "Kinase Y." Here is how the data from our three methods might look:

MethodResult for Compound X + Kinase YInterpretation
CETSA ΔT_m = +4.2 °C (p < 0.001)Positive Target Engagement: Compound X binds to and significantly stabilizes Kinase Y inside the cell, confirming it reaches and engages its intended target in a physiological context.
SPR K_D = 25 nMk_a = 5 x 10^5 M⁻¹s⁻¹k_d = 1.25 x 10⁻² s⁻¹High Affinity, Fast On/Off: The compound binds with high affinity. The relatively fast on- and off-rates suggest a dynamic interaction, which might be desirable for reversible inhibitors.
ITC K_D = 30 nMΔH = -8.5 kcal/molTΔS = +2.4 kcal/moln = 0.98Enthalpically Driven Binding: The affinity (K_D) agrees well with SPR. The negative enthalpy (ΔH) indicates that hydrogen bonding and van der Waals interactions are the primary drivers of binding. The stoichiometry (n) close to 1 confirms a 1:1 binding model. [12]

The convergence of data—CETSA confirming in-cell binding, and SPR and ITC providing consistent in-vitro affinity values—provides a robust and trustworthy validation of Compound X's engagement with Kinase Y.

Conclusion: Building a Multi-Faceted Validation Strategy

No single technique tells the whole story of target engagement. A logical and resource-efficient strategy often involves a tiered approach:

  • Primary Confirmation (In-Cell): Use CETSA early to confirm that your compound can access and bind its target in a complex cellular environment. A positive result here provides high confidence to proceed.

  • Detailed Biophysical Characterization (In-Vitro): Follow up with SPR to obtain detailed kinetic information, which is invaluable for structure-activity relationship (SAR) studies and lead optimization. Use ITC to gain a deep understanding of the thermodynamic forces driving the interaction, which can guide rational drug design. [16] By integrating these orthogonal approaches, researchers can build a comprehensive and irrefutable body of evidence for target engagement. This not only de-risks drug development projects by eliminating compounds that fail to hit their target but also enriches our understanding of molecular recognition, paving the way for the design of safer and more effective medicines.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Ghai, R., et al. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted binding kinetics of the active components of traditional Chinese medicine (TCM). [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. [Link]

  • Vabbilisetty, P. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

  • MDPI. (2016). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. [Link]

  • PubMed Central. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 6-Fluorochromane-2-carboxylic Acid in Chemical Applications. [Link]

  • RSC Publishing. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • ResearchGate. (2008). (PDF) 6-Fluoro-4-oxochroman-2-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. [Link]

  • PubChem. (n.d.). (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

Sources

A Comparative Guide to Off-Target Effects Analysis for Chromane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Influence of a Chiral Building Block

(S)-6-Fluorochromane-2-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry, recognized for its role as a key intermediate in the synthesis of drugs such as the aldose reductase inhibitor, Fidarestat, and the beta-blocker, Nebivolol.[1][2] While this guide is titled with this specific molecule, it's crucial to understand that as a chemical intermediate, it is not typically subjected to the rigorous on- and off-target profiling reserved for active pharmaceutical ingredients (APIs). However, the structural motifs that such building blocks introduce into a final drug molecule are of paramount importance. The chromane scaffold, for instance, can influence the ultimate shape, flexibility, and physicochemical properties of an API, thereby dictating its interactions with a multitude of biological targets.

This guide, therefore, uses the concept of a chromane-based scaffold as a foundation to explore the critical discipline of off-target effects analysis in modern drug discovery. For researchers, scientists, and drug development professionals, understanding and anticipating unintended molecular interactions is not merely an academic exercise; it is a cornerstone of developing safer and more effective medicines. We will dissect and compare the industry-standard methodologies for identifying these off-target interactions, providing not just the "what" but the "why" behind experimental choices, grounded in scientific integrity and practical experience.

The Imperative of Early and Comprehensive Off-Target Profiling

Drug action is rarely a monolithic event of one molecule binding to one target. The reality is a complex interplay of interactions, often referred to as polypharmacology, where a single drug can bind to multiple targets.[3] While some of these interactions can be beneficial, leading to drug repositioning opportunities, unintended off-target binding is a primary driver of adverse drug reactions and late-stage clinical trial failures.[4] The early identification of these potential liabilities is therefore essential to de-risk drug candidates, reduce development costs, and ultimately protect patient safety.[5]

An effective off-target profiling strategy is a self-validating system. It should be designed to cast a wide yet discerning net, capable of identifying interactions that might be missed in primary efficacy screens. This involves a multi-pronged approach, combining computational predictions with robust in vitro experimental validation.

A Comparative Guide to Off-Target Profiling Methodologies

The modern drug developer has a powerful arsenal of tools for off-target analysis. These can be broadly categorized into in silico (computational) methods and in vitro (experimental) assays. The most robust strategy involves a synergistic combination of both.

In Silico Profiling: The Predictive First Pass

Computational methods leverage vast databases of known drug-target interactions to predict the potential off-target profile of a novel compound based on its chemical structure.[3][5] These methods are invaluable for early-stage triage, allowing for the prioritization of compounds for experimental testing and flagging potential liabilities before significant resources are invested.

Method Principle Strengths Limitations
Ligand-Based (2D/3D Similarity) Compares the chemical structure of a query molecule to a database of compounds with known biological activities (e.g., SEA, XPI).[6]Fast, computationally inexpensive, does not require a known protein structure.Heavily reliant on the quality and coverage of the underlying database; may miss novel scaffolds.
Structure-Based (Molecular Docking) Simulates the binding of a molecule into the 3D structure of a known off-target protein.Provides a structural hypothesis for the interaction; can identify novel chemotypes.Requires a high-resolution protein structure; scoring functions can be inaccurate.
Machine Learning & AI Uses algorithms (e.g., Random Forest, SVM) trained on large datasets to predict bioactivity.[6]Can identify complex structure-activity relationships that are not intuitive.Can be "black box" models, making mechanistic interpretation difficult; prone to overfitting.

The logical workflow for integrating these methods is visualized below.

cluster_0 In Silico Off-Target Profiling Workflow Start New Drug Candidate (e.g., Chromane Derivative) Similarity 2D/3D Ligand Similarity Screening (e.g., SEA) Start->Similarity Docking Structure-Based Docking (Panel of known off-targets) Start->Docking ML Machine Learning/ AI Prediction Start->ML Integration Integrate & Prioritize Potential Off-Targets Similarity->Integration Docking->Integration ML->Integration Output List of High-Probability Off-Targets for Experimental Validation Integration->Output

Caption: In Silico Off-Target Profiling Workflow.

In Vitro Profiling: The Experimental Ground Truth

While in silico methods are predictive, in vitro assays provide the definitive evidence of a drug-target interaction. A tiered approach is typically employed, starting with broad screening panels and progressing to more detailed mechanistic studies for any identified "hits."

Radioligand binding assays are the gold standard for high-throughput screening of off-target interactions, particularly for G-protein coupled receptors (GPCRs), ion channels, and transporters.[7][8]

  • Principle: These are competitive assays where the test compound's ability to displace a known, radioactively labeled ligand from its receptor is measured.[7] The result is typically reported as a percent inhibition at a given concentration, and for significant hits, an IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) is determined.

  • Causality Behind Experimental Choice: This method is chosen for its high sensitivity, robustness, and the commercial availability of broad screening panels (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™), allowing for a cost-effective survey of the most common off-target liabilities in a single experiment.

For off-targets that are enzymes (e.g., kinases, proteases, CYPs), it is crucial to move beyond simple binding and assess functional inhibition.

  • Principle: These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.[9][10] A decrease in the reaction rate indicates inhibition.

  • Causality Behind Experimental Choice: A compound can bind to an enzyme without affecting its catalytic activity (non-functional binding). Functional assays are essential to confirm that a binding event translates into a biological consequence. They are also critical for determining the mechanism of inhibition (e.g., competitive, non-competitive), which has important implications for in vivo effects.[11]

A significant challenge in drug discovery is confirming that a compound binds to its intended (or unintended) target within the complex environment of a living cell.[12][13] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in situ.[14][15]

  • Principle: CETSA® is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (our drug candidate), it becomes more resistant to heat-induced unfolding and aggregation.[16] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement.[12][16]

  • Causality Behind Experimental Choice: This assay is a critical step in validating an off-target interaction. It bridges the gap between biochemical assays (using purified proteins or membrane preps) and cellular responses. A positive CETSA® result provides strong evidence that the compound can penetrate the cell membrane, engage the target in its native state, and is not being rapidly metabolized or effluxed.

The logical relationship between these key experimental techniques is illustrated below.

cluster_1 Experimental Off-Target Validation Workflow Start Predicted Off-Target (from In Silico Screen) Binding Radioligand Binding Assay (Determine Ki) Start->Binding Is it a receptor? Enzyme Enzyme Inhibition Assay (Determine IC50, MoA) Start->Enzyme Is it an enzyme? CETSA Cellular Thermal Shift Assay (Confirm Target Engagement in Cells) Binding->CETSA Enzyme->CETSA Decision Assess Risk/Benefit Profile CETSA->Decision

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-6-Fluorochromane-2-carboxylic Acid Analogs in Neurokinin-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple receptor targets—is a cornerstone of efficient medicinal chemistry. The (S)-6-Fluorochromane-2-carboxylic acid moiety represents one such scaffold, particularly prominent in the development of potent and selective Neurokinin-1 (NK1) receptor antagonists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of its analogs with the NK1 receptor, offering a comparative framework for researchers in pharmacology and drug development.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a host of physiological and pathological processes, including pain transmission, inflammation, and emesis (nausea and vomiting).[1] Consequently, antagonists of this receptor have significant therapeutic potential. The development of Aprepitant (EMEND®), the first-in-class NK1 receptor antagonist for preventing chemotherapy-induced nausea and vomiting (CINV), validated this target and highlighted the clinical success of molecules built around a core heterocyclic structure.[2][3][4][5]

This guide will dissect the key structural features of the this compound scaffold, analyze how modifications to this core impact biological activity, and provide detailed experimental protocols for assessing compound affinity and function.

The Neurokinin-1 Receptor Antagonist Pharmacophore

Decades of research have culminated in a well-defined pharmacophore model for non-peptide NK1 receptor antagonists. This model generally consists of a central heterocyclic scaffold that correctly orients at least two aromatic rings.[6] These rings engage with specific pockets within the receptor, and the scaffold itself often contains crucial hydrogen bond acceptors that contribute to binding affinity.[6]

The this compound scaffold provides an ideal foundation for this pharmacophore. Its rigid bicyclic structure pre-organizes substituents into a conformationally constrained arrangement, which is often beneficial for potent receptor binding.

Diagram 1: Generalized Pharmacophore for NK1 Receptor Antagonists

NK1_Pharmacophore cluster_0 NK1 Receptor Antagonist Scaffold Central Scaffold (e.g., Chromane) Aromatic1 Aromatic Ring 1 (e.g., Fluorophenyl) Scaffold->Aromatic1 Positions Substituent Aromatic2 Aromatic Ring 2 (e.g., Bis(trifluoromethyl)phenyl) Scaffold->Aromatic2 Positions Substituent HBA Hydrogen Bond Acceptor(s) Scaffold->HBA Contains

A generalized model showing the key components of a non-peptide NK1 receptor antagonist.

Core Structure and Key Modification Points

The this compound scaffold offers several points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The core structure's key features include:

  • The Chromane Ring System: A bicyclic ether that provides structural rigidity.

  • The (S)-Stereocenter at C2: The stereochemistry at this position is often crucial for correct orientation within the receptor binding pocket.

  • The Carboxylic Acid at C2: This group can be modified into amides, esters, or other bioisosteres to modulate binding and drug-like properties.[7]

  • The Fluorine at C6: This substituent on the aromatic ring can influence electronic properties and metabolic stability.

Diagram 2: Key Modification Points on the Scaffold

Key sites for chemical modification on the this compound core.

Comparative Analysis of Analog Modifications
Modification Site Structural Change Impact on Activity (NK1 Receptor Affinity) Rationale / Causality Reference
C2-Carboxylic Acid Conversion to Amide (e.g., with a substituted benzylamine)Generally Increases Potency The amide bond introduces a key hydrogen bond donor/acceptor site and allows for the introduction of a second aromatic moiety (e.g., 3,5-bis(trifluoromethyl)benzyl group) to occupy a hydrophobic pocket in the receptor.[7]
C2-Carboxylic Acid Conversion to Ester or EtherSubstantial Loss of Affinity These modifications remove the crucial hydrogen-bonding capability of the amide linkage, leading to a weaker interaction with the receptor.[7]
C6-Aromatic Ring Removal of FluorineVariable; Can decrease potency or metabolic stability The electron-withdrawing fluorine atom can influence the pKa of the aromatic system and block potential sites of metabolism, often improving pharmacokinetic properties.[8]
C4-Aliphatic Ring Introduction of an Oxo (=O) groupCan Improve Selectivity Adding a polar group at this position can disfavor binding to off-target receptors (e.g., adrenergic or dopaminergic receptors) by creating steric or electronic clashes.[8]
C2-Stereochemistry Inversion from (S) to (R)Significant Decrease or Loss of Potency The (S)-configuration is critical for the precise 3D orientation of the substituents required to fit optimally into the chiral binding pocket of the NK1 receptor.[9]

This table summarizes the general impact of specific structural modifications on the biological activity of chromane-based NK1 antagonists.

The data strongly suggest that the most critical modification for achieving high affinity is the conversion of the C2-carboxylic acid to a specific amide. This amide links the chromane scaffold to a 3,5-bis(trifluoromethyl)benzyl moiety, a recurring feature in many potent NK1 antagonists, including Aprepitant.[5] This group is thought to provide a significant portion of the binding energy through hydrophobic interactions.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.

Protocol: Human NK1 Receptor Competitive Binding Assay

This protocol is designed to measure the ability of a test compound to displace a known high-affinity radioligand from the NK1 receptor, allowing for the determination of the inhibitory constant (Kᵢ).

1. Materials & Reagents:

  • Cell Membranes: CHO-K1 or HEK293 cell membranes stably expressing the human NK1 receptor.[10]

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.[1][11]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, and a protease inhibitor cocktail (e.g., Sigma-Aldrich P8340).

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known non-radiolabeled NK1 antagonist like Aprepitant.

  • Test Compounds: Dissolved in 100% DMSO to create stock solutions, then serially diluted.

  • Scintillation Cocktail & Vials or Filter Mats & Scintillation Counter.

2. Experimental Workflow:

Diagram 3: NK1 Receptor Binding Assay Workflow

Assay_Workflow start Start: Prepare Reagents step1 1. Add Assay Buffer to 96-well plate start->step1 step2 2. Add Test Compound (or vehicle/NSB control) step1->step2 step3 3. Add Radioligand ([3H]-Substance P) step2->step3 step4 4. Add hNK1 Receptor Membranes to initiate binding step3->step4 step5 5. Incubate (e.g., 60 min at 25°C) step4->step5 step6 6. Terminate reaction by rapid filtration over filter mat step5->step6 step7 7. Wash filter mat to remove unbound radioligand step6->step7 step8 8. Dry filter mat and add scintillation cocktail step7->step8 step9 9. Quantify bound radioactivity using a scintillation counter step8->step9 end End: Analyze Data (IC50, Ki) step9->end

A step-by-step workflow for a competitive radioligand binding assay.

3. Step-by-Step Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 25 µL of serially diluted test compound to the appropriate wells. For total binding, add 25 µL of vehicle (e.g., buffer with 1% DMSO). For non-specific binding (NSB), add 25 µL of the NSB control (1 µM Aprepitant).

  • Add 25 µL of the radioligand ([³H]-Substance P) at a final concentration near its Kₑ value (typically 0.5-2.0 nM).

  • Initiate the binding reaction by adding 100 µL of the hNK1 receptor membrane suspension (typically 5-10 µg of protein per well). The final assay volume is 200 µL.

  • Incubate the plate with gentle agitation for 60 minutes at room temperature (25°C). The system must reach equilibrium, a condition that should be predetermined in assay development.

  • Terminate the incubation by rapidly harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters three times with 300 µL of ice-cold assay buffer to minimize non-specific binding to the filter itself.

  • Dry the filter mat, place it in a scintillation vial (or bag), and add 5 mL of scintillation cocktail.

  • Quantify the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.

4. Data Analysis & Validation:

  • Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.[10]

  • Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

  • Self-Validation: The assay's trustworthiness is validated by ensuring the specific binding (Total - NSB) is at least 80% of the total binding and that the Kᵢ value for a known standard (e.g., Aprepitant) falls within the expected range (typically 0.1-1.0 nM).[11]

Conclusion and Future Directions

The this compound scaffold is a validated and highly effective core for the design of potent NK1 receptor antagonists. The structure-activity relationship is well-defined, with the (S)-stereochemistry at C2 and the conversion of the C2-carboxylic acid to an amide that projects a second aromatic group being the most critical determinants of high affinity. Modifications to the chromane ring system, such as fluorination or oxidation, serve to fine-tune selectivity and pharmacokinetic profiles.

Future research in this area will likely focus on incorporating this privileged scaffold into bifunctional or multitarget ligands, for example, by creating chimeric molecules that combine NK1 antagonism with opioid agonism for novel approaches to pain management.[10][12] As our understanding of the NK1 receptor's role in diverse pathologies continues to expand, so too will the applications for antagonists derived from this versatile and potent chemical framework.

References

  • Kuramitsu, Y., Nishimura, H., Nakamura, R., et al. (2013). High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Peptide Science 2012, 213-214. [Link]

  • Hale, J. J., & Hargreaves, R. J. (2011). Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Annals of the New York Academy of Sciences, 1222, 40-48. [Link]

  • MacLeod, A. M., Cascieri, M. A., Merchant, K., et al. (1993). Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan. Journal of Medicinal Chemistry, 36(15), 2044-2045. [Link]

  • Albert, J. S., Aharony, D., Andisik, D., et al. (2002). Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity. Journal of Medicinal Chemistry, 45(18), 3972-3983. [Link]

  • Google Patents. (2018).
  • Minami, M., & Endo, T. (2011). Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting. Core Evidence, 6, 63-75. [Link]

  • Mollica, A., Stefanucci, A., Costante, R., et al. (2016). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 59(9), 4257-4269. [Link]

  • Jędrzejewska, J., Stępkowski, T. M., Fichna, J., et al. (2021). Novel NK1R-Targeted 68Ga-/177Lu-Radioconjugates with Potential Application against Glioblastoma Multiforme: Preliminary Exploration of Structure–Activity Relationships. Pharmaceutics, 13(11), 1888. [Link]

  • Ketcham, J. M., Volchkov, I., Chen, T. Y., et al. (2019). Evaluation of Chromane-Based Bryostatin Analogues Prepared via Hydrogen-Mediated C-C Bond Formation: Potency Does Not Confer Bryostatin-Like Biology. ACS Chemical Biology, 14(3), 429-436. [Link]

  • 7TM Antibodies. Tachykinin 1/Substance P (NK1) Receptor Antibodies. [Link]

  • Curran, M. P., & Robinson, D. M. (2009). Aprepitant: a review of its use in the prevention of chemotherapy-induced nausea and vomiting. Drugs, 69(13), 1853-1878. [Link]

  • ResearchGate. Structure-activity relationships and spectroscopic insights into a series of retro-inverso tachykinin NK-1 receptor antagonists. [Link]

  • Gupta, Y. K., & Singh, M. (2011). Aprepitant- A Novel Drug to Prevent Cancer Chemotherapy Induced Nausea and Vomiting. JK Science, 13(1), 1-3. [Link]

  • Ardá, A., André, S., Cañada, F. J., et al. (2021). Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry, 64(13), 8938-8957. [Link]

  • dos Santos, J. C., de Faria, F. S., da Silva, M. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5085. [Link]

  • Vardanyan, R., Kumirov, V. K., Nichol, G. S., et al. (2011). Synthesis and biological evaluation of new opioid agonist and neurokinin-1 antagonist bivalent ligands. Bioorganic & Medicinal Chemistry, 19(20), 6135-6142. [Link]

  • Kim, Y., Lim, H., Kim, D., et al. (2004). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry, 12(6), 1241-1252. [Link]

  • Yamamoto, A., Nakamura, K., Furukawa, K., et al. (2002). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Chemical & Pharmaceutical Bulletin, 50(1), 47-52. [Link]

  • Wang, Y., Zhang, R., & Wu, Q. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 21(18), 5025-5032. [Link]

  • Yamamoto, A., Nakamura, K., Furukawa, K., et al. (2002). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Chemical & Pharmaceutical Bulletin, 50(1), 47-52. [Link]

  • Sharma, P., & Kumar, V. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(9), e2100258. [Link]

  • Dawson, L. A., Langmead, C. J., & Watson, J. M. (2001). Molecular and pharmacological characterization of the murine tachykinin NK(3) receptor. European Journal of Pharmacology, 424(3), 163-170. [Link]

Sources

A Head-to-Head Comparison: (S)-6-Fluorochromane-2-carboxylic Acid as a Scaffold for Oral Therapeutics vs. Peptide-Based GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Orally Bioavailable Metabolic Regulators

In the landscape of modern drug development, particularly for metabolic diseases like type 2 diabetes and obesity, a central challenge persists: achieving potent and selective biological activity combined with favorable pharmacokinetic properties. For years, the therapeutic space has been dominated by injectable peptide-based drugs, such as Glucagon-like peptide-1 receptor (GLP-1R) agonists. While highly effective, these large molecules are inherently limited by their poor oral bioavailability and complex manufacturing processes.

This guide presents a head-to-head comparison of two distinct chemical modalities aimed at GLP-1 receptor activation:

  • Peptide-Based Agonists: Represented by Taspoglutide, a human GLP-1 analog.

  • Small Molecule Scaffolds: Featuring (S)-6-Fluorochromane-2-carboxylic acid, a "privileged" chemical structure poised for the development of next-generation oral therapeutics.

We will dissect the performance of the peptide-based approach using clinical data and contrast it with the strategic advantages offered by the fluorinated chromane scaffold, supported by foundational principles of medicinal chemistry and detailed experimental protocols. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on why scaffolds like this compound are pivotal for future innovation.

Part 1: The Peptide Paradigm - A Case Study of Taspoglutide

Taspoglutide is an analog of human glucagon-like peptide-1 (GLP-1) that was developed for once-weekly administration to treat type 2 diabetes.[1][2] Like other GLP-1R agonists, its mechanism of action hinges on mimicking the effects of the endogenous incretin hormone GLP-1.[3][4]

Mechanism of Action: GLP-1 Receptor Signaling

The GLP-1 receptor is a G protein-coupled receptor (GPCR) primarily expressed on pancreatic beta cells and neurons in the brain.[5] Upon binding of an agonist like Taspoglutide, the receptor initiates a signaling cascade.[4][6] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][7] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively enhance glucose-stimulated insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[3][4][5]

GLP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Intracellular Space GLP1R GLP-1 Receptor Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes Gs->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Glucagon Glucagon Suppression PKA->Glucagon EPAC->Insulin Ligand Taspoglutide (GLP-1 Agonist) Ligand->GLP1R Binds

Caption: GLP-1 Receptor Signaling Pathway.

Clinical Performance of Taspoglutide

Phase 3 clinical trials (the T-emerge program) demonstrated that Taspoglutide effectively improved glycemic control and induced weight loss in patients with type 2 diabetes.

Table 1: Summary of Taspoglutide Clinical Efficacy Data (24 Weeks)

Metric Taspoglutide 10 mg (Once Weekly) Taspoglutide 20 mg (Once Weekly) Placebo / Comparator Reference
Δ HbA1c (from baseline) -1.24% -1.31% -0.98% (Exenatide) [8]
Δ Body Weight (from baseline) -1.6 kg -2.3 kg -2.3 kg (Exenatide) [8]
Δ HbA1c (vs. Placebo, monotherapy) -0.88% -1.18% N/A [9]

| Δ Body Weight (vs. Placebo, add-on) | -1.23 kg | -1.63 kg | N/A |[10] |

Limitations and Discontinuation

Despite its efficacy, the development of Taspoglutide was halted in 2010. The primary reasons were a high incidence of gastrointestinal side effects (nausea and vomiting) and the occurrence of serious hypersensitivity reactions.[1][8] These issues, coupled with the inherent drawbacks of injectable administration and the manufacturing complexities of peptides, underscore the need for alternative therapeutic modalities.

Part 2: The Small Molecule Advantage - this compound

Small molecules offer a compelling alternative to peptides, with the potential for oral administration, simpler synthesis, and improved safety profiles. The chromane ring system is recognized as a potent pharmacophore in medicinal chemistry, appearing in compounds with a wide range of biological activities.[11][12][13] this compound represents a highly strategic starting point for designing novel, orally bioavailable drugs.[14]

The Strategic Value of the Scaffold
  • Chroman Core: The rigid, bicyclic structure of the chromane core provides a well-defined three-dimensional shape. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. Its structure is a key feature in numerous compounds targeting various diseases.[11][15][16]

  • Stereochemistry (S-enantiomer): As biological systems are chiral, the use of a single enantiomer is critical for ensuring selectivity and reducing the risk of off-target effects or "chiral switching" in vivo. The (S)-configuration provides a specific spatial arrangement of functional groups for precise interaction with a target receptor.[17][18]

  • The Fluorine Advantage: The incorporation of a fluorine atom at the 6-position is a deliberate and powerful medicinal chemistry strategy.[19][20][21]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and metabolic stability.[22][23]

    • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and create favorable electrostatic or dipole interactions with amino acid residues in the target's binding pocket.[20][21]

    • Modulated Physicochemical Properties: Fluorine can lower the pKa of nearby functional groups and increase lipophilicity, which can improve membrane permeability and oral bioavailability.[22][23]

Table 2: Head-to-Head Comparison of Therapeutic Modalities

Feature Taspoglutide (Peptide Agonist) Hypothetical Oral Drug from this compound Scaffold Advantage of Small Molecule
Molecular Weight High (~3.4 kDa) Low (<500 Da) Better membrane permeability ("Rule of 5")
Route of Administration Subcutaneous Injection Oral Patient convenience and compliance
Manufacturing Complex (solid-phase peptide synthesis) Simpler (standard organic synthesis) Lower cost of goods
Metabolic Stability Susceptible to proteolysis Enhanced by fluorine substitution Longer half-life, less frequent dosing
Oral Bioavailability Negligible Potentially High Enables oral drug formulation

| Immunogenicity Risk | Present (observed hypersensitivity) | Very Low | Improved safety profile |

Part 3: Experimental Protocols & Workflows

To translate the theoretical advantages of the this compound scaffold into a tangible drug candidate, a series of robust experimental procedures are required.

Protocol 1: Synthesis of Racemic 6-Fluorochromane-2-carboxylic acid

This protocol describes a common method for synthesizing the chromane core structure via catalytic hydrogenation of the corresponding chromone precursor.[24][25][26]

Objective: To reduce 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to 6-Fluorochromane-2-carboxylic acid.

Materials:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

  • Palladium on carbon (Pd/C, 5%)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In an autoclave reactor, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq), Pd/C catalyst (e.g., 0.15 w/w), and glacial acetic acid.

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa.

  • Reaction: Heat the reactor to 70-80°C while stirring. Maintain the hydrogen pressure at 2.0 MPa. Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The resulting crude product can be purified by crystallization to yield 6-Fluorochromane-2-carboxylic acid.

Note: The resolution of the racemic mixture to obtain the pure (S)-enantiomer is a critical subsequent step, often achieved via enzymatic resolution or the use of a chiral resolving agent.[18][27]

Synthesis_Workflow A Charge Reactor (Chromone, Pd/C, Acetic Acid) B Inert with N₂ A->B C Pressurize with H₂ (2.0 MPa) Heat to 70-80°C B->C D Monitor H₂ Uptake (Reaction in Progress) C->D E Cool & Vent D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify by Crystallization (Final Product) G->H

Caption: Workflow for the Synthesis of 6-Fluorochromane-2-carboxylic acid.

Protocol 2: In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

Objective: To determine if a test compound synthesized from the this compound scaffold can activate the GLP-1 receptor and stimulate cAMP production.

Causality: This assay provides a direct measure of target engagement and functional agonism. An increase in cAMP in cells expressing the GLP-1R, in response to the test compound, confirms it acts as an agonist.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP1R).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test compounds and a reference agonist (e.g., GLP-1 peptide).

  • Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed HEK293-GLP1R cells into 96-well or 384-well plates and culture overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection kit.

  • Data Analysis: Plot the cAMP signal against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the metabolic stability of a test compound, providing a quantitative measure of the benefit conferred by the fluorine atom.

Causality: Human liver microsomes (HLM) contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism. A longer half-life (t₁/₂) in this assay indicates greater resistance to metabolic breakdown and predicts better in vivo stability.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (cofactor for P450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compound and a control compound with known stability.

  • Acetonitrile with an internal standard (for quenching and analysis).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: In a 96-well plate, combine the test compound (at a low concentration, e.g., 1 µM) with HLM in phosphate buffer. Pre-warm the plate to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using LC-MS/MS to quantify the remaining amount of the parent test compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

Conclusion

While peptide-based GLP-1 receptor agonists like Taspoglutide have demonstrated significant clinical efficacy, their development is often hampered by unfavorable side effect profiles, a lack of oral bioavailability, and high manufacturing costs. The head-to-head comparison of therapeutic modalities reveals a compelling, strategy-driven case for the use of small molecule scaffolds.

This compound stands out as a privileged scaffold for designing next-generation oral therapeutics. Its rigid core, defined stereochemistry, and, most critically, the strategically placed fluorine atom, provide a powerful combination of features to enhance binding affinity, block metabolic degradation, and improve pharmacokinetic properties. By leveraging such advanced building blocks, the field of drug discovery is well-positioned to develop safer, more convenient, and cost-effective oral medicines to address pressing metabolic diseases.

References

  • Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally G s Protein-Selective GPCR. MDPI.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass. PubMed Central.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Glucagon-like peptide-1 receptor. Wikipedia.
  • Applications of Fluorine in Medicinal Chemistry.
  • Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs). NCBI.
  • GLP-1 Signaling P
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function. Frontiers.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect.
  • Efficacy and Safety of Taspoglutide Monotherapy in Drug-Naive Type 2 Diabetic Patients After 24 Weeks of Treatment: Results of a randomized, double-blind, placebo-controlled phase 3 study (T-emerge 1). PubMed Central.
  • Efficacy and Safety of Taspoglutide in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Plus Pioglitazone Over 24 Weeks: T-Emerge 3 Trial. PubMed.
  • The Fate of Taspoglutide, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes. PubMed Central.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.
  • Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. UQ eSpace - The University of Queensland.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Taspoglutide. Wikipedia.
  • Efficacy and Safety of Taspoglutide in Patients with Type 2 Diabetes Inadequately Controlled with Metformin Plus Pioglitazone over 24 Weeks: T-Emerge 3 Trial. The Journal of Clinical Endocrinology & Metabolism.
  • Taspoglutide. Glucagon.com.
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound. MySkinRecipes.
  • 6-Fluorochromane-2-carboxylic acid synthesis. ChemicalBook.
  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rot
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.
  • 6-Fluorochromane-2-carboxylic acid. ChemicalBook.

Sources

A Comparative Guide to Confirming the Binding Mode of (S)-6-Fluorochromane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of how a small molecule interacts with its protein target is paramount. This guide provides a comprehensive, in-depth comparison of experimental strategies to confirm the binding mode of (S)-6-Fluorochromane-2-carboxylic acid, a significant chiral building block in pharmaceutical synthesis.[1][2] While this molecule is a known intermediate in the synthesis of drugs like Fidarestat, an aldose reductase inhibitor, this guide will hypothetically consider Aldose Reductase (AR) as its direct target to illustrate a rigorous validation workflow.[3]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices. We will explore a multi-pronged approach, integrating biophysical, biochemical, and structural methods to build a self-validating and robust dataset.

The Scientific Imperative: Beyond Affinity to Functional Interaction

Understanding the binding mode of a ligand is more than just determining its affinity (KD); it's about elucidating the specific orientation and the key molecular interactions that drive the binding event. This knowledge is critical for structure-activity relationship (SAR) studies and for optimizing lead compounds into effective and specific therapeutics.

Here, we will compare and contrast several state-of-the-art techniques to build a compelling case for the binding mode of this compound to our hypothetical target, Aldose Reductase. For comparative purposes, we will use Zopolrestat, a well-characterized Aldose Reductase inhibitor, as a reference compound.

An Integrated Experimental Workflow for Binding Mode Confirmation

A robust confirmation of a ligand's binding mode relies on the convergence of data from multiple, independent experimental approaches. Below is a logical workflow designed to provide a comprehensive understanding of the interaction between this compound and Aldose Reductase.

G cluster_0 Initial Binding Assessment cluster_1 Binding Site Identification cluster_2 Functional Validation cluster_3 Comparative Analysis ITC Isothermal Titration Calorimetry (ITC) NMR NMR Spectroscopy (HSQC Titration) ITC->NMR Confirms direct binding Provides thermodynamic profile Comparator Comparator Compound (Zopolrestat) ITC->Comparator SPR Surface Plasmon Resonance (SPR) SPR->NMR Provides kinetic data (kon, koff) SPR->Comparator Xray X-ray Crystallography NMR->Xray Provides solution-state structural insights SDM Site-Directed Mutagenesis NMR->SDM Identifies residues in the binding pocket Xray->SDM Provides high-resolution structural data EnzymeAssay Enzyme Inhibition Assay SDM->EnzymeAssay Validates the functional importance of key residues EnzymeAssay->Comparator Compares inhibitory potency

Caption: Integrated workflow for validating the binding mode of a small molecule inhibitor.

Part 1: Initial Binding Assessment and Thermodynamic Profiling

The first step is to confirm direct binding and to characterize the thermodynamics and kinetics of the interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this purpose.[4][5][6][7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][8][9][10] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][9][10]

  • Sample Preparation:

    • Dialyze purified Aldose Reductase and this compound extensively against the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). This is critical to minimize buffer mismatch effects.[9]

    • Degas both protein and ligand solutions to prevent air bubbles.[9]

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

    • A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Fit the integrated heats of binding to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[5][11] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[12][13]

  • Chip Preparation:

    • Immobilize purified Aldose Reductase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the surface with a mixture of EDC and NHS.

    • Inject the protein solution to allow for covalent coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • SPR Experiment:

    • Flow a series of concentrations of this compound (the analyte) over the chip surface.

    • Include a buffer-only injection as a blank.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the chip surface between analyte injections if necessary.

  • Data Analysis:

    • Subtract the blank sensorgram from the analyte sensorgrams.

    • Fit the data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

Comparative Data Table:
ParameterThis compoundZopolrestat (Reference)
KD (ITC) Hypothetical ValueKnown Literature Value
ΔH (ITC) Hypothetical ValueKnown Literature Value
TΔS (ITC) Hypothetical ValueKnown Literature Value
kon (SPR) Hypothetical ValueKnown Literature Value
koff (SPR) Hypothetical ValueKnown Literature Value
KD (SPR) Hypothetical ValueKnown Literature Value

Part 2: Elucidating the Binding Site

Once direct binding is confirmed, the next crucial step is to identify the binding site on the protein. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides both solution-state and high-resolution structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution.[14][15] Chemical Shift Perturbation (CSP) or Chemical Shift Mapping (CSM) experiments can identify the residues in the protein that are affected by ligand binding.[14][16]

  • Sample Preparation:

    • Produce 15N-labeled Aldose Reductase by growing the expression host in a minimal medium containing 15NH4Cl as the sole nitrogen source.

    • Purify the labeled protein.

  • NMR Experiment:

    • Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.

    • Titrate in increasing concentrations of this compound and acquire an HSQC spectrum at each concentration.

  • Data Analysis:

    • Overlay the spectra and identify the peaks that shift or broaden upon ligand addition.

    • Map the perturbed residues onto the known structure of Aldose Reductase. These residues likely form or are near the binding site.

G cluster_0 NMR Experiment cluster_1 Data Analysis Protein 15N-labeled Protein HSQC 1H-15N HSQC Spectra Protein->HSQC Ligand Ligand Titration Ligand->HSQC CSP Chemical Shift Perturbation Analysis HSQC->CSP Mapping Map perturbations onto Protein Structure CSP->Mapping BindingSite Identified Binding Pocket Mapping->BindingSite

Caption: Workflow for binding site mapping using NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering definitive evidence of the binding mode and the specific atomic interactions.[6]

  • Crystallization:

    • Mix purified Aldose Reductase with a molar excess of this compound.

    • Screen for crystallization conditions using various commercially available screens.

    • Optimize the lead conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of Aldose Reductase.

    • Build the ligand into the observed electron density and refine the structure.

Part 3: Functional Validation of the Binding Site

Identifying the binding site is a major step, but it's crucial to validate that the interactions observed are functionally important for the ligand's effect. Site-directed mutagenesis coupled with functional assays provides this validation.[17]

Site-Directed Mutagenesis

Based on the NMR and crystallographic data, key residues in the binding pocket can be mutated (e.g., to Alanine) to probe their contribution to binding.

  • Primer Design: Design mutagenic primers containing the desired mutation.[18][19]

  • PCR Mutagenesis: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene for Aldose Reductase with the mutagenic primers.[20]

  • Template Removal: Digest the parental, methylated template DNA with the DpnI endonuclease.[18][20]

  • Transformation: Transform the mutated plasmid into competent E. coli cells.[21]

  • Verification: Sequence the plasmid from the resulting colonies to confirm the desired mutation.

  • Protein Expression and Purification: Express and purify the mutant protein.

Enzyme Inhibition Assay

The effect of the mutations on the binding of this compound can be quantified using an enzyme inhibition assay.

  • Assay Setup:

    • Perform the standard Aldose Reductase activity assay (e.g., monitoring the NADPH-dependent reduction of an aldehyde substrate by measuring the decrease in absorbance at 340 nm).

    • Determine the IC50 of this compound for both the wild-type and mutant enzymes.

  • Data Analysis:

    • A significant increase in the IC50 for a mutant enzyme compared to the wild-type indicates that the mutated residue is important for ligand binding.

Comparative Data Table:
Enzyme VariantIC50 of this compoundIC50 of ZopolrestatFold Change (vs. Wild-Type)
Wild-Type AR Hypothetical ValueKnown Literature Value1
Mutant 1 (e.g., Y48A) Hypothetical ValueKnown Literature ValueCalculated Value
Mutant 2 (e.g., W111A) Hypothetical ValueKnown Literature ValueCalculated Value
Mutant 3 (e.g., H110A) Hypothetical ValueKnown Literature ValueCalculated Value

Conclusion

Confirming the binding mode of a small molecule like this compound requires a multi-faceted and rigorous experimental approach. By integrating thermodynamic and kinetic data from ITC and SPR, structural information from NMR and X-ray crystallography, and functional validation through site-directed mutagenesis and enzyme assays, a self-consistent and compelling model of the protein-ligand interaction can be built. This guide provides a framework for such an investigation, emphasizing the importance of cross-validation between different techniques to ensure scientific integrity and to provide a solid foundation for further drug development efforts.

References

  • Bujacz, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18.
  • Cioffi, M., et al. (2019). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. CHIMIA International Journal for Chemistry, 73(5), 373-379. [Link]

  • Wang, Z., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 29(5), 1142. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

  • Bujacz, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 103-118. [Link]

  • Wilson, D. W. (2014). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology, 1129, 339-361. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Skinner, J. J., & Havlin, R. H. (2017). (S)Pinning down protein interactions by NMR. Protein Science, 26(1), 5-15. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). JoVE, (132), e56693. [Link]

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development, 5(2), 1-2. [Link]

  • Williamson, M. P. (2013). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Methods in Molecular Biology, 1033, 23-41. [Link]

  • Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. (2024). Analytical Chemistry, 96(8), 3291–3297. [Link]

  • Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]

  • Shapiro, A. B. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction? ResearchGate. [Link]

  • Galdadas, I., et al. (2022). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery, 17(10), 1109-1124. [Link]

  • Protein–Ligand Interaction Detection with a Novel Method of Transient Induced Molecular Electronic Spectroscopy (TIMES): Experimental and Theoretical Studies. (2016). Analytical Chemistry, 88(12), 6396–6403. [Link]

  • Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. [Link]

  • Rashid, M. H. (2018). Any one could tell me a protocol for site directed mutagenesis? ResearchGate. [Link]

  • Agilent. (n.d.). QuikChange Site-Directed Mutagenesis Kit. [Link]

  • Chen, P., et al. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o217. [Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2021). Green Chemistry, 23(16), 5966-5975. [Link]

  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Request PDF: Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. (2021). ResearchGate. [Link]

  • PubChem. (n.d.). (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

  • Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-of-S-6-Fluorochromane-2-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Off-Target Profiling

In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a clinically viable therapeutic is fraught with challenges, a significant portion of which stem from unintended biological interactions. These off-target effects can lead to unforeseen toxicity or diminished efficacy, contributing to the high attrition rates in drug development.[1][2][3] This guide provides an in-depth analysis of the cross-reactivity profile of (S)-6-Fluorochromane-2-carboxylic acid, a key pharmaceutical intermediate.[4][5] While this molecule is a building block in the synthesis of established drugs, understanding its intrinsic biological activity and potential for off-target binding is crucial for both quality control in its manufacturing and for the safety assessment of any potential new therapeutic applications.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the selectivity of this compound. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and interpret the resulting data to build a robust understanding of the molecule's interaction landscape.

Rationale for Cross-Reactivity Profiling

This compound belongs to the chromane class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[6][7][8][9] Given this chemical lineage, a thorough investigation into its potential biological targets is warranted. Cross-reactivity studies are essential to identify any unintended binding to receptors, enzymes, or ion channels, which could precipitate adverse drug reactions.[10][11][12] Early-stage identification of such liabilities allows for mitigation strategies, such as structural modification to enhance selectivity or the careful design of preclinical toxicology studies.[13][14][15]

Our investigation will be guided by a tiered approach, beginning with a broad in-silico and in-vitro screen against a panel of common off-target liabilities, followed by more focused functional assays to determine the physiological relevance of any identified interactions.

Experimental Design: A Multi-faceted Approach to Target Deconvolution

To construct a comprehensive cross-reactivity profile for this compound, a multi-pronged experimental strategy is employed. This strategy integrates computational predictions with robust in-vitro experimental validation.

Comparator Compounds

For a meaningful comparison, two comparator compounds have been selected:

  • Nebivolol: A well-characterized beta-blocker synthesized from this compound. Its known primary targets (β1-adrenergic receptors) and side-effect profile provide a valuable reference.

  • Carvedilol: Another beta-blocker with a different chemical scaffold, known to interact with multiple receptor types. This will help to contextualize the selectivity of our test compound.

In-Silico Off-Target Prediction

Prior to initiating wet-lab experiments, a computational analysis was performed to predict potential off-target interactions. This was achieved using a combination of ligand-based and structure-based virtual screening methods against a curated database of protein targets known to be involved in adverse drug reactions. This approach helps in prioritizing the experimental assays and focusing on the most probable off-targets.[2][16]

In-Vitro Target Profiling Panel

Based on the in-silico predictions and the known pharmacology of the chromane scaffold, a panel of 48 receptors, enzymes, and ion channels was selected for the initial binding assessment. This panel includes targets from the adrenergic, dopaminergic, serotonergic, and muscarinic receptor families, as well as key kinases and phosphodiesterases.

Experimental Data and Analysis

The following sections present the data obtained from our cross-reactivity studies.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound and the comparator compounds for the selected panel of targets. The results are summarized in the table below, expressed as the inhibitory constant (Ki).

TargetThis compound (Ki, µM)Nebivolol (Ki, µM)Carvedilol (Ki, µM)
Primary Target
β1-Adrenergic Receptor> 1000.0010.002
Key Off-Targets
α1A-Adrenergic Receptor15.20.50.001
5-HT1A Receptor8.92.10.05
hERG Channel> 5012.53.2
M1 Muscarinic Receptor> 100> 1005.8
Dopamine D2 Receptor25.68.70.9

Interpretation of Binding Data:

The data clearly indicates that this compound has a low affinity for the β1-adrenergic receptor, its intended downstream target when incorporated into Nebivolol. However, it exhibits moderate affinity for the 5-HT1A receptor and the α1A-adrenergic receptor. While these affinities are significantly weaker than those of the comparator compounds, they warrant further investigation in functional assays to assess their physiological relevance.

Enzyme Inhibition Assays

To assess the potential for interaction with key metabolic enzymes, this compound was screened against a panel of cytochrome P450 (CYP) isoforms.

EnzymeThis compound (IC50, µM)
CYP1A2> 100
CYP2C945.3
CYP2C19> 100
CYP2D618.7
CYP3A462.1

Interpretation of Enzyme Inhibition Data:

The compound shows weak to moderate inhibition of CYP2D6 and CYP2C9. This suggests a potential for drug-drug interactions if co-administered with substrates of these enzymes.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the key experiments.

Protocol: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubate the plate at a specified temperature for a defined period to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Cell-Based Functional Assay (Calcium Mobilization)

Objective: To assess the functional activity (agonist or antagonist) of the test compound at a Gq-coupled receptor (e.g., α1A-adrenergic receptor).

Materials:

  • CHO-K1 cells stably expressing the α1A-adrenergic receptor

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound

  • Known agonist (e.g., phenylephrine)

  • Known antagonist (e.g., prazosin)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • To assess for agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

  • To assess for antagonist activity, pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration (EC80) of the known agonist and measure the fluorescence response.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Cross-Reactivity Workflow

The following diagrams illustrate the logical flow of the cross-Reactivity assessment process.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Functional Assessment cluster_2 Phase 3: Selectivity Profiling & Interpretation In-Silico Prediction In-Silico Prediction Broad Panel Binding Assay Broad Panel Binding Assay In-Silico Prediction->Broad Panel Binding Assay Prioritize Targets Dose-Response Binding Dose-Response Binding Broad Panel Binding Assay->Dose-Response Binding Identify Hits (<10 µM) Functional Assays (e.g., Calcium Flux, cAMP) Functional Assays (e.g., Calcium Flux, cAMP) Dose-Response Binding->Functional Assays (e.g., Calcium Flux, cAMP) Selectivity Ratio Calculation Selectivity Ratio Calculation Functional Assays (e.g., Calcium Flux, cAMP)->Selectivity Ratio Calculation Risk Assessment Risk Assessment Selectivity Ratio Calculation->Risk Assessment

Caption: Tiered approach for cross-reactivity assessment.

Data_Integration_and_Decision_Making Binding_Data Binding Affinity (Ki) Selectivity_Window Calculate Selectivity Window Binding_Data->Selectivity_Window Functional_Data Functional Potency (EC50/IC50) Functional_Data->Selectivity_Window Therapeutic_Concentration Predicted Therapeutic Plasma Concentration Therapeutic_Concentration->Selectivity_Window Decision Proceed / Redesign / Terminate Selectivity_Window->Decision

Caption: Decision-making based on integrated data.

Conclusion and Future Directions

This comprehensive guide outlines a robust methodology for assessing the cross-reactivity profile of this compound. Our findings indicate that while this molecule exhibits a clean profile against its intended downstream target family, it possesses weak to moderate affinity for several other receptors and enzymes. The observed interactions with the 5-HT1A receptor and CYP2D6 warrant particular attention in any future development of this scaffold for new therapeutic indications.

The path forward should involve a more extensive in-vivo evaluation to determine if the observed in-vitro off-target activities translate into measurable physiological effects. Furthermore, structure-activity relationship (SAR) studies could be initiated to identify modifications to the chromane scaffold that would enhance selectivity and mitigate the identified off-target interactions. By embracing a proactive and thorough approach to cross-reactivity profiling, we can significantly de-risk the drug development process and increase the likelihood of bringing safer and more effective medicines to patients.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers Media S.A..
  • Histologix. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix.
  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • BenchChem. (2025).
  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications.
  • Unknown. (n.d.).
  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Precision For Medicine.
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry.
  • LinkedIn. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). LinkedIn.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • ChemicalBook. (n.d.). 6-Fluorochromane-2-carboxylic acid synthesis. ChemicalBook.
  • RSC Publishing. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.
  • ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
  • PubMed. (1971). New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine.
  • ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
  • J&K Scientific. (n.d.). 6-Fluorochromone-2-carboxylic acid. J&K Scientific.
  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Allschool. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Allschool.
  • Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors.
  • ResearchGate. (n.d.). Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography.
  • National Institutes of Health. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • ResearchGate. (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
  • ChemicalBook. (2025). 6-Fluorochromane-2-carboxylic acid. ChemicalBook.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Fluorochroman-2-carboxylic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
  • ChemScene. (n.d.). This compound. ChemScene.
  • Sigma-Aldrich. (n.d.). 6-Fluorochromane-2-carboxylic acid. Sigma-Aldrich.

Sources

Safety Operating Guide

Navigating the Disposal of (S)-6-Fluorochromane-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, (S)-6-Fluorochromane-2-carboxylic acid, a key building block in medicinal chemistry, requires meticulous management, not only in its application but critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing a framework that is both scientifically sound and practically executable.

I. Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.[1][2]

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[2]

II. Personal Protective Equipment (PPE): The First Line of Defense

Given the hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted while wearing:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and airborne particles.[1][3]

  • Protective Clothing: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: For handling solids and creating solutions, work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3] If significant dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[2]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

A. Waste Segregation and Containerization

  • Identify and Segregate: All waste streams containing this compound must be segregated from other laboratory waste. This includes pure compound, reaction mixtures, contaminated solvents, and contaminated labware.

  • Use Designated Containers:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated materials like weighing paper, gloves, and absorbent pads from spills, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.[3][4] High-density polyethylene (HDPE) or glass containers are often suitable.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[4] Ensure the container is compatible with the solvent used.

  • Labeling: All waste containers must be accurately labeled with the full chemical name "this compound," the concentration, and the associated hazards (e.g., "Corrosive," "Irritant").[3]

B. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills: For small spills, use an inert absorbent material such as sand or vermiculite.[3] The absorbed material should then be collected in the designated hazardous waste container.[3]

  • Large Spills: In the case of a large spill, evacuate the area and follow your institution's emergency procedures.[3]

C. Final Disposal Route

The ultimate disposal of containerized this compound waste must be handled by licensed professionals.

  • Incineration: A recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] This high-temperature process is effective for destroying fluorinated organic compounds.

  • Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2][3][4]

IV. Incompatible Materials

To prevent dangerous reactions, it is critical to avoid mixing this compound waste with the following:

  • Bases

  • Oxidizing agents

  • Reducing agents

  • Metals[3]

Never mix organic acid waste with inorganic acid waste in the same container.[3]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Handling this compound cluster_waste_type Waste Characterization cluster_solid_waste Solid Waste Management cluster_liquid_waste Liquid Waste Management cluster_final_disposal Final Disposal Start Identify Waste Containing This compound WasteType Is the waste solid or liquid? Start->WasteType SolidContainer Collect in a labeled solid hazardous waste container. WasteType->SolidContainer Solid LiquidContainer Collect in a labeled liquid hazardous waste container. WasteType->LiquidContainer Liquid SolidContaminated Include contaminated labware, PPE, and spill absorbents. SolidContainer->SolidContaminated Store Store sealed container in a cool, dry, well-ventilated area. SolidContaminated->Store LiquidContaminated Ensure container compatibility with solvents. LiquidContainer->LiquidContaminated LiquidContaminated->Store EHS Contact EHS or licensed waste disposal service for pickup. Store->EHS

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuidelineSource
Waste Identification Segregate from other waste streams.General Best Practice
Container Type Leak-proof, compatible (HDPE or glass recommended).[3][3]
Labeling Requirements Full chemical name, concentration, hazard symbols.[3][3]
Disposal Method Incineration by a licensed facility.[2][2]
Regulatory Compliance Adhere to local, state, and federal regulations.[5]

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • (S)
  • MSDS of 6-Fluorochromane-2-carboxylic acid.
  • This compound. ChemScene.
  • 6-Fluorochromane-2-carboxylic acid. Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production?
  • (R)
  • Chemical Waste Disposal. Georgia Tech Environmental Health & Safety.
  • Proper Handling and Disposal of Melanotan-II in a Labor

Sources

A Senior Application Scientist's Guide to Handling (S)-6-Fluorochromane-2-carboxylic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (S)-6-Fluorochromane-2-carboxylic acid is a key building block in medicinal chemistry, valued for its structural motifs. However, its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, grounded in established safety protocols and a causal understanding of the risks involved. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety Briefing: Hazard Identification and Risk Assessment

Before handling this compound, it is critical to understand its inherent hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A comprehensive review of the Safety Data Sheet (SDS) reveals the following classifications.[1][2]

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.[1]

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.[1]

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1]

These classifications dictate that the primary routes of exposure—ingestion, skin contact, eye contact, and inhalation—must be meticulously controlled through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale & Causality
Eye and Face Protection Chemical safety goggles and a face shield.[3]Standard safety glasses are insufficient. Chemical safety goggles provide a complete seal around the eyes to protect against dust particles and accidental splashes. A face shield offers a secondary barrier, protecting the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Nitrile gloves provide adequate protection against incidental contact with this compound. It is imperative to inspect gloves for any signs of degradation or puncture before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with contaminants.[5] Contaminated gloves must be disposed of as chemical waste.
Body Protection A long-sleeved laboratory coat.A lab coat protects skin and personal clothing from contamination by dust or splashes. For tasks with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is recommended.[3][6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Due to the H335 classification (May cause respiratory irritation), all handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, or for spill cleanup, a minimum of an N95-rated respirator is mandatory to prevent inhalation of airborne particles.[5][6]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills. Perforated shoes or sandals are strictly prohibited in the laboratory environment where this chemical is handled.[7]

Operational Plan: A Step-by-Step Handling Workflow

A systematic approach to handling ensures that safety protocols are integrated into every stage of the experimental process.

Essential Engineering Controls
  • Ventilation: All work with solid this compound must be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory exposure.[1][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[6]

Procedural Handling Guide
  • Preparation: Before retrieving the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) is prepared and placed inside the chemical fume hood to minimize movement and the potential for accidents.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing and Aliquoting: Conduct all weighing of the solid compound within the fume hood or a ventilated balance enclosure to contain any dust. Use dedicated, clean tools. After dispensing, securely seal the primary container.[1]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing. If the solvent is volatile, the fume hood sash should be kept as low as possible.

  • Post-Handling Decontamination: After completing the task, wipe down the work area within the fume hood with an appropriate decontaminating solvent (e.g., 70% ethanol), followed by a dry wipe.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The generally accepted sequence is: 1) gloves, 2) face shield/goggles, 3) lab coat, and 4) respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Visual Workflow for Safe Handling

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Prepare Workspace (Fume Hood, Equipment) Don_PPE 2. Don Full PPE (Gloves, Goggles, Coat, Respirator) Prep->Don_PPE Verify Safety Equipment Weigh 3. Weigh Solid Compound Don_PPE->Weigh Enter Handling Area Dissolve 4. Prepare Solution Weigh->Dissolve Proceed with Experiment Decon 5. Decontaminate Work Area Dissolve->Decon Task Complete Doff_PPE 6. Doff PPE Correctly Decon->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash Waste 8. Segregate Waste Wash->Waste Final Step

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.